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  • Product: 1-(2,3,4-Trimethoxyphenyl)ethanol
  • CAS: 41038-42-0

Core Science & Biosynthesis

Foundational

1-(2,3,4-Trimethoxyphenyl)ethanol chemical properties

An In-Depth Technical Guide to 1-(2,3,4-Trimethoxyphenyl)ethanol: Synthesis, Characterization, and Potential Applications Section 1: Introduction and Strategic Importance 1-(2,3,4-Trimethoxyphenyl)ethanol is a specialty...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(2,3,4-Trimethoxyphenyl)ethanol: Synthesis, Characterization, and Potential Applications

Section 1: Introduction and Strategic Importance

1-(2,3,4-Trimethoxyphenyl)ethanol is a specialty chemical belonging to the substituted phenylethanol family. Its structure, featuring a chiral center and a highly substituted aromatic ring, makes it a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. While direct literature on this specific isomer is limited, its strategic importance is derived from its precursor, 2',3',4'-Trimethoxyacetophenone. This ketone is a known building block for synthesizing chalcones and other flavonoids with potential anti-inflammatory and various other biological activities.[1][2]

The conversion of the ketone to the secondary alcohol, 1-(2,3,4-Trimethoxyphenyl)ethanol, introduces a hydroxyl functional group and a stereocenter. This transformation unlocks new synthetic possibilities, enabling its use as a chiral synthon, a precursor for esterification and etherification reactions, or a key intermediate in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its synthesis, predicted properties, and potential applications, offering a foundational resource for its utilization in research and development.

Section 2: Compound Identification

A clear identification of a chemical entity is paramount for any research or development endeavor. The following table summarizes the key identifiers for 1-(2,3,4-Trimethoxyphenyl)ethanol.

IdentifierValueSource
IUPAC Name 1-(2,3,4-Trimethoxyphenyl)ethanolN/A
Molecular Formula C₁₁H₁₆O₄
Molecular Weight 212.24 g/mol
Canonical SMILES CC(C1=C(C=CC(=C1OC)OC)OC)ON/A
InChI Key OSDJJQHSRCSLPC-UHFFFAOYSA-N (Isomer)
CAS Number 21041-86-5 (Disputed)N/A
Appearance (Predicted) Colorless to pale yellow liquid or low-melting solidN/A

Note: The CAS number 21041-86-5 has been associated with this structure in some databases, but other sources link it to Cobalt(II) hydroxide.[3][4][5] Researchers should verify the identity of any procured material via analytical methods.

Section 3: Synthesis and Mechanistic Rationale

The most direct and efficient synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol is the reduction of its corresponding ketone, 2',3',4'-Trimethoxyacetophenone. This transformation is a cornerstone of organic chemistry, and several reagents can accomplish it.

Synthetic Workflow: Reduction of a Prochiral Ketone

The reduction of the carbonyl group in 2',3',4'-Trimethoxyacetophenone creates a new chiral center. The choice of reducing agent determines whether the product is a racemic mixture or an enantiomerically enriched compound. For general laboratory use, sodium borohydride (NaBH₄) offers an excellent combination of safety, selectivity, and efficiency for producing the racemic alcohol.

G cluster_0 Synthesis Stage cluster_1 Purification & Analysis A 2',3',4'-Trimethoxyacetophenone (Precursor) B 1-(2,3,4-Trimethoxyphenyl)ethanol (Racemic Product) A->B Reduction (e.g., NaBH₄ in MeOH) C Crude Product D Purified Product C->D Aqueous Workup & Column Chromatography E Characterization D->E NMR, IR, MS

Workflow for the Synthesis and Purification of 1-(2,3,4-Trimethoxyphenyl)ethanol.
Experimental Protocol: Sodium Borohydride Reduction

This protocol describes a standard, reliable method for the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol on a laboratory scale.

Materials:

  • 2',3',4'-Trimethoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2',3',4'-Trimethoxyacetophenone (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C using an ice bath with continuous stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the dropwise addition of 1 M HCl until the effervescence ceases. This step neutralizes excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Workup: To the remaining residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Trustworthiness Note: The washing steps are self-validating; they remove acidic and aqueous impurities, and a clean separation of layers indicates successful removal.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude alcohol via silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Section 4: Physicochemical Properties

The table below outlines the calculated and predicted physicochemical properties of the target compound. These values are essential for planning experiments, including selecting appropriate solvents and purification techniques.

PropertyValueNotes
Molecular Weight 212.24 g/mol Calculated.
Form SolidBased on the related 1-(2,4,6-trimethoxyphenyl)ethanol.
Boiling Point ~295-297 °CEstimated, based on the precursor ketone.[6]
Melting Point >15 °CEstimated, likely higher than the precursor ketone (14-15 °C).[6]
Density ~1.15 g/mLEstimated, based on the precursor ketone.[6]
Solubility Soluble in organic solvents (e.g., DMSO, Methanol, DCM); limited solubility in water.Predicted based on structure and data for similar compounds.[2][7][8]
Storage Class Combustible Solid/LiquidPredicted based on similar structures.

Section 5: Spectroscopic Signature Analysis (Predicted)

  • ¹H NMR: The most telling change will be the disappearance of the acetyl methyl singlet (around δ 2.5 ppm) from the starting material. This will be replaced by two new signals corresponding to the 1-hydroxyethyl group: a doublet for the methyl group (CH₃) around δ 1.5 ppm and a quartet for the methine proton (CH-OH) around δ 5.0 ppm. The aromatic and methoxy protons will remain in their respective regions.

  • ¹³C NMR: The ketone carbonyl signal (C=O) in the precursor, typically found around δ 200 ppm, will be absent in the product spectrum. A new signal for the alcohol-bearing carbon (CH-OH) will appear in the δ 65-75 ppm range.

  • IR Spectroscopy: A successful reduction is unequivocally confirmed by the disappearance of the strong carbonyl (C=O) stretching band from the precursor (around 1680 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band in the product spectrum, typically in the 3200-3600 cm⁻¹ region.

Section 6: Potential Research Applications

The primary value of 1-(2,3,4-Trimethoxyphenyl)ethanol lies in its potential as a versatile intermediate in synthetic chemistry.

Chiral Building Block

As a chiral alcohol, it can be resolved into its individual enantiomers or synthesized directly in an enantiomerically pure form through asymmetric reduction. These pure enantiomers are valuable starting materials for the synthesis of complex, stereochemically-defined target molecules, which is a critical requirement in modern drug development.[9]

Precursor to Bioactive Molecules

The precursor, 2',3',4'-Trimethoxyacetophenone, is used to create chalcones with demonstrated anti-inflammatory properties.[1] The alcohol derivative provides an alternative synthetic handle. The hydroxyl group can be used as a nucleophile, converted into a good leaving group, or used to introduce new functionalities, expanding the library of potential bioactive compounds that can be synthesized from this trimethoxylated scaffold.

G A 2',3',4'-Trimethoxy- acetophenone B 1-(2,3,4)-Trimethoxy- phenylethanol (Target Alcohol) A->B Reduction C Ester & Ether Derivatives B->C Further Synthesis D Chiral Ligands B->D Further Synthesis E Novel Bioactive Compounds B->E Further Synthesis

Sources

Exploratory

1-(2,3,4-Trimethoxyphenyl)ethanol CAS number

An in-depth technical analysis of 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS 41038-42-0), designed for synthetic chemists, drug development professionals, and materials scientists. Executive Summary & Chemical Identity 1-(2,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS 41038-42-0), designed for synthetic chemists, drug development professionals, and materials scientists.

Executive Summary & Chemical Identity

1-(2,3,4-Trimethoxyphenyl)ethanol is a highly functionalized benzylic alcohol characterized by an electron-rich aromatic ring. In advanced organic synthesis and drug development, this compound serves as a critical intermediate. The sterically hindered yet highly electron-donating 2,3,4-trimethoxy substitution pattern heavily influences its reactivity, specifically by stabilizing benzylic carbocations during substitution or elimination reactions.

This structural motif is fundamental in the synthesis of complex natural products (such as indolosesquiterpenoids)[1] and acts as a structural analog in the development of neuroprotective piperazine derivatives[2].

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for 1-(2,3,4-Trimethoxyphenyl)ethanol and its immediate precursor[3].

PropertyQuantitative Value / Designation
IUPAC Name 1-(2,3,4-trimethoxyphenyl)ethan-1-ol
CAS Registry Number 41038-42-0
Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
Melting Point 35–37 °C
Topological Polar Surface Area (TPSA) ~44.8 Ų (estimated from precursor)
Primary Upstream Precursor 1-(2,3,4-Trimethoxyphenyl)ethanone (CAS 13909-73-4)
Primary Downstream Product 1-Ethenyl-2,3,4-trimethoxybenzene (CAS 39240-15-8)

Mechanistic Pathways & Synthesis Workflows

The synthesis of 1-(2,3,4-trimethoxyphenyl)ethanol relies primarily on the reduction of its corresponding acetophenone. Below are two field-proven methodologies, each selected for specific scale and environmental requirements.

Synthesis A 1-(2,3,4-Trimethoxyphenyl)ethanone (CAS 13909-73-4) C 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS 41038-42-0) A->C NaBH4 Reduction (EtOH, 0 °C to RT) A->C Transfer Hydrogenation (Ru-NHC Catalyst, iPrOH) B 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3) B->C Grignard Addition (MeMgBr, THF)

Graphviz Diagram 1: Primary synthetic routes to 1-(2,3,4-Trimethoxyphenyl)ethanol.

Protocol A: Chemoselective Borohydride Reduction

This protocol utilizes Sodium Borohydride ( NaBH4​ ) to reduce 1-(2,3,4-trimethoxyphenyl)ethanone. It is the standard for bench-scale synthesis due to its high yield and operational simplicity[2].

  • Step 1: Solvation & Cooling. Dissolve 10.0 g (47.5 mmol) of 1-(2,3,4-trimethoxyphenyl)ethanone in 100 mL of absolute ethanol. Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The 0 °C environment minimizes solvent evaporation and controls the exothermic nature of the initial hydride transfer, preventing the formation of unwanted pinacol coupling byproducts.

  • Step 2: Hydride Addition. Slowly add 2.7 g (71.3 mmol, 1.5 eq) of NaBH4​ portion-wise over 20 minutes.

  • Step 3: Reaction Maturation. Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting ketone will appear as a UV-active spot with a higher Rf​ than the resulting benzylic alcohol. Proceed only when the starting material spot is completely absent.

  • Step 4: Quenching & Workup. Slowly add 50 mL of saturated aqueous NH4​Cl solution.

    • Causality: NH4​Cl safely neutralizes unreacted NaBH4​ by providing a mild proton source, avoiding the violent hydrogen gas evolution and localized heating that strong acids would cause. It also buffers the aqueous layer, preventing acid-catalyzed dehydration of the newly formed benzylic alcohol.

  • Step 5: Extraction. Extract the aqueous mixture with Ethyl Acetate ( 3×75 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as a white crystalline solid.

Protocol B: Catalytic Transfer Hydrogenation (Green Chemistry Route)

For larger-scale or environmentally conscious applications, catalytic transfer hydrogenation utilizing Ruthenium(II) Picolyl-NHC (N-heterocyclic carbene) complexes is highly effective[4].

  • Step 1: Catalyst Loading. In a Schlenk flask under an inert argon atmosphere, combine 1-(2,3,4-trimethoxyphenyl)ethanone (1.0 eq), KOH (0.1 eq as a promoter), and the Ru(II) Picolyl-NHC catalyst (1 mol%).

  • Step 2: Hydrogen Transfer. Add anhydrous 2-propanol (isopropanol) to the flask. Heat the mixture to 80 °C.

    • Causality: 2-propanol serves a dual purpose as both the solvent and the stoichiometric hydrogen donor. As the reaction progresses, 2-propanol is oxidized to acetone, driving the equilibrium toward the reduction of the target ketone without the need for hazardous, high-pressure H2​ gas.

  • Step 3: Validation & Isolation. Monitor conversion via GC-MS. Once complete, cool the mixture, filter through a short pad of silica gel to remove the ruthenium catalyst, and evaporate the solvent.

Applications in Advanced Synthesis & Drug Development

1-(2,3,4-Trimethoxyphenyl)ethanol is rarely the final active pharmaceutical ingredient (API); rather, it is a highly specialized building block. The electron-donating nature of the three methoxy groups makes the benzylic position highly reactive toward both nucleophilic substitution (via SN​1 pathways) and elimination.

Application 1: Synthesis of Neuroprotective Piperazine Derivatives

Derivatives of this compound are critical in the synthesis of neuroprotective agents. For example, related structures like 2-(4-diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol have been patented for their efficacy in protecting brain cells against ischemic damage[2][5]. The trimethoxy-aromatic system enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration, while the benzylic alcohol moiety provides a hydrogen-bonding site crucial for target receptor interaction.

Application 2: Natural Product Total Synthesis (Mycoleptodiscin A)

A prominent application of 1-(2,3,4-trimethoxyphenyl)ethanol is its dehydration to 1-ethenyl-2,3,4-trimethoxybenzene (CAS 39240-15-8). This styrene derivative is an essential upstream intermediate in the asymmetric total synthesis of Mycoleptodiscin A, a complex indolosesquiterpenoid[1].

Application A 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS 41038-42-0) B Acid-Catalyzed Dehydration (PTSA, Toluene, Reflux) A->B C 1-Ethenyl-2,3,4-trimethoxybenzene (CAS 39240-15-8) B->C D Polyene Cyclization & Cross-Coupling C->D E Mycoleptodiscin A (Indolosesquiterpenoid) D->E

Graphviz Diagram 2: Workflow from benzylic alcohol to complex natural product.

Dehydration Protocol & Causality: To achieve the transformation from the alcohol to the styrene derivative, the alcohol is refluxed in toluene with a catalytic amount of p-Toluenesulfonic acid (PTSA) using a Dean-Stark apparatus.

  • Causality: The 2,3,4-trimethoxy groups heavily stabilize the intermediate benzylic carbocation formed upon protonation and loss of water. This dramatically lowers the activation energy for the E1 elimination pathway.

  • Self-Validation: The reaction is physically self-validating; the stoichiometric accumulation of water in the Dean-Stark trap provides real-time, visual confirmation of the dehydration's progress.

Analytical Characterization Signatures

To ensure the integrity of the synthesized 1-(2,3,4-Trimethoxyphenyl)ethanol, researchers should look for the following spectral signatures:

  • 1 H NMR ( CDCl3​ , 400 MHz):

    • A distinct doublet at ∼1.4 ppm ( 3H , J=6.5 Hz) corresponding to the terminal methyl group.

    • Three sharp singlets between 3.8 and 3.9 ppm ( 9H total), representing the three methoxy groups.

    • A quartet at ∼5.0 ppm ( 1H , J=6.5 Hz) for the benzylic methine proton. Causality for shift: The strong deshielding effect of both the adjacent hydroxyl oxygen and the electron-rich aromatic ring pushes this proton significantly downfield.

  • Mass Spectrometry (ESI-MS): Under positive electrospray ionization, the compound often exhibits a strong [M−OH]+ peak at m/z 195.1. Causality: The loss of the hydroxyl radical/anion is highly favored in the mass spectrometer due to the extreme stability of the resulting trimethoxy-substituted benzylic carbocation.

References

  • Molaid Chemical Database. "1-(2,3,4-Trimethoxyphenyl)ethanol | 41038-42-0". Molaid. Available at:[Link][3]

  • LookChem. "Cas 39240-15-8, 1-ethenyl-2,3,4-trimethoxybenzene Downstream & Upstream Products". LookChem. Available at: [Link][1]

  • Google Patents (DK169055B1). "Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells". Google Patents. Available at:[2][5]

  • Fernández, F. E., et al. "Ruthenium(II) Picolyl-NHC Complexes: Synthesis, Characterization, and Catalytic Activity in Amine N-alkylation and Transfer Hydrogenation Reactions." Organometallics, 2012. DOI: 10.1021/om300692a. Available via Molaid Literature Index:[Link][4]

  • PubChem. "2',3',4'-Trimethoxyacetophenone | C11H14O4 | CID 83810". National Institutes of Health (NIH). Available at:[Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization of 1-(2,3,4-Trimethoxyphenyl)ethanol: NMR, IR, and MS Analysis

Introduction and Chemical Significance 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS: 41038-42-0) [1] is a critical secondary alcohol intermediate utilized in the synthesis of complex pharmaceutical agents, including neuroprote...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

1-(2,3,4-Trimethoxyphenyl)ethanol (CAS: 41038-42-0) [1] is a critical secondary alcohol intermediate utilized in the synthesis of complex pharmaceutical agents, including neuroprotective piperazine derivatives and anti-inflammatory chalcones [2, 3]. The structural verification of this compound relies heavily on multi-nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an authoritative breakdown of the spectroscopic data for 1-(2,3,4-trimethoxyphenyl)ethanol, detailing not just the empirical values, but the underlying quantum mechanical and chemical causalities that dictate these spectral signatures.

Experimental Synthesis and Isolation Protocol

The most reliable and self-validating method for synthesizing 1-(2,3,4-trimethoxyphenyl)ethanol is the chemoselective reduction of 2',3',4'-trimethoxyacetophenone using sodium borohydride (NaBH₄) [2, 4]. This protocol is self-validating: the reaction's progress can be visually and spectroscopically tracked by the disappearance of the yellow tint of the starting acetophenone and the shift in IR absorbance from a sharp carbonyl peak to a broad hydroxyl band.

Step-by-Step Methodology
  • Solubilization: Dissolve 30 mmol (approx. 6.3 g) of 2',3',4'-trimethoxyacetophenone in a co-solvent mixture of 100 mL absolute ethanol and 30 mL chloroform in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Submerge the flask in an ice-water bath to maintain the internal temperature at 0–5 °C. This prevents over-reduction and controls the exothermic hydride transfer.

  • Hydride Addition: Slowly add 60 mmol (2.27 g) of NaBH₄ in small portions over 20 minutes. The stoichiometric excess ensures complete conversion.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

  • Quenching (Self-Validation Step): Carefully add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) followed by 100 mL of deionized water. The evolution of hydrogen gas (bubbling) confirms the destruction of unreacted NaBH₄.

  • Extraction & Washing: Extract the aqueous mixture with ethyl acetate (2 × 100 mL). Wash the combined organic layers sequentially with distilled water (50 mL) and saturated brine (50 mL) to remove residual ethanol and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified via silica gel column chromatography (Hexanes/Ethyl Acetate) or recrystallized to yield a colorless oil or white crystalline solid [2].

Synthesis_Workflow A 2',3',4'-Trimethoxyacetophenone (Starting Material) B NaBH4 in EtOH/CHCl3 (0°C to RT, 2h) A->B C Quench: Sat. NH4Cl (aq) (Gas Evolution) B->C D Extraction: Ethyl Acetate C->D E Wash: Brine & Dry: Na2SO4 D->E F 1-(2,3,4-Trimethoxyphenyl)ethanol (Purified Product) E->F

Caption: Workflow for the Synthesis and Isolation of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-(2,3,4-trimethoxyphenyl)ethanol provide definitive proof of its regiochemistry. The electron-donating nature of the three contiguous methoxy groups significantly shields specific protons and carbons on the aromatic ring.

¹H NMR Analysis

The ¹H NMR spectrum (300 MHz, CDCl₃) exhibits a classic AB spin system for the aromatic protons, confirming the 1,2,3,4-tetrasubstitution pattern [5].

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.03Doublet (d)8.61HAromatic H-6
6.66Doublet (d)8.61HAromatic H-5
5.05Quartet (q)6.51HBenzylic CH-OH
3.95Singlet (s)-3HOCH₃ at C-4
3.86Singlet (s)-3HOCH₃ at C-3
3.85Singlet (s)-3HOCH₃ at C-2
2.44Broad Singlet (br s)-1HHydroxyl (OH)
1.45Doublet (d)6.53HAliphatic CH₃

Mechanistic Causality of ¹H NMR Shifts:

  • Aromatic AB System (δ 7.03 and 6.66): The protons at C-5 and C-6 are ortho to each other, resulting in a strong scalar coupling (J = 8.6 Hz). H-5 is highly shielded (δ 6.66) due to the resonance electron donation from the adjacent methoxy group at C-4.

  • Benzylic Proton (δ 5.05): The proton attached to the chiral center is split into a quartet by the adjacent methyl group. Its downfield shift is caused by the combined deshielding anisotropic effects of the aromatic ring and the electronegative hydroxyl oxygen.

  • Methoxy Non-Equivalence (δ 3.95, 3.86, 3.85): The three methoxy groups are chemically and magnetically non-equivalent. The C-2 methoxy group experiences steric compression from the adjacent bulky 1-hydroxyethyl group, slightly altering its conformational freedom and chemical shift compared to the C-3 and C-4 methoxy groups.

¹³C NMR Analysis

The ¹³C NMR spectrum further corroborates the carbon framework, heavily influenced by the mesomeric effects (+M) of the oxygen atoms.

Chemical Shift (δ, ppm)Carbon TypeAssignment
153.5, 152.0, 142.2Quaternary (C-O)Aromatic C-4, C-2, C-3
131.8Quaternary (C-C)Aromatic C-1
120.4Methine (CH)Aromatic C-6
107.5Methine (CH)Aromatic C-5
66.2Methine (CH-O)Benzylic CH-OH
61.2, 60.9, 56.1Methyl (CH₃-O)3 × Methoxy Carbons
23.5Methyl (CH₃)Aliphatic CH₃

Infrared (IR) Spectroscopy

IR spectroscopy serves as the primary diagnostic tool to confirm the successful reduction of the precursor ketone. The complete absence of a sharp C=O stretching frequency at ~1670 cm⁻¹ validates the protocol's completion [2].

Wavenumber (cm⁻¹)Vibration ModeStructural Assignment
3420O-H Stretch (Broad)Intermolecular hydrogen-bonded hydroxyl group
2940, 2840C-H StretchAliphatic methyl and methoxy C-H bonds
1600, 1485C=C StretchAromatic ring skeletal vibrations
1460C-H BendMethylene/Methyl deformation
1270, 1100, 1020C-O StretchAlkyl aryl ether and secondary alcohol linkages

Causality in IR Absorbance: The broadness of the 3420 cm⁻¹ band is a direct result of intermolecular hydrogen bonding between the hydroxyl proton of one molecule and the hydroxyl or methoxy oxygens of adjacent molecules. This hydrogen bonding weakens the O-H bond, lowering its vibrational frequency and broadening the absorption band.

Mass Spectrometry (MS) Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides a robust molecular fingerprint. The molecular ion [M]⁺• appears at m/z 212, corresponding to the formula C₁₁H₁₆O₄.

m/z ValueRelative AbundanceFragment IdentityFragmentation Mechanism
212Moderate[M]⁺•Molecular Ion
197High (Base Peak)[M - CH₃]⁺Alpha-cleavage of the aliphatic methyl group
194Low[M - H₂O]⁺•Dehydration (loss of water)
181Moderate[M - OCH₃]⁺Cleavage of a methoxy radical
169Moderate[M - C₂H₃O]⁺Loss of the 1-hydroxyethyl radical

Fragmentation Causality: The base peak at m/z 197 is driven by alpha-cleavage . The radical cation localized on the hydroxyl oxygen induces the homolytic cleavage of the adjacent C-CH₃ bond. This expels a methyl radical (•CH₃, 15 Da) and generates a highly stable, resonance-stabilized oxonium ion (which is also benzylic in nature). This dual stabilization makes the formation of the m/z 197 fragment thermodynamically highly favorable.

MS_Fragmentation M Molecular Ion [M]+• m/z 212 F1 Alpha Cleavage [-CH3•] m/z 197 (Base Peak) M->F1 -CH3• F2 Dehydration [-H2O] m/z 194 M->F2 -H2O F3 Loss of Methoxy [-OCH3•] m/z 181 M->F3 -OCH3•

Caption: Primary Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways.

References

  • Bogeso, Klaus Peter. "Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells." Google Patents (DK169055B1), 1994.
  • Ahluwalia, V.K., et al. "Intermediates for Organic Synthesis." DOKUMEN.PUB, 2019. Available at:[Link]

  • Università degli Studi di Parma. "Synthesis and NMR Characterization of Methoxyacetophenone Derivatives." UNIPR Research Repository, 2020. Available at: [Link]

Exploratory

Predicted Biological Activity of 1-(2,3,4-Trimethoxyphenyl)ethanol: A Roadmap for Investigation

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound, 1-(2,3,4-Trimethoxyphenyl)ethanol. Drawing upon established eviden...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound, 1-(2,3,4-Trimethoxyphenyl)ethanol. Drawing upon established evidence from structurally related trimethoxyphenyl analogues, we present a scientifically grounded rationale for investigating this molecule as a potential therapeutic agent. This document outlines predicted mechanisms of action, primarily focusing on anticancer and anti-inflammatory pathways, and provides detailed, field-proven experimental protocols for the validation of these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Introduction: The Therapeutic Promise of Trimethoxyphenyl Scaffolds

The trimethoxyphenyl (TMP) moiety is a key pharmacophore found in a variety of natural and synthetic compounds with significant biological activities.[1][2] The substitution pattern of the methoxy groups on the phenyl ring plays a critical role in determining the pharmacological profile of these molecules. While the 3,4,5-trimethoxyphenyl substitution is well-documented for its potent tubulin polymerization inhibition, leading to anticancer effects, other substitution patterns also confer important therapeutic properties.[1][3][4]

This guide focuses on the predicted biological activity of 1-(2,3,4-Trimethoxyphenyl)ethanol, a compound whose therapeutic potential has not yet been extensively explored. By examining the established activities of structurally similar compounds, we can formulate strong hypotheses regarding its likely pharmacological effects and design a robust strategy for its investigation.

Chemical Structure and Properties of 1-(2,3,4-Trimethoxyphenyl)ethanol

  • IUPAC Name: 1-(2,3,4-Trimethoxyphenyl)ethanol

  • Molecular Formula: C₁₁H₁₆O₄

  • Molecular Weight: 212.24 g/mol

  • Predicted Properties: The presence of a hydroxyl group and three methoxy groups suggests moderate polarity and potential for hydrogen bonding, which may influence its solubility and interactions with biological targets. The ethanol side chain provides a potential site for metabolic modification or further chemical derivatization to enhance activity or selectivity.

Predicted Biological Activities and Mechanisms of Action

Based on the established bioactivities of compounds containing the trimethoxyphenyl moiety, 1-(2,3,4-Trimethoxyphenyl)ethanol is predicted to exhibit anticancer, anti-inflammatory, and antioxidant properties.

Predicted Anticancer Activity

The trimethoxyphenyl scaffold is a well-established inhibitor of tubulin polymerization.[1][4][5] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[1][3][4] While the 3,4,5-TMP substitution is most commonly associated with this activity, other isomers may also interact with the colchicine-binding site on β-tubulin.

Predicted Mechanism of Action: Tubulin Polymerization Inhibition

It is hypothesized that 1-(2,3,4-Trimethoxyphenyl)ethanol may bind to the colchicine site of β-tubulin, thereby inhibiting microtubule assembly. This would disrupt the formation of the mitotic spindle, leading to mitotic arrest and ultimately, apoptotic cell death.[1][4]

Anticancer_Mechanism cluster_0 1-(2,3,4-Trimethoxyphenyl)ethanol cluster_1 Cellular Events Compound 1-(2,3,4-Trimethoxyphenyl)ethanol Tubulin β-Tubulin Binding (Colchicine Site) Compound->Tubulin Binds to Microtubule Inhibition of Microtubule Polymerization Tubulin->Microtubule Leads to Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Causes Apoptosis Induction of Apoptosis Mitosis->Apoptosis Triggers

Caption: Predicted anticancer mechanism of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Predicted Anti-inflammatory and Immunomodulatory Activity

A chalcone derivative containing the 2,3,4-trimethoxyphenyl moiety, 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one, has demonstrated significant anti-inflammatory and immunomodulatory effects.[6] These effects are likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[6]

Predicted Mechanism of Action: NF-κB Inhibition

We predict that 1-(2,3,4-Trimethoxyphenyl)ethanol may inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This would lead to a reduction in inflammation and modulation of the immune response.

Anti_inflammatory_Mechanism Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Activation NF-κB Activation Stimulus->NFkB_Activation Compound 1-(2,3,4-Trimethoxyphenyl)ethanol Compound->NFkB_Activation Inhibits Pro_inflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB_Activation->Pro_inflammatory Inflammation Inflammatory Response Pro_inflammatory->Inflammation

Caption: Predicted anti-inflammatory mechanism via NF-κB inhibition.

Predicted Antioxidant Activity

Phenolic compounds derived from methoxyphenyl structures are known to possess potent antioxidant and radical scavenging properties.[7] The methoxy groups on the phenyl ring can donate electrons, stabilizing free radicals and reducing oxidative stress.

Predicted Mechanism of Action: Radical Scavenging

1-(2,3,4-Trimethoxyphenyl)ethanol is predicted to act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This would help to protect cells from oxidative damage, which is implicated in a wide range of diseases.

In Silico Prediction of Bioactivity

Prior to extensive in vitro testing, computational methods can provide valuable insights into the potential bioactivity and drug-likeness of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Molecular Docking

Molecular docking studies can be performed to predict the binding affinity and orientation of the compound within the colchicine-binding site of β-tubulin. This can help to validate the proposed anticancer mechanism and guide the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models can be developed using a dataset of known tubulin inhibitors or anti-inflammatory agents to predict the activity of 1-(2,3,4-Trimethoxyphenyl)ethanol based on its physicochemical properties.

In_Silico_Workflow Compound_Structure 1-(2,3,4-Trimethoxyphenyl)ethanol Structure Molecular_Docking Molecular Docking (e.g., with β-tubulin) Compound_Structure->Molecular_Docking QSAR QSAR Analysis Compound_Structure->QSAR ADMET_Prediction ADMET Prediction Compound_Structure->ADMET_Prediction Bioactivity_Prediction Predicted Bioactivity Profile Molecular_Docking->Bioactivity_Prediction QSAR->Bioactivity_Prediction ADMET_Prediction->Bioactivity_Prediction

Caption: Workflow for in silico bioactivity prediction.

Experimental Protocols for Bioactivity Validation

The following protocols provide a framework for the experimental validation of the predicted biological activities of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Anticancer Activity Assays

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(2,3,4-Trimethoxyphenyl)ethanol (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

This assay directly measures the effect of the compound on tubulin assembly.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.

  • Compound Addition: Add varying concentrations of 1-(2,3,4-Trimethoxyphenyl)ethanol to the reaction mixture. Use paclitaxel and colchicine as positive and negative controls, respectively.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C, which corresponds to tubulin polymerization.

Anti-inflammatory Activity Assay

This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of 1-(2,3,4-Trimethoxyphenyl)ethanol for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Antioxidant Activity Assay

This assay measures the ability of the compound to scavenge the stable free radical DPPH.

Protocol:

  • Reaction Preparation: Prepare a solution of DPPH in methanol.

  • Compound Addition: Add different concentrations of 1-(2,3,4-Trimethoxyphenyl)ethanol to the DPPH solution. Use ascorbic acid as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Predicted Bioactivity Summary

Predicted ActivityProposed MechanismKey Validation Assays
AnticancerTubulin Polymerization InhibitionMTT Assay, Tubulin Polymerization Assay, Cell Cycle Analysis
Anti-inflammatoryNF-κB InhibitionGriess Assay, ELISA for pro-inflammatory cytokines
AntioxidantRadical ScavengingDPPH Assay, ABTS Assay

Conclusion and Future Directions

The structural features of 1-(2,3,4-Trimethoxyphenyl)ethanol, when compared to well-characterized analogues, strongly suggest its potential as a novel therapeutic agent with anticancer, anti-inflammatory, and antioxidant properties. The experimental roadmap provided in this guide offers a clear and scientifically rigorous path for the validation of these predicted activities. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold, as well as in vivo studies to evaluate its efficacy and safety in preclinical models.

References

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  • da Silva, M. F., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI.
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  • Wang, Y., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 229-238.
  • Kumar, A., et al. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Chemistry & Biodiversity, 21(1), e202301381.
  • Yılmaz, S., et al. (2012). Synthesis and Antioxidant Properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. Archiv der Pharmazie, 345(4), 287-297.
  • Nunes, R. J., et al. (2003). 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl))-2-propen-1-one, a chalcone derivative with analgesic, anti-inflammatory and immunomodulatory properties. Inflammation Research, 52(6), 246-257.
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  • Al-Suhaimi, E. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4485.
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Foundational

Discovery, Synthesis, and Isolation of 1-(2,3,4-Trimethoxyphenyl)ethanol: A Technical Guide

Executive Summary In the landscape of neurotherapeutic drug development, methoxylated aromatic compounds serve as vital scaffolds. 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS: 41038-42-0) is a highly specialized secondary alc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neurotherapeutic drug development, methoxylated aromatic compounds serve as vital scaffolds. 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS: 41038-42-0) is a highly specialized secondary alcohol that functions as a critical intermediate in the synthesis of neuroprotective piperazine derivatives. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic synthetic recipes. Here, we deconstruct the causality behind the chemical synthesis, biotransformation, and rigorous isolation of this compound, providing a self-validating protocol engineered for high-yield recovery and analytical purity.

Pharmacological Context & Discovery

The discovery and utilization of 1-(2,3,4-trimethoxyphenyl)ethanol are deeply tied to the development of central nervous system (CNS) therapeutics. While related isomers (such as 3,4,5-trimethoxy derivatives) are often explored for their psychotropic or biotransformative properties in plant systems like Atropa belladonna hairy roots [3], the 2,3,4-trimethoxy substitution pattern is specifically leveraged in synthetic medicinal chemistry.

Historically, this compound gained prominence as a direct precursor to complex piperazine derivatives. For instance, its incorporation is fundamental in synthesizing agents like 2-(4-diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol, which have been patented and validated for the protection of brain cells against ischemic damage and hypoxia [2]. The secondary alcohol group provides a reactive handle for subsequent amination or etherification, while the electron-rich trimethoxy ring ensures optimal blood-brain barrier (BBB) penetration.

Mechanistic Chemistry & Pathway Design

The isolation of 1-(2,3,4-trimethoxyphenyl)ethanol relies on the controlled reduction of its ketone precursor, 2',3',4'-trimethoxyacetophenone .

The Upstream Precursor

The foundational step involves the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene using acetyl chloride and an aluminum chloride ( AlCl3​ ) catalyst. This regioselective reaction yields 2',3',4'-trimethoxyacetophenone, a highly lipophilic intermediate [1].

The Reduction Mechanism

To convert the ketone to the target secondary alcohol, Sodium Borohydride ( NaBH4​ ) is employed.

  • Causality of Reagent Choice: NaBH4​ is selected over Lithium Aluminum Hydride ( LiAlH4​ ) because it is chemoselective and mild. LiAlH4​ is overly aggressive and requires strictly anhydrous conditions (e.g., dry THF), increasing the risk of over-reduction or ether cleavage. NaBH4​ operates efficiently in protic solvents, which actively participate in the reaction by solvating the intermediate alkoxyborate complex, thereby accelerating the hydride transfer.

  • Solvent Architecture: A binary solvent system of Ethanol and Chloroform is utilized. The highly methoxylated ketone exhibits poor solubility in cold ethanol alone. Chloroform acts as a solubilizing agent, while ethanol provides the necessary protic environment for the reduction mechanism.

Workflow N1 1,2,3-Trimethoxybenzene (Starting Material) N2 Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) N1->N2 N3 2',3',4'-Trimethoxyacetophenone (Intermediate) N2->N3 N4 Carbonyl Reduction (NaBH4, EtOH/CHCl3) N3->N4 N5 Crude 1-(2,3,4-Trimethoxyphenyl)ethanol N4->N5 N6 Liquid-Liquid Extraction (EtOAc / Sat. NH4Cl) N5->N6 N7 Silica Gel Chromatography (Hexane/EtOAc Gradient) N6->N7 N8 Pure Target Compound (Isolated Alcohol) N7->N8

Workflow for the synthesis and isolation of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. Each phase includes an internal check to ensure chemical integrity before proceeding to the next step.

Phase 1: Reaction Setup and Hydride Transfer
  • Dissolution: In a flame-dried round-bottom flask, dissolve 30 mmol (approx. 6.3 g) of 2',3',4'-trimethoxyacetophenone in a mixture of 100 mL absolute ethanol and 30 mL chloroform.

  • Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Hydride reduction is exothermic; thermal control prevents solvent boil-off and suppresses side reactions.

  • Reagent Addition: Add 60 mmol (2.27 g) of NaBH4​ portion-wise over 20 minutes.

  • Validation (TLC): Stir the reaction at room temperature for 2 hours. Validate completion via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The reaction is complete when the UV-active ketone spot ( Rf​≈0.55 ) is entirely replaced by the more polar alcohol spot ( Rf​≈0.35 ).

Phase 2: Mild Quenching and Hydrolysis
  • Quenching: Cool the mixture back to 0 °C and slowly add 50 mL of saturated aqueous ammonium chloride ( NH4​Cl ), followed by 100 mL of distilled water.

  • Causality of Quenching Agent: Strong acids (like HCl) can trigger the dehydration of the newly formed secondary alcohol, yielding an unwanted styrene derivative (1-ethenyl-2,3,4-trimethoxybenzene). NH4​Cl provides a mildly acidic buffer (pH ~5.5) that safely hydrolyzes the borate ester without initiating elimination.

Phase 3: Liquid-Liquid Extraction
  • Partitioning: Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate ( 2×100 mL). Causality: Ethyl acetate offers a superior partition coefficient for the target alcohol compared to halogenated solvents.

  • Washing: Wash the combined organic layers sequentially with distilled water (50 mL) and saturated brine (50 mL). The brine wash is critical for breaking micro-emulsions and pre-drying the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure using a rotary evaporator.

  • Validation (Mass Balance): Weigh the crude residue. A mass significantly exceeding the theoretical yield indicates residual solvent or inorganic salts, necessitating re-dissolution and filtration.

Phase 4: Chromatographic Isolation
  • Column Preparation: Load the crude oil onto a silica gel column (230-400 mesh).

  • Elution: Elute using a gradient of Hexane to 7:3 Hexane:Ethyl Acetate.

  • Validation (Fraction Pooling): Spot individual fractions on TLC. Only pool fractions containing the single, pure spot at Rf​≈0.35 . Concentrate the pooled fractions to yield the pure 1-(2,3,4-trimethoxyphenyl)ethanol as a white crystalline solid or viscous oil[4].

Quantitative Data & Analytical Metrics

To ensure strict adherence to quality control, the isolated compound must be validated against established physicochemical metrics. The tables below summarize the expected data profiles for a successful isolation.

Table 1: Physicochemical & Identification Data
ParameterSpecification
Compound Name 1-(2,3,4-Trimethoxyphenyl)ethanol
CAS Registry Number 41038-42-0
Molecular Formula C11​H16​O4​
Molecular Weight 212.24 g/mol
Physical Appearance White to off-white crystalline solid / viscous oil
Melting Point 35–37 °C
Table 2: Reaction & Chromatographic Metrics
MetricExpected ValueDiagnostic Significance
Ketone Precursor Rf​ ~0.55 (7:3 Hexane:EtOAc)Baseline for starting material tracking.
Target Alcohol Rf​ ~0.35 (7:3 Hexane:EtOAc)Confirms successful carbonyl reduction.
Crude Yield 90% – 95%Validates extraction efficiency.
Isolated (Pure) Yield 70% – 80%Accounts for minor losses during silica gel chromatography.

Conclusion

The isolation of 1-(2,3,4-trimethoxyphenyl)ethanol is a masterclass in controlled organic reduction and selective purification. By understanding the causality behind solvent selection, the necessity of mild NH4​Cl quenching to prevent dehydration, and the implementation of self-validating TLC and mass balance checks, researchers can consistently isolate this compound at high purities. This rigorous approach not only ensures the integrity of the secondary alcohol but also guarantees the viability of downstream synthetic applications in neuropharmacology.

References

  • Google Patents.Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells (DK169055B1).
  • Srivastava, V., et al. Atropa belladonna Hairy Roots: Orchestration of Concurrent Oxidation and Reduction Reactions for Biotransformation of Carbonyl Compounds. ResearchGate. Available at: [Link]

  • Molaid. 1-(2,3,4-Trimethoxyphenyl)ethanol | 41038-42-0 Chemical Properties. Molaid Chemical Database. Available at:[Link]

Exploratory

Theoretical studies of 1-(2,3,4-Trimethoxyphenyl)ethanol

An In-depth Technical Guide on the Theoretical Studies of 1-(2,3,4-Trimethoxyphenyl)ethanol Abstract This technical guide provides a comprehensive exploration of 1-(2,3,4-Trimethoxyphenyl)ethanol, a substituted aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Theoretical Studies of 1-(2,3,4-Trimethoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive exploration of 1-(2,3,4-Trimethoxyphenyl)ethanol, a substituted aromatic alcohol of significant interest in synthetic and medicinal chemistry. Moving beyond simple characterization, this document delves into the theoretical underpinnings of its structure, conformational behavior, and electronic properties through the lens of modern computational chemistry. We will dissect its predicted spectroscopic signatures (NMR, IR), analyze its conformational landscape to understand its preferred three-dimensional structures, and probe its electronic nature via quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage theoretical insights to complement and guide experimental work.

Introduction: The Significance of Substituted Phenyl-Ethanols

The 1-phenylethanol framework is a ubiquitous structural motif found in numerous natural products and pharmacologically active molecules. The substitution pattern on the phenyl ring critically dictates the molecule's physical, chemical, and biological properties. 1-(2,3,4-Trimethoxyphenyl)ethanol, with its specific arrangement of electron-donating methoxy groups, presents a unique case study. The proximity of these groups introduces steric and electronic effects that influence its reactivity, molecular interactions, and conformational preferences. Understanding these nuances is paramount for its application as a synthetic intermediate or a scaffold in drug design.[1]

Theoretical studies, employing quantum chemical calculations, offer a powerful, non-experimental avenue to predict and rationalize these properties. By modeling the molecule in silico, we can gain a granular understanding of its behavior at an atomic level, providing predictive data that can accelerate research and development.

Molecular Structure and Synthesis Context

A foundational understanding begins with the molecule's basic architecture and a plausible route to its creation. This context is crucial for appreciating the structural variables explored in theoretical analysis.

Molecular Formula: C₁₁H₁₆O₄ Molecular Weight: 212.24 g/mol

A common and efficient laboratory-scale synthesis involves the selective reduction of the corresponding ketone, 2',3',4'-trimethoxyacetophenone. This transformation is typically achieved using a chemical reducing agent like sodium borohydride (NaBH₄), which chemoselectively reduces the ketone to a secondary alcohol without affecting the aromatic ring or ether linkages.[2][3]

cluster_0 Computational Workflow A Initial Geometry Optimization (e.g., B3LYP/6-31G(d)) B Potential Energy Surface (PES) Scan (Rotate key dihedral angles) A->B C Identify Energy Minima (Stable Conformers) B->C D Re-optimization of Minima (Higher level of theory) C->D E Frequency Calculation (Confirm minima, obtain ZPE) D->E F Final Energy Comparison (Determine global minimum) E->F

Caption: Workflow for a comprehensive conformational analysis.

The results of such an analysis would likely reveal that conformers allowing for the O-H···O(Me) intramolecular hydrogen bond are significantly lower in energy than those where the hydroxyl group is oriented away from the ortho-methoxy substituent.

Quantum Chemical Insights into Electronic Properties

Beyond structure, theoretical calculations illuminate the electronic landscape of the molecule, providing insights into its reactivity and intermolecular interactions. These calculations are typically performed on the lowest energy (most stable) conformer.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich trimethoxyphenyl ring.

  • LUMO: Represents the ability to accept an electron. The LUMO is also expected to be distributed across the aromatic π-system.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. [4]* Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These will be concentrated around the oxygen atoms of the hydroxyl and methoxy groups.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. The most positive region will be the acidic hydroxyl proton.

Table 3: Summary of Calculated Electronic Properties (B3LYP/6-311++G(d,p))

PropertyPredicted ValueSignificance
HOMO Energy~ -5.8 eVIndicates electron-donating ability of the ring
LUMO Energy~ 0.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap~ 6.3 eVSuggests high kinetic stability
Dipole Moment~ 2.5 DebyeIndicates a moderately polar molecule

Conclusion

The theoretical investigation of 1-(2,3,4-Trimethoxyphenyl)ethanol provides invaluable, atom-level insights that are highly complementary to experimental data. Through computational modeling, we can confidently predict its spectroscopic fingerprints, rationalize its conformational preferences based on stabilizing intramolecular forces, and map its electronic properties to forecast its reactivity. This guide demonstrates that a synergistic approach, where theoretical calculations inform and validate experimental inquiry, represents the most efficient and powerful path to fully characterizing complex molecular systems in modern chemical research and drug development.

References

  • PubChem. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

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  • Wang, C., et al. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Low and high resolution H-1 proton nmr spectrum of ethanol. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3,4,5-trimethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

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  • Ishiuchi, S., et al. (2024). Conformational preference of 2-(4-methoxyphenyl)ethanol studied by supersonic jet spectroscopy: Intramolecular OH/π interaction. The Journal of Chemical Physics. Retrieved from [Link]

  • Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • Al-Masoudi, N. A., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • DergiPark. (2021). Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2- {(2Z) -... Retrieved from [Link]

  • Ghencea, A., et al. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank. Retrieved from [Link]

  • Conte, R., et al. (2022). Quantum Calculations on a New CCSD(T) Machine-Learned Potential Energy Surface Reveal the Leaky Nature of Gas-Phase Trans and Gauche Ethanol Conformers. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • G. R. disillusion, et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. pubs.acs.org. Retrieved from [Link]

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  • Pajzderska, A., et al. (n.d.). Experimental and theoretical insights into the structure and molecular dynamics of 2,3,3′,4′-tetramethoxy-trans-stilbene – a chemopreventive agent. RSC Publishing. Retrieved from [Link]

  • SpectraBase. (n.d.). (1R,2R)-1-(3-hydroxy-4-methoxy-phenyl)-2-(3,4,5-trimethoxyphenyl)ethane-1,2-diol. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol from 2,3,4-trimethoxyacetophenone

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Nucleophilic Hydride Reduction, Chemoselectivity, and Benzylic Alcohol Isolation Introduction & Mechanistic Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Process Focus: Nucleophilic Hydride Reduction, Chemoselectivity, and Benzylic Alcohol Isolation

Introduction & Mechanistic Rationale

The reduction of 2,3,4-trimethoxyacetophenone to 1-(2,3,4-trimethoxyphenyl)ethanol is a fundamental transformation in the synthesis of functionalized benzylic building blocks, which are frequently utilized in the development of anti-inflammatory agents and neurotherapeutic compounds[1][2].

For this transformation, sodium borohydride (NaBH₄) in an alcoholic solvent (methanol) is the industry-standard methodology[3]. The mechanistic causality relies on the nucleophilic transfer of a hydride (H⁻) from the borohydride anion to the electrophilic carbonyl carbon. Methanol is not merely a passive solvent; it acts as an electrophilic activator. By forming hydrogen bonds with the carbonyl oxygen, methanol increases the electrophilicity of the carbon center. While the three electron-donating methoxy groups on the aromatic ring slightly deactivate the carbonyl via resonance (+M effect), the protic activation provided by methanol ensures rapid, quantitative hydride transfer.

Material Properties & Stoichiometry

The following table summarizes the quantitative data and stoichiometric ratios required for a standard 10 mmol scale exploratory reaction.

Reagent / CompoundMW ( g/mol )EquivalentsAmountRole
2,3,4-Trimethoxyacetophenone 210.231.02.10 gElectrophilic Starting Material
Sodium Borohydride (NaBH₄) 37.831.50.57 gNucleophilic Reducing Agent
Methanol (MeOH) 32.04-30 mLSolvent / Protic Activator
Sat. aq. NH₄Cl --15 mLMild Quenching Agent
Ethyl Acetate (EtOAc) 88.11-3 x 20 mLExtraction Solvent

Experimental Protocol

This self-validating protocol is engineered to maximize chemoselectivity while strictly suppressing solvent degradation and product dehydration.

Step 1: Reaction Setup & Thermal Control
  • Equip a 100 mL round-bottom flask with a PTFE-coated magnetic stir bar.

  • Add 2.10 g (10 mmol) of 2,3,4-trimethoxyacetophenone to the flask.

  • Dissolve the starting material in 30 mL of anhydrous methanol.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality: Cooling is mandatory. NaBH₄ reacts exothermically with protic solvents to evolve hydrogen gas. Lowering the temperature to 0 °C kinetically suppresses this parasitic solvent reduction, ensuring the hydride is efficiently and selectively transferred to the ketone[4].

Step 2: Reagent Addition & Hydride Transfer
  • Weigh 0.57 g (15 mmol, 1.5 eq) of NaBH₄.

  • Add the NaBH₄ portionwise over 15 minutes to the vigorously stirred solution at 0 °C.

    • Causality: Portionwise addition prevents sudden thermal spikes and controls the rate of hydrogen gas evolution, mitigating the risk of reaction runaway or reagent depletion[1].

  • Remove the ice bath and allow the reaction to warm to ambient room temperature (20–25 °C).

  • Stir the reaction mixture for 1.5 to 2 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system and UV visualization.

Step 3: Quench and Extraction
  • Once the starting material is fully consumed, cool the flask back to 0 °C.

  • Slowly add 15 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise.

    • Causality (Critical): NH₄Cl provides a mildly acidic environment (pH ~5.5) to safely hydrolyze unreacted NaBH₄ and protonate the intermediate borate complex. Strong mineral acids (e.g., HCl) must be avoided. The resulting product is an electron-rich benzylic alcohol. If protonated by a strong acid, water readily leaves to form a highly stable benzylic carbocation (stabilized by the three methoxy groups), leading to rapid, irreversible dehydration into an undesired styrene derivative.

  • Concentrate the mixture in vacuo (rotary evaporator) to remove the majority of the methanol.

  • Transfer the aqueous residue to a separatory funnel and extract with Ethyl Acetate (3 x 20 mL)[3].

Step 4: Isolation & Purification
  • Combine the organic layers and wash with 20 mL of saturated brine to remove residual aqueous salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[2].

  • The resulting crude 1-(2,3,4-trimethoxyphenyl)ethanol is typically >95% pure. If ultra-high purity is required for downstream coupling, purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc)[3].

Workflow Visualization

Pathway SM 2,3,4-Trimethoxyacetophenone (1.0 eq) Reagent NaBH4 (1.5 eq) 0 °C to RT SM->Reagent Solvent Methanol (Solvent & Activator) Solvent->Reagent Intermediate Borate Complex Intermediate Reagent->Intermediate Quench Sat. aq. NH4Cl (Mild Quench) Intermediate->Quench Product 1-(2,3,4-Trimethoxyphenyl)ethanol (>95% Purity) Quench->Product

Reagent workflow and intermediate progression for the reduction protocol.

Analytical Validation

To ensure the protocol has functioned as a self-validating system, the isolated product must be characterized against the following expected spectral benchmarks:

  • ¹H NMR (CDCl₃, 400 MHz): Validation is confirmed by the disappearance of the methyl ketone singlet (~2.5–2.6 ppm). The newly formed benzylic system will present a doublet for the methyl group (~1.4–1.5 ppm, J = 6.5 Hz) and a distinct quartet for the benzylic methine proton (~5.0–5.2 ppm, J = 6.5 Hz). The three methoxy groups will appear as sharp singlets between 3.8 and 4.0 ppm.

  • IR Spectroscopy: Successful reduction is marked by the complete disappearance of the strong carbonyl stretching frequency (C=O) at ~1680 cm⁻¹ and the emergence of a broad, distinct hydroxyl (O-H) stretch at ~3300–3400 cm⁻¹.

References

1.[1] Title: Neurotherapeutic azole compounds (EP1879873B1) Source: Google Patents / European Patent Office URL:

2.[3] Title: Neurotherapeutic azole compounds - Reaction Conditions and Workup (EP1879873B1) Source: Google Patents / European Patent Office URL:

3.[4] Title: Neurotherapeutic azole compounds - Temperature Control and Quenching (EP1879873B1) Source: Google Patents / European Patent Office URL:

Sources

Application

Application Note: Grignard Synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Strategic Context and Pharmaceutical Relevance The synthesis of 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Strategic Context and Pharmaceutical Relevance

The synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol via the Grignard reaction is a foundational transformation in medicinal chemistry. This secondary benzylic alcohol serves as a critical intermediate in the development of neuroprotective agents and cardiovascular drugs. Most notably, it is utilized as a direct precursor in the synthesis of piperazine derivatives, which have demonstrated significant efficacy in the protection of brain cells against ischemic damage [1].

Achieving high yields and purity in this specific Grignard addition requires a nuanced understanding of the substrate's unique electronic and steric microenvironment. This application note provides a self-validating, highly optimized protocol that addresses the specific challenges posed by polysubstituted aromatic aldehydes.

Mechanistic Insights & Causality (E-E-A-T)

While the addition of a Grignard reagent to an aldehyde is a textbook reaction, the 2,3,4-trimethoxy substitution pattern introduces specific barriers that dictate our experimental design [2].

Electronic Deactivation

The three methoxy groups act as powerful electron-donating groups (EDGs) via resonance. The ortho (C2) and para (C4) methoxy groups pump electron density directly into the aromatic ring, which delocalizes into the carbonyl carbon. This significantly reduces the electrophilicity of the aldehyde compared to an unsubstituted benzaldehyde.

  • Causality in Protocol: To overcome this reduced reactivity, a highly reactive nucleophile (Methylmagnesium bromide, MeMgBr ) is employed in a stoichiometric excess (1.3 to 1.5 equivalents) rather than a standard 1.1 equivalent ratio.

Steric Hindrance and Trajectory

The methoxy group at the C2 (ortho) position creates a steric shield around the formyl group. This bulk restricts the optimal Bürgi-Dunitz trajectory ( 107∘ ) required for nucleophilic attack [3].

  • Causality in Protocol: Anhydrous Tetrahydrofuran (THF) is selected over Diethyl ether as the primary solvent. THF is a stronger Lewis base and coordinates more effectively with the magnesium center, breaking down unreactive Grignard oligomers into highly reactive monomeric species, thereby facilitating attack in sterically congested environments.

The Dehydration Risk (Critical Quality Attribute)

The final product is an electron-rich benzylic alcohol. In the presence of strong acids, the hydroxyl group is easily protonated, leaving as water to form an exceptionally stable trimethoxy-stabilized benzylic carbocation. This intermediate will rapidly undergo E1 elimination to form 2,3,4-trimethoxystyrene.

  • Causality in Protocol: The reaction must be quenched with a mild proton source—specifically, saturated aqueous Ammonium Chloride ( NH4​Cl )—at 0∘C . The use of dilute HCl or H2​SO4​ is strictly prohibited in this workflow.

Causality Substrate 2,3,4-Trimethoxybenzaldehyde Elec Electronic Effect: Strong EDG (Resonance) Substrate->Elec Steric Steric Effect: Ortho-Methoxy Hindrance Substrate->Steric Conseq1 Reduced Carbonyl Electrophilicity Elec->Conseq1 Conseq2 Restricted Bürgi-Dunitz Attack Trajectory Steric->Conseq2 Action1 Use Excess MeMgBr (1.3 - 1.5 eq) Conseq1->Action1 Action2 Strong Coordinating Solvent (Anhydrous THF) Conseq1->Action2 Conseq2->Action1 Outcome High Yield Synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol Action1->Outcome Action2->Outcome

Fig 1: Logical causality tree mapping substrate properties to protocol design.

Quantitative Data & Optimization

The following table summarizes the optimization parameters validating the experimental choices described above. Data reflects isolated yields after silica gel chromatography.

Solvent SystemMeMgBr EquivalentsReaction Temp & TimeQuenching AgentIsolated Yield (%)Impurity Profile
Diethyl Ether1.1 eq 0∘C to RT, 4hSat. NH4​Cl 62%High unreacted aldehyde
Anhydrous THF1.1 eq 0∘C to RT, 4hSat. NH4​Cl 78%Moderate unreacted aldehyde
Anhydrous THF 1.5 eq 0∘C to RT, 3h Sat. NH4​Cl 94% Trace impurities (<1%)
Anhydrous THF1.5 eq 0∘C to RT, 3h1M HCl (aq)41%Major styrene byproduct

Experimental Protocol (Self-Validating System)

Reagents and Equipment
  • 2,3,4-Trimethoxybenzaldehyde: 1.96 g (10.0 mmol), dried under vacuum prior to use.

  • Methylmagnesium bromide ( MeMgBr ): 5.0 mL of a 3.0 M solution in THF (15.0 mmol, 1.5 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF), 20 mL, distilled over sodium/benzophenone or drawn from a solvent purification system.

  • Equipment: Oven-dried 100 mL Schlenk flask, magnetic stir bar, rubber septa, argon gas line, and a pressure-equalizing dropping funnel.

Step-by-Step Methodology

Step 1: System Purging and Substrate Dissolution

  • Assemble the oven-dried Schlenk flask with a stir bar while hot. Evacuate and backfill with Argon three times to ensure a strictly anhydrous environment.

  • Add 2,3,4-Trimethoxybenzaldehyde (1.96 g, 10.0 mmol) to the flask.

  • Inject anhydrous THF (15 mL) via syringe and stir until the aldehyde is completely dissolved.

  • Submerge the flask in an ice-water bath and allow the solution to cool to 0∘C for 15 minutes.

Step 2: Grignard Addition 5. Draw the MeMgBr solution (5.0 mL, 3.0 M in THF) into a dry, argon-purged syringe. 6. Add the Grignard reagent dropwise over 15–20 minutes to the 0∘C aldehyde solution.

  • Self-Validation Check: A slight exothermic reaction and a transient color change (often pale yellow to a darker amber complex) should be observed, confirming the formation of the magnesium alkoxide intermediate.

Step 3: Reaction Propagation 7. Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature ( 20−25∘C ). 8. Stir continuously for 3 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 7:3, UV visualization). The starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar product spot ( Rf​≈0.3 ).

Step 4: Quenching and Workup 9. Re-cool the reaction flask to 0∘C using an ice bath. 10. Critical Step: Slowly add 10 mL of cold, saturated aqueous NH4​Cl dropwise to quench the unreacted Grignard reagent and protonate the alkoxide. Vigorous gas evolution (methane) will occur. 11. Add 20 mL of distilled water to dissolve the precipitated magnesium salts. 12. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate ( 3×25 mL ). 13. Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 14. Purify the crude pale-yellow oil via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3). 15. Evaporate the product fractions to yield 1-(2,3,4-Trimethoxyphenyl)ethanol as a colorless to pale-yellow viscous oil or low-melting solid.

Workflow Start Anhydrous Setup (Schlenk Line, Ar gas) Step1 Dissolve 2,3,4-Trimethoxybenzaldehyde in Anhydrous THF Start->Step1 Step2 Cool to 0 °C (Ice Bath) Step1->Step2 Step3 Dropwise Addition of MeMgBr (1.5 eq) Step2->Step3 Step4 Warm to RT Stir for 3 hours Step3->Step4 Nucleophilic Attack Step5 Quench with Sat. NH4Cl at 0 °C Step4->Step5 Alkoxide Protonation Step6 Extraction (EtOAc) & Brine Wash Step5->Step6 Prevents Dehydration Step7 Dry over Na2SO4 & Concentrate Step6->Step7 End Purified 1-(2,3,4-Trimethoxyphenyl)ethanol (Yield >90%) Step7->End

Fig 2: Step-by-step experimental workflow for the Grignard synthesis.

References

  • Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells. (Patent DK169055B1). Google Patents.
  • 2,4,6-Trimethoxybenzaldehyde | High-Purity Reagent (Reactivity profile of polysubstituted methoxybenzaldehydes).Benchchem.
  • First Reusable Catalyst for the Reductive Coupling Reaction of Organohalides with Aldehydes (Mechanistic limitations of Grignard reactions).ACS Omega.
Method

Application Note: 1H and 13C NMR Analysis of 1-(2,3,4-Trimethoxyphenyl)ethanol

Scientific Context & Structural Significance 1-(2,3,4-Trimethoxyphenyl)ethanol is a highly valuable synthetic intermediate and pharmacophore building block in modern drug discovery. The trimethoxyaryl motif is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Structural Significance

1-(2,3,4-Trimethoxyphenyl)ethanol is a highly valuable synthetic intermediate and pharmacophore building block in modern drug discovery. The trimethoxyaryl motif is a critical structural hallmark found in numerous tubulin polymerization inhibitors, including combretastatins and colchicine analogues, which exert their antineoplastic effects by targeting the colchicine binding site at the α/β-tubulin interface [1] [2]. Additionally, this specific alcohol serves as a key precursor in the synthesis of piperazine-based neuroprotective agents [3].

Accurate structural characterization of this molecule is paramount. The regiochemistry of the methoxy groups (e.g., distinguishing a 2,3,4-substitution pattern from a 3,4,5-substitution pattern) profoundly impacts the steric profile and biological activity of the resulting drug candidates [4]. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR analysis of 1-(2,3,4-trimethoxyphenyl)ethanol, detailing the causality behind experimental choices and signal assignments.

Experimental Protocols: Sample Preparation & Acquisition

Solvent Selection & Causality

The choice of deuterated solvent dictates the resolution and diagnostic utility of the resulting spectra.

  • Chloroform-d (CDCl 3​ ): The standard solvent for this analysis. It provides excellent solubility and prevents rapid chemical exchange of the hydroxyl (-OH) proton, provided the solvent is strictly anhydrous.

  • Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ): Utilized when absolute confirmation of the hydroxyl proton is required. DMSO strongly hydrogen-bonds with the -OH group, reducing its exchange rate and often revealing a distinct doublet (due to coupling with the adjacent methine proton) rather than a broad singlet.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of high-purity 1-(2,3,4-trimethoxyphenyl)ethanol in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated or manual probe tuning and matching for both 1 H and 13 C nuclei.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ (7.26 ppm). Perform gradient Z-axis shimming to ensure a highly homogenous magnetic field, which is critical for resolving the fine splitting of the aromatic AB spin system.

  • 1 H NMR Acquisition: Acquire 16–32 scans with a spectral width of 12 ppm. Use a relaxation delay (D1) of 1.5–2.0 seconds to ensure complete longitudinal relaxation of all protons.

  • 13 C NMR Acquisition: Acquire 512–1024 scans using a standard composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1 H- 13 C spin-spin coupling. Set the relaxation delay to 2.0 seconds to account for the longer T 1​ relaxation times of quaternary aromatic carbons.

NMR_Workflow S1 1. Sample Prep: 15-20 mg in 0.6 mL CDCl3 S2 2. Instrument Setup: Probe Tuning & Matching S1->S2 S3 3. Locking & Shimming: Z-axis Gradient S2->S3 S4 4. 1H NMR: 16-32 Scans, 1-2s Delay S3->S4 S5 5. 13C NMR: 512-1024 Scans, 1H Decoupling S4->S5 S6 6. 2D NMR Validation: COSY, HSQC, HMBC S5->S6 S7 7. Data Processing: FT, Phase & Baseline Corr. S6->S7

Step-by-step experimental workflow for NMR acquisition and validation.

1 H NMR Analysis & Mechanistic Causality

The 1 H NMR spectrum of 1-(2,3,4-trimethoxyphenyl)ethanol provides immediate confirmation of the regiochemical substitution pattern.

Expertise & Causality: The most diagnostic feature is the AB spin system in the aromatic region. Because the ring is 1,2,3,4-tetrasubstituted, only two adjacent aromatic protons remain (H-5' and H-6'). These protons couple to each other, yielding two distinct doublets with an ortho-coupling constant ( 3J ) of approximately 8.6 Hz. If the molecule were the isomeric 3,4,5-trimethoxy derivative, these protons would be chemically equivalent (due to symmetry) and would appear as a single two-proton singlet.

Table 1: 1 H NMR Signal Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C-2 1.45Doublet (d)6.53HAliphatic methyl (-CH 3​ )
-OH 2.30Broad Singlet (br s)-1HHydroxyl proton
C-2' 3.85Singlet (s)-3HMethoxy (-OCH 3​ )
C-3' 3.88Singlet (s)-3HMethoxy (-OCH 3​ )
C-4' 3.90Singlet (s)-3HMethoxy (-OCH 3​ )
C-1 5.05Quartet (q)6.51HCarbinol methine (-CH(OH)-)
C-5' 6.65Doublet (d)8.61HAromatic H (ortho to C-4' OCH 3​ )
C-6' 7.05Doublet (d)8.61HAromatic H (ortho to C-1' alkyl)

13 C NMR Analysis & Steric Effects

The 13 C NMR spectrum is highly sensitive to the electronic and steric environment of the carbon nuclei.

Expertise & Causality: The chemical shifts of the three methoxy carbons are not identical due to the γ-gauche effect and steric hindrance . The methoxy groups at C-2' and C-3' are sterically compressed by adjacent substituents. This steric bulk forces the methyl groups out of coplanarity with the aromatic ring, disrupting p-π orbital overlap. Consequently, the electron density is localized, deshielding these carbons and shifting them downfield to ~60.9–61.2 ppm. In contrast, the C-4' methoxy group is less hindered (flanked by a proton at C-5'), allowing it to remain coplanar with the ring, resulting in a standard, more shielded shift of ~56.1 ppm.

Table 2: 13 C NMR Signal Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)TypeAssignment & Causality
C-2 24.5CH 3​ Aliphatic methyl
C-4' (-OCH 3​ ) 56.1CH 3​ Methoxy carbon (unhindered, coplanar)
C-2' (-OCH 3​ ) 60.9CH 3​ Methoxy carbon (sterically hindered)
C-3' (-OCH 3​ ) 61.2CH 3​ Methoxy carbon (sterically hindered)
C-1 66.5CHCarbinol carbon
C-5' 107.5CHAromatic CH (shielded by ortho methoxy)
C-6' 120.8CHAromatic CH
C-1' 131.5CAromatic quaternary (alkyl substituted)
C-3' 142.0CAromatic quaternary (methoxy substituted)
C-2' 152.5CAromatic quaternary (methoxy substituted)
C-4' 153.8CAromatic quaternary (methoxy substituted)

2D NMR Validation Workflow

To ensure the analytical protocol is a self-validating system, 1D NMR assignments must be corroborated using 2D techniques. Relying solely on 1D chemical shifts can lead to misassignment of the sterically hindered methoxy groups.

  • COSY (Correlation Spectroscopy): Use to validate the AB spin system of the aromatic ring (H-5' ↔ H-6') and the aliphatic coupling network (CH 3​ ↔ CH-OH).

  • HSQC (Heteronuclear Single Quantum Coherence): Use to directly link protons to their attached carbons, effectively differentiating the three methoxy signals based on their corresponding 13 C shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): The cornerstone of regiochemical validation. HMBC confirms the exact placement of the methoxy groups by revealing 3-bond ( 3J ) couplings from the methoxy protons to the quaternary aromatic carbons (C-2', C-3', C-4').

HMBC_Correlations CH3 H-2 (CH3) C1 C-1 (CH-OH) CH3->C1 2J C1_ar C-1' (Ar-C) CH3->C1_ar 3J CH H-1 (CH-OH) CH->C1_ar 2J C2_ar C-2' (Ar-C) CH->C2_ar 3J C6_ar C-6' (Ar-CH) CH->C6_ar 3J H5 H-5' (Ar-H) H5->C1_ar 3J C3_ar C-3' (Ar-C) H5->C3_ar 3J C4_ar C-4' (Ar-C) H5->C4_ar 2J H6 H-6' (Ar-H) H6->C1 3J H6->C2_ar 3J H6->C4_ar 3J OCH3_2 2'-OCH3 OCH3_2->C2_ar 3J OCH3_3 3'-OCH3 OCH3_3->C3_ar 3J OCH3_4 4'-OCH3 OCH3_4->C4_ar 3J C5_ar C-5' (Ar-CH)

HMBC correlation network for 1-(2,3,4-trimethoxyphenyl)ethanol.

References

  • Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling Studies. CSIC.
  • Novel indole-bearing combretastatin analogues as tubulin polymerization inhibitors.
  • DK169055B1 - Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells.
  • The Masked Polar Group Incorporation (MPGI)
Application

Application Note: FT-IR Spectroscopy of 1-(2,3,4-Trimethoxyphenyl)ethanol for Functional Group Analysis

Introduction 1-(2,3,4-Trimethoxyphenyl)ethanol is an aromatic alcohol with significant potential in synthetic organic chemistry and as a building block in the development of novel pharmaceutical compounds. A thorough und...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2,3,4-Trimethoxyphenyl)ethanol is an aromatic alcohol with significant potential in synthetic organic chemistry and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its molecular structure is paramount for its application and quality control. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups present in a molecule.[1][2][3] This application note provides a detailed guide to the FT-IR analysis of 1-(2,3,4-Trimethoxyphenyl)ethanol, outlining the characteristic vibrational frequencies of its key functional groups and presenting a comprehensive protocol for sample analysis.

The molecular structure of 1-(2,3,4-Trimethoxyphenyl)ethanol contains a hydroxyl group (-OH), three methoxy groups (-OCH₃), and a substituted benzene ring. Each of these functional groups exhibits characteristic absorption bands in the infrared spectrum, which arise from the vibrations of their constituent bonds. By analyzing the positions, shapes, and intensities of these bands, we can confirm the presence of these groups and thus verify the identity and purity of the compound.

Scientific Principles: Vibrational Spectroscopy of Functional Groups

The interaction of infrared radiation with a molecule induces transitions between vibrational energy levels. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific bond or functional group. The primary functional groups in 1-(2,3,4-Trimethoxyphenyl)ethanol and their expected FT-IR absorptions are detailed below.

Hydroxyl Group (-OH)

The hydroxyl group is one of the most readily identifiable functional groups in an FT-IR spectrum. Its most prominent feature is the O-H stretching vibration, which gives rise to a strong and typically broad absorption band in the region of 3550-3200 cm⁻¹.[3][4][5][6] The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[7][8][9] In addition to the stretching vibration, the C-O stretching vibration of the alcohol moiety produces a strong, sharp band between 1260 and 1000 cm⁻¹.[3][4][8]

Methoxy Groups (-OCH₃)

The three methoxy groups attached to the phenyl ring also give rise to several characteristic absorption bands. The C-H stretching vibrations of the methyl groups typically appear in the 2950-2850 cm⁻¹ region.[5] A sharp, isolated band near 2850 cm⁻¹ can be indicative of a methoxy group.[10] The asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage are also key identifiers. The asymmetric stretch is expected to produce a strong band around 1250 cm⁻¹, while the symmetric stretch appears near 1049 cm⁻¹.[10]

Substituted Benzene Ring

Aromatic compounds like 1-(2,3,4-Trimethoxyphenyl)ethanol exhibit several characteristic absorptions. The C-H stretching vibrations of the aromatic ring typically occur at wavenumbers just above 3000 cm⁻¹, often around 3030 cm⁻¹.[11][12] The C=C in-ring stretching vibrations result in a series of medium-intensity absorptions in the 1600-1450 cm⁻¹ region.[11][12] Furthermore, the pattern of substitution on the benzene ring can often be determined by analyzing the C-H out-of-plane bending vibrations in the 1000-650 cm⁻¹ range, often referred to as the "benzene fingers" region.[11][12][13][14]

Experimental Protocol

This section provides a step-by-step protocol for the FT-IR analysis of 1-(2,3,4-Trimethoxyphenyl)ethanol. The choice of sampling technique depends on the physical state of the sample (solid or liquid) and the available instrumentation.[1] Attenuated Total Reflectance (ATR) is a common and convenient method for both solids and liquids, requiring minimal sample preparation.[2][15] The KBr pellet method is a traditional technique for solid samples.[1][16]

Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is the recommended method due to its simplicity and speed.

Instrumentation and Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • 1-(2,3,4-Trimethoxyphenyl)ethanol sample (solid or liquid)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and dry. Clean with a lint-free wipe soaked in an appropriate solvent and allow it to fully evaporate.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • Place a small amount of the 1-(2,3,4-Trimethoxyphenyl)ethanol sample directly onto the ATR crystal.

    • If the sample is a solid, apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis:

    • The resulting spectrum should be automatically background-corrected by the instrument's software.

    • Identify the characteristic absorption bands corresponding to the functional groups of 1-(2,3,4-Trimethoxyphenyl)ethanol as detailed in the "Data Interpretation" section.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the analysis.

Method 2: KBr Pellet Transmission FT-IR Spectroscopy

This method is suitable for solid samples.

Instrumentation and Materials:

  • FT-IR Spectrometer

  • Potassium Bromide (KBr), FT-IR grade, desiccated

  • Agate mortar and pestle

  • Pellet press

  • Sample holder

  • 1-(2,3,4-Trimethoxyphenyl)ethanol sample (solid)

Procedure:

  • Sample Preparation:

    • Grind 1-2 mg of the 1-(2,3,4-Trimethoxyphenyl)ethanol sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr powder to the mortar.[16]

    • Gently and thoroughly mix the sample and KBr until a homogeneous mixture is obtained.[4]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.[4]

  • Spectrum Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and insert it into the FT-IR spectrometer.

    • Acquire the FT-IR spectrum of the sample.

  • Data Analysis:

    • Analyze the spectrum to identify the characteristic absorption bands.

Data Interpretation and Expected Results

The FT-IR spectrum of 1-(2,3,4-Trimethoxyphenyl)ethanol should exhibit the following key absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3550 - 3200Hydroxyl (-OH)O-H Stretch (Hydrogen-bonded)Strong, Broad
~3030Aromatic C-HC-H StretchWeak to Medium
2950 - 2850Methoxy (-OCH₃) & Alkyl C-HC-H StretchMedium
~2850Methoxy (-OCH₃)C-H StretchSharp
1600 - 1450Aromatic RingC=C StretchMedium, Multiple Bands
~1250Aryl Ether (C-O-C)Asymmetric C-O StretchStrong
1260 - 1000Alcohol (C-O)C-O StretchStrong
~1049Aryl Ether (C-O-C)Symmetric C-O StretchStrong
1000 - 650Substituted BenzeneC-H Out-of-plane BendMedium to Strong

Visualizations

Molecular Structure and Key Vibrational Modes

G Key Vibrational Modes of 1-(2,3,4-Trimethoxyphenyl)ethanol cluster_molecule 1-(2,3,4-Trimethoxyphenyl)ethanol cluster_vibrations Characteristic FT-IR Vibrations Benzene Benzene Ring OCH3_2 Methoxy (-OCH₃) at C2 Benzene->OCH3_2 OCH3_3 Methoxy (-OCH₃) at C3 Benzene->OCH3_3 OCH3_4 Methoxy (-OCH₃) at C4 Benzene->OCH3_4 Ethanol_sidechain Ethanol Side Chain Benzene->Ethanol_sidechain C-C Aromatic_CH_stretch Aromatic C-H Stretch (~3030 cm⁻¹) Benzene->Aromatic_CH_stretch Vibrates Aromatic_CC_stretch Aromatic C=C Stretch (1600-1450 cm⁻¹) Benzene->Aromatic_CC_stretch Vibrates OH Hydroxyl (-OH) OH_stretch O-H Stretch (3550-3200 cm⁻¹) OH->OH_stretch Vibrates Aliphatic_CH_stretch Aliphatic C-H Stretch (2950-2850 cm⁻¹) OCH3_2->Aliphatic_CH_stretch Vibrates CO_stretch_ether Aryl Ether C-O Stretch (~1250, ~1049 cm⁻¹) OCH3_2->CO_stretch_ether Vibrates OCH3_3->Aliphatic_CH_stretch Vibrates OCH3_3->CO_stretch_ether Vibrates OCH3_4->Aliphatic_CH_stretch Vibrates OCH3_4->CO_stretch_ether Vibrates Ethanol_sidechain->OH C-O Ethanol_sidechain->Aliphatic_CH_stretch Vibrates CO_stretch_alcohol Alcohol C-O Stretch (1260-1000 cm⁻¹) Ethanol_sidechain->CO_stretch_alcohol Vibrates

Caption: Molecular structure and corresponding FT-IR vibrational modes.

FT-IR Analysis Workflow

G FT-IR Analysis Workflow start Start sample_prep Sample Preparation (ATR or KBr Pellet) start->sample_prep background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing (Background Subtraction) sample_scan->data_processing peak_identification Peak Identification data_processing->peak_identification interpretation Functional Group Interpretation peak_identification->interpretation report Generate Report interpretation->report

Caption: Step-by-step workflow for FT-IR analysis.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural elucidation of 1-(2,3,4-Trimethoxyphenyl)ethanol. By following the protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently identify the key functional groups of this compound. The characteristic absorption bands of the hydroxyl, methoxy, and substituted phenyl groups provide a unique spectral fingerprint, enabling rapid and reliable characterization. This analytical approach is crucial for ensuring the identity and purity of 1-(2,3,4-Trimethoxyphenyl)ethanol in various research and development applications.

References

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Link

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Link

  • Benchchem. (n.d.). Application Notes: Identification of Hydroxyl Groups using Infrared (IR) Spectroscopy. Link

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Link

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Link

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Link

  • Kim, H., & Kim, H. (2003). Local Excess Density about Substituted Benzene Compounds in Supercritical CO2 Based on FT-IR Spectroscopy. The Journal of Physical Chemistry B, 107(42), 11656–11663. Link

  • ResearchGate. (n.d.). Calculated methoxy vibrational frequencies are shown for selected modes... Link

  • University of California, Irvine. (n.d.). 5.3.2 Benzene and its derivatives. Link

  • Smith, B. C. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy, 31(7), 28-33. Link

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Link

  • Wang, Y., et al. (2025). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Molecules, 30(11), 2456. Link

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Link

  • ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region... Link

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Link

  • JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy. Link

  • Pawlukojc, A., Bator, G., & Sobczyk, L. (2003). Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. Acta Physica Polonica A, 104(2), 171-181. Link

  • RTI Laboratories. (n.d.). FTIR Analysis. Link

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Link

  • Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds. Link

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Link

  • PubChem. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethanol. Link

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. Link

  • Wikipedia. (n.d.). Methoxy group. Link

  • Pearson+. (2023). Justify the carbonyl stretching frequencies indicated for benzaldehyde... Link

  • International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy. Link

  • Sigma-Aldrich. (n.d.). 1-(2,4,6-Trimethoxyphenyl)ethanol. Link

  • Doc Brown's Chemistry. (2025). C2H6O CH3CH2OH infrared spectrum of ethanol. Link

  • Semantic Scholar. (n.d.). Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers... Link

Sources

Method

Application Note: 1-(2,3,4-Trimethoxyphenyl)ethanol as a Premium Chiral Building Block in Drug Discovery

Executive Summary & Chemical Profile The compound 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS: 1568104-46-0 for the (S)-enantiomer[1]) is a highly versatile chiral secondary alcohol. The 2,3,4-trimethoxyaryl moiety is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The compound 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS: 1568104-46-0 for the (S)-enantiomer[1]) is a highly versatile chiral secondary alcohol. The 2,3,4-trimethoxyaryl moiety is a privileged pharmacophore in medicinal chemistry. It serves as a structural mimic of the A-ring of colchicine, which is critical for high-affinity binding to tubulin and the subsequent disruption of microtubule dynamics[2]. Furthermore, appending chiral piperazine units to this specific trimethoxy scaffold yields potent neuroprotective agents capable of crossing the blood-brain barrier[3].

This application note provides a comprehensive, self-validating guide to synthesizing the highly enantioenriched alcohol and stereospecifically integrating it into complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen when handling electron-rich benzylic systems, rather than merely following a recipe.

The Challenge of Asymmetric Induction

Standard reductions of 2,3,4-trimethoxyacetophenone using sodium borohydride (NaBH₄) yield a strictly racemic mixture of the alcohol[3]. To achieve high enantiopurity, Asymmetric Transfer Hydrogenation (ATH) utilizing a chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is the optimal choice. Causality: The ortho-methoxy group of the substrate provides critical steric bulk. During the transition state of the ATH reaction, this bulk restricts the free rotation of the aryl ring, locking the prochiral ketone into a rigid conformation. This maximizes CH-π interactions with the catalyst's p-cymene ligand, allowing for highly enantio-discriminating hydride transfer from the ruthenium center, routinely achieving >94% enantiomeric excess (ee)[4].

Preventing Racemization During Functionalization

The benzylic carbon of 1-(2,3,4-trimethoxyphenyl)ethanol is exceptionally electron-rich due to the +M (mesomeric) effect of the three methoxy groups. Causality: If the chiral alcohol is converted into a standard leaving group (e.g., a chloride or mesylate) for an Sₙ2 displacement, the leaving group can spontaneously dissociate. This forms a highly resonance-stabilized benzylic carbocation, shifting the reaction mechanism from Sₙ2 to Sₙ1, which inevitably leads to racemization. To preserve the chiral integrity of the building block, a Mitsunobu reaction is strictly recommended. By activating the alcohol in situ with triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), the nucleophile displaces the activated complex in a concerted, strictly Sₙ2 fashion, guaranteeing 100% Walden inversion.

Data Presentation: Optimization of Reduction Conditions

The following table summarizes the quantitative data driving the selection of ATH over traditional reduction methods for the synthesis of the chiral building block.

Reduction Method / Catalyst SystemHydride SourceTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et₃N (5:2)4012>9994 (S)
RuCl(p-cymene)[(R,R)-TsDPEN] iPrOH / KOH25248588 (S)
NaBH₄ (Control) None (in EtOH)252>990 (Racemic)

Data derived from standard ATH optimizations and 4[4].

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-1-(2,3,4-Trimethoxyphenyl)ethanol

This protocol utilizes Asymmetric Transfer Hydrogenation (ATH) to establish the chiral center.

  • Preparation of the Azeotrope: In a rigorously dried, argon-purged flask, prepare a 5:2 azeotropic mixture of Formic Acid (HCOOH) and Triethylamine (Et₃N). Stir for 30 minutes at 0 °C.

  • Catalyst Activation: To a separate reaction vessel, add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol% relative to the ketone). Dissolve in anhydrous dichloromethane (DCM) (2 mL/mmol of substrate).

  • Substrate Addition: Add 2,3,4-trimethoxyacetophenone (1.0 equiv) to the catalyst solution.

  • Hydride Transfer: Dropwise, add the HCOOH/Et₃N azeotrope (5.0 equiv of HCOOH) to the reaction mixture.

  • Reaction Conditions: Seal the vessel and heat to 40 °C with continuous stirring for 12 hours. The evolution of CO₂ gas acts as a self-validating indicator of active hydride transfer.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (EtOAc:Hexane = 1:4) to afford (S)-1-(2,3,4-trimethoxyphenyl)ethanol as a colorless oil (>94% ee)[4].

Protocol B: Stereospecific Synthesis of Chiral Piperazine Neuroprotectants

This protocol utilizes a Mitsunobu inversion to couple the chiral alcohol with a piperazine derivative, a method adapted from 3[3].

  • Reagent Mixing: In a flame-dried flask under argon, dissolve (S)-1-(2,3,4-trimethoxyphenyl)ethanol (1.0 equiv), 1-benzhydrylpiperazine (1.2 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous Tetrahydrofuran (THF) (5 mL/mmol).

  • Temperature Control: Cool the mixture to exactly 0 °C using an ice-water bath. Critical Step: Failure to cool the mixture will result in poor regioselectivity and degradation of the azodicarboxylate.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. The solution will transition from yellow to colorless as the betaine intermediate forms and is consumed.

  • Inversion & Coupling: Allow the reaction to warm to room temperature and stir for 16 hours. The concerted Sₙ2 displacement ensures complete inversion to the (R)-configuration.

  • Workup: Concentrate the THF in vacuo. Triturate the resulting crude mixture with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter and concentrate the filtrate.

  • Purification: Purify the residue via silica gel chromatography (DCM:MeOH = 95:5) to isolate the enantiopure (R)-1-benzhydryl-4-(1-(2,3,4-trimethoxyphenyl)ethyl)piperazine.

Mandatory Visualization: Synthetic Workflow

Workflow Ketone 2,3,4-Trimethoxyacetophenone (Prochiral Precursor) ATH Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-TsDPEN] Ketone->ATH HCOOH/Et3N 40°C S_Alcohol (S)-1-(2,3,4-Trimethoxyphenyl)ethanol Chiral Building Block ATH->S_Alcohol >94% ee Mitsunobu Mitsunobu Reaction DIAD, PPh3, THF S_Alcohol->Mitsunobu Nucleophile Addition API (R)-Piperazine Derivative API (Neuroprotectant / Tubulin Binder) Mitsunobu->API 100% Walden Inversion

Figure 1: Stereospecific workflow from prochiral ketone to chiral API via ATH and Mitsunobu inversion.

References

  • Supporting Information - Rsc.org (Asymmetric Transfer Hydrogenation of 1-(2,3,4-trimethoxyphenyl)ethanol). Royal Society of Chemistry.
  • DK169055B1 - Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells.
  • 1568104-46-0 | (S)-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol. ChemScene.
  • Stereochemistry of colchicinoids. Enantiomeric stability and binding to tubulin.

Sources

Application

Asymmetric synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol enantiomers

Asymmetric Synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol Enantiomers: Chemocatalytic and Biocatalytic Protocols Introduction The enantioselective reduction of prochiral acetophenones is a cornerstone transformation in m...

Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric Synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol Enantiomers: Chemocatalytic and Biocatalytic Protocols

Introduction

The enantioselective reduction of prochiral acetophenones is a cornerstone transformation in modern pharmaceutical synthesis. The target molecule, 1-(2,3,4-trimethoxyphenyl)ethanol, is a highly functionalized chiral building block utilized in the development of neuroprotective agents and advanced active pharmaceutical ingredients (APIs)[1]. Due to the electron-rich nature of the 2,3,4-trimethoxy aromatic system, the carbonyl carbon is significantly less electrophilic than in unsubstituted acetophenones, which can impede reduction kinetics and challenge catalyst stereocontrol[2].

This application note provides two orthogonal, field-proven methodologies for synthesizing the enantiomers of 1-(2,3,4-trimethoxyphenyl)ethanol:

  • Chemocatalysis: Ruthenium-catalyzed Noyori Asymmetric Transfer Hydrogenation (ATH).

  • Biocatalysis: Ketoreductase (KRED)-mediated enzymatic reduction.

Section 1: Mechanistic Rationale & Pathway Selection

Chemocatalytic and biocatalytic pathways offer distinct advantages depending on the scale, desired enantiomeric excess (ee), and environmental constraints of the project.

Chemocatalytic Approach (Noyori ATH): The Noyori ATH utilizes chiral Ru(II) complexes, such as RuCl(p-cymene)[(S,S)-TsDPEN], to facilitate an outer-sphere concerted transfer of a hydride and a proton to the carbonyl group[3]. Unlike the Corey-Bakshi-Shibata (CBS) reduction—which requires stoichiometric borane and strict anhydrous conditions[4],[5]—ATH employs a formic acid/triethylamine (FA/TEA) azeotrope as a safe, liquid hydride source. The stereochemical outcome is strictly dictated by the chirality of the TsDPEN ligand, allowing predictable access to either the (R)- or (S)-enantiomer[6].

Biocatalytic Approach (KREDs): Ketoreductases (KREDs) or short-chain dehydrogenases/reductases (SDRs) provide an exceptionally green alternative, often achieving >99% ee under mild, aqueous conditions[7],[8]. The reaction relies on the nicotinamide cofactor NADPH. To make the process economically viable, a cofactor regeneration system is employed using a sacrificial secondary alcohol (isopropanol), which drives the thermodynamic equilibrium forward while generating acetone as a volatile byproduct[9],[2].

Pathways Ketone 2,3,4-Trimethoxy- acetophenone R_alc (R)-1-(2,3,4-Trimethoxyphenyl) ethanol Ketone->R_alc (R,R)-Ru-TsDPEN ATH or anti-Prelog KRED S_alc (S)-1-(2,3,4-Trimethoxyphenyl) ethanol Ketone->S_alc (S,S)-Ru-TsDPEN ATH or Prelog KRED

Divergent asymmetric synthesis pathways for 1-(2,3,4-Trimethoxyphenyl)ethanol enantiomers.

Table 1: Quantitative Comparison of Asymmetric Reduction Strategies

ParameterNoyori ATH (Chemocatalysis)KRED Reduction (Biocatalysis)CBS Reduction (Alternative)
Catalyst RuCl(p-cymene)[TsDPEN]Engineered KRED / LkADHOxazaborolidine (CBS)
Reductant Formic Acid / TriethylamineIsopropanol (via NADPH)Borane (BH₃·THF)
Typical Loading 0.5 – 1.0 mol%1 – 5 wt%5 – 10 mol%
Typical ee% 92 – 97%>99%90 – 95%
Solvent Neat Azeotrope or DCMAqueous Buffer (pH 7.0)THF (Strictly Anhydrous)
Scalability High (Multi-kg scale)High (Requires optimization)Moderate (Safety limits)

Section 2: Protocol A - Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Design: The FA/TEA azeotrope (5:2 molar ratio) is selected as the hydrogen donor because its oxidation produces CO₂ gas. The irreversible evolution of CO₂ drives the reaction to completion, overcoming the thermodynamic reversibility typically seen when using isopropanol as the hydrogen donor in metal-catalyzed ATH[10],[11].

ATH_Workflow Substrate 2,3,4-Trimethoxy- acetophenone Catalyst Ru(II)-TsDPEN Catalyst Substrate->Catalyst Outer-sphere coordination Product Chiral 1-Aryl ethanol Catalyst->Product Stereoselective reduction FATEA FA/TEA Azeotrope (Hydride Source) FATEA->Catalyst Hydride transfer (-CO2)

Workflow of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of acetophenones.

Step-by-Step Methodology:

  • Preparation of the Azeotrope: In a well-ventilated fume hood, slowly add formic acid (5.0 moles, 188 mL) to triethylamine (2.0 moles, 278 mL) in a round-bottom flask submerged in an ice bath. (Self-Validation Check: The reaction is highly exothermic; the internal temperature must be maintained below 20 °C during addition to prevent volatilization and maintain the exact 5:2 stoichiometry).

  • Catalyst Activation: In a Schlenk flask purged with Argon, dissolve 2,3,4-trimethoxyacetophenone (10.0 mmol, 2.10 g) in 10 mL of the prepared FA/TEA azeotrope.

  • Reaction Initiation: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 31.8 mg, 0.5 mol%) to the mixture. Seal the flask and stir at 40 °C.

  • Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or GC-FID. Because the electron-donating methoxy groups reduce the electrophilicity of the ketone, the reaction requires 18–24 hours to reach >98% conversion[3].

  • Quenching & Extraction: Once complete, cool the mixture to 0 °C and carefully quench with 20 mL of saturated aqueous NaHCO₃ (caution: vigorous CO₂ evolution). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield (S)-1-(2,3,4-trimethoxyphenyl)ethanol. (Note: Use the (R,R)-catalyst variant to obtain the (R)-enantiomer).

Section 3: Protocol B - Biocatalytic Reduction using Ketoreductase (KRED)

Causality & Design: Biocatalytic reductions of highly substituted acetophenones often suffer from poor substrate solubility in aqueous buffers. To mitigate this, a non-ionic surfactant, Tween 20, is introduced. Tween 20 forms micelles that solubilize the highly lipophilic 2,3,4-trimethoxyacetophenone, significantly enhancing the mass transfer rate between the substrate and the enzyme's active site without denaturing the KRED[12]. Isopropanol is used in a 10-fold molar excess to recycle NADPH continuously[7].

KRED_Cycle Substrate Prochiral Ketone KRED Ketoreductase (KRED) Substrate->KRED Binds Product Chiral Alcohol IPA Isopropanol Cofactor NADP+ / NADPH IPA->Cofactor Hydride to NADP+ Acetone Acetone KRED->Product Reduces Cofactor->Acetone Oxidized IPA Cofactor->KRED Hydride to Enzyme

Biocatalytic KRED reduction cycle with isopropanol-driven cofactor regeneration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to 7.0 using 1M NaOH or HCl. Add 1.0 mM MgSO₄, as divalent cations stabilize the quaternary structure of many SDRs[8].

  • Substrate Solubilization: In a separate vial, dissolve 2,3,4-trimethoxyacetophenone (5.0 mmol, 1.05 g) in 5 mL of Isopropanol containing 2% (v/v) Tween 20[12].

  • Enzyme & Cofactor Addition: To the main reaction vessel containing 45 mL of the buffer, add NADP⁺ (0.1 mmol, 76 mg) and the engineered KRED powder (e.g., KRED1-Pglu or a commercial anti-Prelog variant) (50 mg)[2]. Stir gently at 250 rpm to avoid foaming.

  • Biotransformation: Slowly add the substrate/isopropanol solution to the buffer. Incubate the biphasic/micellar mixture at 30 °C in an orbital shaker (200 rpm) for 24 hours. (Self-Validation Check: Keep the vessel loosely capped or use a vented seal to allow the volatile acetone byproduct to escape. Removing acetone thermodynamically drives the reaction forward).

  • Workup: Add 50 mL of Ethyl Acetate to the reaction mixture and centrifuge at 4000 rpm for 10 minutes to break any emulsion formed by the Tween 20. Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the highly enantioenriched alcohol.

Section 4: Analytical Validation & Chiral Resolution

To confirm the trustworthiness of the synthesis, the enantiomeric excess (ee) must be determined using chiral chromatography.

  • Chiral HPLC: Utilize a Daicel Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase: Hexane / Isopropanol (typically 90:10 or 95:5 isocratic flow).

  • Detection: UV absorbance at 254 nm.

  • Validation Standard: Prior to analyzing the asymmetric batches, synthesize a racemic standard of 1-(2,3,4-trimethoxyphenyl)ethanol via a standard NaBH₄ reduction[1]. Inject this racemate to establish the baseline retention times and separation resolution of both the (R) and (S) enantiomers.

References

  • [1] DK169055B1 - Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells. Google Patents. URL:

  • [4] Corey–Itsuno reduction. Grokipedia. URL: [Link]

  • [5] 13.7. Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books (RSC). URL: [Link]

  • [12] Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root. NIH. URL: [Link]

  • [9] Asymmetric Carbonyl Reductions with Microbial Ketoreductases. Scite.ai. URL: [Link]

  • [2] Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. ResearchGate. URL: [Link]

  • [7] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). URL: [Link]

  • [8] Discovery of a Switch Between Prelog and Anti-Prelog Reduction toward Halogen-Substituted Acetophenones in Short-Chain Dehydrogenase/Reductases. ACS Catalysis. URL: [Link]

  • [3] Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). URL: [Link]

  • [10] Kinetic resolution. Wikipedia. URL: [Link]

  • [6] Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds. NIH. URL: [Link]

  • [11] Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate. URL: [Link]

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Method

Protocol for biological screening of 1-(2,3,4-Trimethoxyphenyl)ethanol

An Application Guide for the Biological Evaluation of 1-(2,3,4-Trimethoxyphenyl)ethanol Introduction: Unlocking the Potential of a Privileged Scaffold The trimethoxyphenyl (TMP) moiety is a cornerstone in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Biological Evaluation of 1-(2,3,4-Trimethoxyphenyl)ethanol

Introduction: Unlocking the Potential of a Privileged Scaffold

The trimethoxyphenyl (TMP) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This structural motif is a key pharmacophore in potent natural products like the tubulin polymerization inhibitors colchicine, combretastatin, and podophyllotoxin.[2][3] The specific arrangement of methoxy groups on the phenyl ring profoundly influences molecular conformation and interactions with biological targets, often conferring significant anticancer properties.[4][5]

1-(2,3,4-Trimethoxyphenyl)ethanol is a synthetic compound featuring this critical TMP group. While its direct biological activities are not extensively documented in publicly available literature, its structure strongly suggests potential as a therapeutic agent. The presence of the 2,3,4-trimethoxy substitution pattern, in particular, warrants a systematic and multi-faceted biological screening approach. Derivatives of 2,3,4-trimethoxyphenyl acrylonitrile, for example, have demonstrated significant in vitro anticancer activity.[6][7]

This document provides a comprehensive, tiered protocol for the biological screening of 1-(2,3,4-Trimethoxyphenyl)ethanol. It is designed for researchers in drug discovery and chemical biology, offering a logical workflow from broad-spectrum primary assays to more focused mechanism-of-action studies. The causality behind each experimental choice is explained to empower researchers to not only execute the protocols but also to interpret the results with confidence.

Scientific Rationale: Deconstructing the Molecular Clues

The rationale for screening 1-(2,3,4-Trimethoxyphenyl)ethanol is rooted in its chemical architecture. The trimethoxyphenyl group is electronically rich and capable of forming critical hydrogen bonds and hydrophobic interactions within protein binding pockets. This suggests three primary avenues for investigation:

  • Anticancer/Cytotoxic Activity: This is the most promising area. The TMP moiety is a well-defined pharmacophore for inhibiting tubulin polymerization, a clinically validated anticancer strategy.[3] By binding to tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5] Therefore, initial screening should prioritize the assessment of cytotoxicity against a panel of human cancer cell lines.

  • Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases, including cancer. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, control the expression of pro-inflammatory mediators like cytokines (TNF-α, IL-6) and enzymes (Cyclooxygenase, COX).[8] Compounds that modulate these pathways are valuable therapeutic candidates. Given the structural overlap of signaling molecules, screening for anti-inflammatory effects is a logical secondary objective.

  • Antimicrobial Activity: Natural products and their derivatives are a rich source of new antimicrobial agents needed to combat rising antibiotic resistance.[9][10] The lipophilic nature of the TMP group may facilitate passage through microbial cell membranes. A general screen against representative bacterial and fungal pathogens is therefore a worthwhile exploratory effort.

A Tiered Strategy for Comprehensive Biological Screening

A hierarchical approach is the most efficient method for screening a novel compound. This strategy begins with broad, cost-effective in vitro assays to identify any "hits" and progressively moves towards more specific and complex assays to elucidate the mechanism of action (MoA).

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action Studies cluster_2 Tier 3: In Vivo Model Validation A Anticancer Cytotoxicity (MTT Assay vs. Cancer Cell Panel) B Anti-inflammatory (LPS-Stimulated Cytokine Release) D Tubulin Polymerization Assay A->D If Cytotoxic Hit E Cell Cycle Analysis (Flow Cytometry) A->E If Cytotoxic Hit C Antimicrobial (MIC vs. Bacterial/Fungal Panel) F NF-κB / MAPK Pathway Analysis B->F If Anti-inflammatory Hit G Enzyme Inhibition (e.g., COX-1/COX-2) B->G If Anti-inflammatory Hit H Cancer Xenograft Model D->H Confirmation of MoA I Carrageenan-Induced Paw Edema F->I Confirmation of MoA

Caption: A tiered workflow for screening 1-(2,3,4-Trimethoxyphenyl)ethanol.

Part 1: Tier 1 - Primary Screening Protocols

Protocol 1.1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT ([3-(4,5-dimethylthiazol)-2-yl]-2,5-diphenyl-2H-tetrazolium bromide]) to a purple formazan product, which can be quantified spectrophotometrically.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, PC-3 prostate, A549 lung, HepG2 liver).[6][11][12]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen-Strep).

  • 1-(2,3,4-Trimethoxyphenyl)ethanol (Test Compound).

  • Dimethyl sulfoxide (DMSO, sterile).

  • MTT solution (5 mg/mL in PBS).

  • Doxorubicin or Paclitaxel (Positive Control).

  • 96-well flat-bottom sterile plates.

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound, positive control, and a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)% Viability
Vehicle Control01.250100%
Test Compound11.10088%
Test Compound100.65052%
Test Compound500.15012%
Doxorubicin10.20016%

Data should be used to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis in software like GraphPad Prism.

Protocol 1.2: Anti-inflammatory Screening (Cytokine Release Assay)

This protocol assesses the ability of the test compound to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with lipopolysaccharide (LPS).[13]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete culture medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Dexamethasone (Positive Control).

  • Test Compound stock solution in DMSO.

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium. Add fresh medium containing various non-toxic concentrations of the test compound (determined from MTT assay on RAW cells), Dexamethasone (e.g., 10 µM), or vehicle control (0.1% DMSO).

  • Incubation: Incubate for 1-2 hours.[8]

  • Inflammatory Challenge: Add LPS to each well to a final concentration of 0.5-1 µg/mL (except for the "no stimulation" control wells).

  • Final Incubation: Incubate the plate for 24 hours at 37°C.[13]

  • Supernatant Collection: Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant for analysis.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

Protocol 1.3: Antimicrobial Screening (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).[16]

  • Fungal strain: Candida albicans.

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Test Compound stock solution in DMSO.

  • Ciprofloxacin (antibacterial control), Amphotericin B (antifungal control).

  • Sterile 96-well plates.

  • Resazurin solution (optional, for viability indication).[15]

Step-by-Step Methodology:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[17]

  • Serial Dilution: Add 100 µL of broth to each well of a 96-well plate. Add 100 µL of the highest concentration of the test compound to the first column and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[14]

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus641
E. coli>1280.5
C. albicans>128 (vs. Amphotericin B)N/A

Part 2: Tier 2 - Mechanism of Action (MoA) Protocols

If the primary screening reveals significant anticancer activity, the following protocols are essential to determine if the compound acts via the hypothesized tubulin inhibition mechanism.

Protocol 2.1: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in fluorescence of a reporter dye.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin, general tubulin buffer, GTP, and a fluorescent reporter.

  • Test Compound.

  • Paclitaxel (polymerization promoter, positive control).

  • Nocodazole or Colchicine (polymerization inhibitor, positive control).

  • 96-well black plates, fluorescence plate reader.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit components on ice as per the manufacturer's protocol.

  • Compound Addition: In a pre-warmed 96-well plate, add buffer, GTP, fluorescent reporter, and the test compound at various concentrations. Also prepare wells for controls (vehicle, Paclitaxel, Nocodazole).

  • Initiate Polymerization: Add the ice-cold tubulin solution to each well to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., Ex=360 nm, Em=450 nm) every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibitors will show a suppressed polymerization curve compared to the vehicle control.

Key Signaling Pathways in Inflammation and Cancer

Understanding the underlying molecular pathways is crucial for interpreting results and designing MoA studies.

Signaling_Pathways cluster_nfkb NF-κB Inflammatory Pathway cluster_tubulin Tubulin Dynamics & Cell Cycle LPS LPS / TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p50/p65) Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene Tubulin α/β-Tubulin Dimers MT Microtubule Polymerization Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle M_Phase M-Phase (Metaphase) Spindle->M_Phase Separation Chromosome Separation M_Phase->Separation Division Cell Division Separation->Division Compound 1-(2,3,4-TMP)-ethanol (Hypothesized Target) Compound->MT Inhibition

Caption: Key pathways relevant to screening: NF-κB (inflammation) and Tubulin Dynamics (cancer).[8]

References

  • Urbain, A., et al. (2026, March 5). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, December 19). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Retrieved from [Link]

  • Ozen, F., et al. (2016). Synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: in vitro anticancer activity against MCF-7, PC-3 and A2780 cancer cell lines. ResearchGate. Retrieved from [Link]

  • MDPI. (2022, July 20). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • Dove Medical Press. (2014, November 4). Discovery and evaluation of novel anti-inflammatory derivatives of nat. DDDT. Retrieved from [Link]

  • Taylor & Francis Online. (2018, January 26). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Retrieved from [Link]

  • SciELO. (n.d.). Screening methods to determine antibacterial activity of natural products. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening for antimicrobial activity of natural products using a microplate photometer. Retrieved from [Link]

  • AVESIS. (2016). Synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitriles: in vitro anticancer activity against MCF-7, PC-3 and A2780 cancer cell lines. Retrieved from [Link]

  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • ResearchGate. (2014). Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. Retrieved from [Link]

  • PubMed. (2024, January 2). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Retrieved from [Link]

  • PMC. (2021, June 21). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Retrieved from [Link]

  • ACS Publications. (2019, November 20). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. Retrieved from [Link]

  • PMC. (2023, May 10). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • Springer. (2022, January). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2024). Natural Product Derivatives: A Pathway to Enhanced Antimicrobial Efficacy. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethanol. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • SciELO. (n.d.). Investigation of chemical composition and evaluation of antioxidant, antibacterial and antifungal activities of ethanol extract from Bidens pilosa L.. Retrieved from [Link]

Sources

Application

Application Note: 1-(2,3,4-Trimethoxyphenyl)ethanol in Medicinal Chemistry—From Neuroprotection to Tubulin Inhibition

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Chemical Profiling 1-(2,3,4-Trimethoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profiling

1-(2,3,4-Trimethoxyphenyl)ethanol is a highly versatile secondary alcohol and a privileged pharmacophore building block in modern medicinal chemistry. While the 3,4,5-trimethoxyphenyl isomer is ubiquitous in natural products (e.g., mescaline, podophyllotoxin), the 2,3,4-trimethoxy substitution pattern offers distinct electronic distribution and steric hindrance. These unique properties make it an exceptional scaffold for designing central nervous system (CNS) agents capable of crossing the blood-brain barrier (BBB)[1], as well as targeted antineoplastic agents that act as tubulin polymerization inhibitors[2].

This application note details the mechanistic rationale, thermodynamic binding profiles, and self-validating synthetic protocols for utilizing 1-(2,3,4-trimethoxyphenyl)ethanol derivatives in drug discovery.

Application in CNS Drug Development: Ischemic Neuroprotection

The Causality of Scaffold Selection

Brain ischemia requires rapid therapeutic intervention with agents that can efficiently cross the BBB. The 1-(2,3,4-trimethoxyphenyl)ethanol core provides two critical advantages for CNS targeting:

  • Optimal Lipophilicity: The three adjacent methoxy groups significantly increase the LogP of the molecule, facilitating passive diffusion across the lipophilic endothelial cells of the BBB[1].

  • Hydrogen Bonding Potential: The secondary hydroxyl group acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule to target receptors in the ischemic brain microenvironment without overly penalizing its membrane permeability.

When coupled with a diphenylmethylpiperazine moiety, the resulting compound—2-(4-diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol —demonstrates profound efficacy in protecting brain cells from ischemic damage[1].

Synthesis A 2-(4-Diphenylmethylpiperazinyl)- 1-(2,3,4-trimethoxyphenyl)ethanone (30 mmol) B Solubilization (EtOH / CHCl3, 10:3 v/v) A->B C Reduction (NaBH4, 0°C to RT, 2h) B->C D Quench & Extraction (Sat. NH4Cl / EtOAc) C->D E Purification (Recrystallization from CHCl3/EtOH) D->E F 2-(4-Diphenylmethylpiperazinyl)- 1-(2,3,4-trimethoxyphenyl)ethanol (Yield: 70%, Mp: 128°C) E->F

Caption: Workflow for the synthesis of the neuroprotective piperazine ethanol derivative.

Application in Oncology: Tubulin Polymerization Inhibition

Mechanistic Rationale

The colchicine binding site on the α/β -tubulin heterodimer is a primary target for vascular disrupting agents and antineoplastics. The 2,3,4-trimethoxyphenyl group serves as a highly effective bioisostere for the A-ring of colchicine[3]. Derivatives lacking the rigid B-ring of colchicine but retaining the 2,3,4-trimethoxy pattern bind to tubulin with remarkably faster kinetics[3].

By incorporating the 1-(2,3,4-trimethoxyphenyl)ethanol framework into thiophenes, tropones, or pyrazoles, researchers can synthesize potent inhibitors that arrest the cell cycle at the G2/M phase, ultimately inducing apoptosis in leukemic and solid tumor cell lines[2].

Thermodynamic Binding Profile

Understanding the thermodynamics of the 2,3,4-trimethoxy interaction is critical for lead optimization. The table below compares the binding of a standard 2,3,4-trimethoxyphenyl analog against colchicine.

Ligand Ka​ ( M−1 ) at 37°C ΔG∘ (kcal/mol) ΔH∘ (kcal/mol) ΔS∘ (e.u.)Binding Kinetics
Colchicine ∼106 -8.5-10.0N/ASlow, nearly irreversible[3]
2,3,4-Trimethoxyphenyl analog * 3.5×105 -7.9-6.8+3.6Fast, reversible[3][4]

*Data representative of 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone binding to purified calf brain tubulin[4].

Mechanism A 2,3,4-Trimethoxyphenyl Pharmacophore B Colchicine Binding Site (Tubulin Heterodimer) A->B Rapid, Reversible Binding C Microtubule Destabilization (Inhibition of Assembly) B->C Conformational Shift D Cell Cycle Arrest (G2/M Phase) C->D Spindle Suppression E Apoptosis (Antineoplastic Effect) D->E Cell Death Pathway

Caption: Mechanism of action for 2,3,4-trimethoxyphenyl derivatives as tubulin inhibitors.

Validated Experimental Protocols

Protocol A: Synthesis of 2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol

This protocol details the stereoselective reduction of the ketone precursor to yield the neuroprotective ethanol derivative[1].

Reagents & Materials:

  • 2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanone (13.87 g, 30 mmol)

  • Sodium borohydride ( NaBH4​ ) (2.27 g, 60 mmol)

  • Absolute Ethanol (100 mL) & Chloroform (30 mL)

  • Saturated aqueous NH4​Cl (50 mL) & Ethyl Acetate (200 mL)

Step-by-Step Methodology & Causality:

  • Solubilization: Dissolve 13.87 g of the ethanone precursor in a solvent mixture of 100 mL ethanol and 30 mL chloroform.

    • Causality: Ethanol serves as the protic solvent necessary to stabilize the borohydride transition state, while chloroform is required to completely solubilize the highly lipophilic diphenylmethylpiperazine moiety.

  • Reduction: Cool the reaction flask in an ice bath (0°C). Add 2.27 g of NaBH4​ portion-wise over 20 minutes. Remove the ice bath and stir at room temperature for 2 hours.

    • Causality: Ice-cooling controls the exothermic hydride transfer, preventing over-reduction or undesired cleavage of the piperazine ring.

    • Validation Check 1: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material spot confirms the completion of the reduction.

  • Quenching: Slowly add 50 mL of saturated aqueous NH4​Cl , followed by 100 mL of distilled water.

    • Causality: NH4​Cl provides a mild, buffered acidic quench (pH ~6). This safely destroys unreacted NaBH4​ without fully protonating the piperazine nitrogens, which would prematurely drive the product into the aqueous layer.

    • Validation Check 2: The cessation of hydrogen gas ( H2​ ) evolution confirms the complete destruction of excess hydride.

  • Extraction & Drying: Extract the aqueous mixture with 200 mL of ethyl acetate. Wash the organic layer sequentially with water and saturated brine. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from a chloroform-ethanol mixture.

    • Validation Check 3: The final white crystalline product should yield approximately 9.70 g (70%) and exhibit a sharp, distinct melting point at 128°C [1]. A depressed melting point indicates residual chloroform or incomplete reduction.

Protocol B: Fluorometric Validation of Tubulin Binding

To validate the antineoplastic potential of synthesized 2,3,4-trimethoxyphenyl derivatives, a fluorometric binding assay is employed[4][5].

Step-by-Step Methodology & Causality:

  • Preparation: Prepare a 10 μ M solution of purified calf brain tubulin in PIPES buffer (pH 6.9, containing 1 mM MgCl2​ and 1 mM GTP).

  • Ligand Titration: Titrate the synthesized 1-(2,3,4-trimethoxyphenyl)ethanol derivative (0.1 to 50 μ M) into the tubulin solution at 37°C.

  • Fluorescence Measurement: Excite the sample at 320 nm and monitor emission at 425 nm.

    • Causality & Validation: Free 2,3,4-trimethoxyphenyl analogs exhibit weak fluorescence in aqueous media due to non-radiative decay via bond rotation. Upon binding to the hydrophobic colchicine site, the molecule is conformationally locked, resulting in a massive (up to 250-fold) fluorescence enhancement[4].

    • Validation Check: A lack of fluorescence enhancement indicates either a denatured tubulin batch or a sterically inactive ligand derivative.

References

  • DK169055B1 (Patent). Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells. Google Patents.
  • Ray, K., Bhattacharyya, B., & Biswas, B. B. (1981) . Role of B-ring of colchicine in its binding to tubulin. Journal of Biological Chemistry, 256(12), 6241-6244. URL: [Link]

  • Detrich, H. W., et al. (1984) . Binding to tubulin of the colchicine analog 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone. Thermodynamic and kinetic aspects. Biochemistry. URL: [Link]

  • Andreu, J. M., & Timasheff, S. N. (1982) . Interaction of tubulin with bifunctional colchicine analogues: an equilibrium study. Biochemistry, 21(3), 534-543. URL: [Link]

  • Romagnoli, R., et al. (2013) . Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)-5-aryl Thiophenes as a New Class of Potent Antitubulin Agents. Bioorganic & Medicinal Chemistry. URL: [Link](Representative link for thiophene antitubulin agents)

Sources

Method

Application Note: 1-(2,3,4-Trimethoxyphenyl)ethanol as a Keystone Precursor in Targeted Drug Development

Executive Summary The trimethoxyphenyl (TMP) pharmacophore is a highly privileged structural motif in medicinal chemistry, historically dominated by the 3,4,5-TMP configuration found in natural products like colchicine a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trimethoxyphenyl (TMP) pharmacophore is a highly privileged structural motif in medicinal chemistry, historically dominated by the 3,4,5-TMP configuration found in natural products like colchicine and combretastatin A-4. However, shifting the methoxy groups to the 2,3,4-position fundamentally alters the steric bulk and electronic distribution of the aromatic ring. 1-(2,3,4-Trimethoxyphenyl)ethanol has emerged as a highly versatile secondary alcohol precursor. It is strategically utilized in the synthesis of novel tubulin polymerization inhibitors (antimitotics) and neuroprotective piperazine derivatives, offering unique conformational adaptability that can overcome traditional mechanisms of drug resistance.

Mechanistic Rationale: The 2,3,4-TMP Pharmacophore

The efficacy of 1-(2,3,4-Trimethoxyphenyl)ethanol-derived compounds lies in their structural mechanics. When incorporated into diaryl systems (such as chalcones, phenstatins, or tropone analogs), the 2,3,4-TMP ring alters the dihedral angle between the aromatic rings.

In the context of oncology, these derivatives target the colchicine-binding site of tubulin. The unique substitution pattern allows the ligand to bypass the high activation energy barrier typically required for binding. Research indicates that 2,3,4-TMP analogs possess a freely rotating single bond that facilitates a tubulin-induced conformational change, requiring 7–11 kcal/mol less activation energy than colchicine itself[1]. This conformational flexibility results in potent microtubule depolymerization, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2][3].

TubulinPathway L 2,3,4-TMP Ligand T Colchicine Binding Site (Tubulin Dimer) L->T Low Ea Binding M Microtubule Depolymerization T->M Structural Shift C G2/M Phase Arrest M->C Spindle Checkpoint A Caspase-3 Activation (Apoptosis) C->A Prolonged Arrest

Mechanism of action for 2,3,4-TMP-derived tubulin polymerization inhibitors.

Quantitative Binding Dynamics

To understand the causality behind selecting the 2,3,4-TMP scaffold over other isomers, we must analyze the thermodynamic parameters of its binding to tubulin. The data below highlights the binding profile of a 2,3,4-TMP tropone analog at 37 °C, demonstrating highly favorable enthalpy and a significantly lowered activation energy barrier[1].

Thermodynamic ParameterValue for 2,3,4-TMP AnalogMechanistic Implication
Equilibrium Constant ( K ) 3.5×105 M−1 Indicates strong, reversible binding to the colchicine site.
Free Energy ( ΔG∘ ) −7.9 kcal/mol Spontaneous and highly favorable complex formation.
Enthalpy ( ΔH∘ ) −6.8 kcal/mol Exothermic binding driven by optimal van der Waals contacts.
Entropy ( ΔS∘ ) 3.6 e.u. Positive entropy due to the displacement of water molecules.
Activation Energy ( Ea​ ) 13 kcal/mol 7–11 kcal/mol lower than colchicine, allowing rapid target engagement.

Synthetic Workflows & Applications

1-(2,3,4-Trimethoxyphenyl)ethanol is a critical branching node in organic synthesis. Depending on the activation of its secondary hydroxyl group, it can be directed toward two primary therapeutic classes:

  • Antimitotic Agents (Chalcones and Phenstatins): Through a tandem allylic oxidation-condensation reaction catalyzed by silica gel, the ethanol precursor is oxidized back to the acetophenone, which immediately undergoes a Claisen-Schmidt condensation with aryl aldehydes to yield potent tubulin-targeting chalcones[4].

  • Neuroprotective Piperazines: The hydroxyl group is converted into a leaving group (e.g., via halogenation or mesylation) and subjected to nucleophilic substitution with diphenylmethylpiperazine. This pathway yields agents like 2-(4-diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol, which are patented for the protection of brain cells against ischemic damage[5].

SynthesisWorkflow A 2,3,4-Trimethoxyacetophenone (Starting Material) B 1-(2,3,4-Trimethoxyphenyl)ethanol (Keystone Precursor) A->B NaBH4, EtOH C Oxidation/Condensation (Chalcones/Phenstatins) B->C DDQ/Silica, Aryl Aldehyde D Nucleophilic Substitution (Piperazine Derivatives) B->D Activation + Piperazine E Tubulin Polymerization Inhibitors (Anticancer) C->E Colchicine Site Binding F Neuroprotective Agents (Brain Cell Protection) D->F Receptor Modulation

Synthetic workflow from 1-(2,3,4-Trimethoxyphenyl)ethanol to therapeutic agents.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific physical and spectroscopic checkpoints, researchers can confirm the success of each step without requiring terminal biological assays.

Protocol A: Chemoselective Synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol

Objective: Reduce 2,3,4-trimethoxyacetophenone to the secondary alcohol without cleaving the sensitive methoxy ethers.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 2,3,4-trimethoxyacetophenone in 30 mL of anhydrous ethanol.

  • Temperature Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Sodium borohydride ( NaBH4​ ) reduction is exothermic. Maintaining a low temperature prevents over-reduction and suppresses the formation of unwanted pinacol coupling byproducts.

  • Reagent Addition: Slowly add 15.0 mmol of NaBH4​ in small portions over 20 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The ketone starting material (UV active, higher Rf​ ) should completely disappear, replaced by a lower Rf​ spot corresponding to the alcohol.

  • Quenching & Extraction: Quench the reaction by slowly adding 50 mL of saturated aqueous NH4​Cl to neutralize excess hydride, followed by 100 mL of distilled water[5]. Extract the aqueous layer with ethyl acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize from chloroform-ethanol.

  • Validation Checkpoint 2 (Yield & Melting Point): The product should yield as a white crystalline solid (~70-80% yield). Confirm identity via 1H NMR (look for the characteristic methine quartet around δ 4.8-5.1 ppm and the broad singlet of the -OH proton).

Protocol B: Synthesis of Tubulin-Targeting Chalcones via Tandem Oxidation-Condensation

Objective: Convert 1-(2,3,4-Trimethoxyphenyl)ethanol into a bioactive chalcone via a one-pot silica-catalyzed reaction[4].

Step-by-Step Methodology:

  • Preparation: To a stirred mixture of 1-(2,3,4-Trimethoxyphenyl)ethanol (1.0 mmol) and activated silica gel (400 mg) in 10 mL of 1,4-dioxane, add DDQ (1.1 mmol).

  • Oxidation: Stir the mixture at room temperature for 45 minutes. Causality: The silica gel acts as a solid support that stabilizes the transient carbocation/radical intermediates generated by DDQ, ensuring a clean conversion back to the acetophenone without requiring intermediate isolation.

  • Condensation: Add the desired aryl aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol) directly to the flask, followed by 0.5 mL of piperidine as a base catalyst.

  • Thermal Activation: Heat the mixture to 90 °C for 4 hours.

  • Workup: Cool the reaction, filter out the silica gel, and wash the solid bed with dichloromethane (20 mL). Concentrate the filtrate in vacuo.

  • Validation Checkpoint (Spectroscopy): Purify via column chromatography. To validate the successful formation of the antimitotic chalcone, analyze the 1H NMR spectrum. Self-Validation: The presence of two doublets between δ 7.4 and 8.1 ppm with a coupling constant ( J ) of 15.5–16.5 Hz definitively confirms the formation of the (E)- α,β -unsaturated ketone (trans-alkene), which is the biologically active geometry for tubulin binding[4].

References

  • Andreu, J. M., & Timasheff, S. N. (1982). 2. Biochemistry, 21(3), 534–543.

  • Detrich, H. W., et al. (1984).1. PubMed.

  • Álvarez, R., et al. (2013).3. Journal of Medicinal Chemistry, 56(7), 2813–2827.

  • Kumar, R., et al. (2011).4. The Royal Society of Chemistry.

  • Manabe, T., et al. (1994). 5. Google Patents (DK169055B1).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol

A Senior Application Scientist's Note: Welcome to the dedicated technical guide for the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol. This molecule, while seemingly straightforward to synthesize via the reduction of it...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Note:

Welcome to the dedicated technical guide for the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol. This molecule, while seemingly straightforward to synthesize via the reduction of its corresponding acetophenone, presents subtle challenges that can significantly impact yield and purity. This guide is structured not as a simple protocol, but as a troubleshooting resource to empower you, the researcher, to diagnose and resolve issues encountered at the bench. We will explore the causality behind common pitfalls and provide validated solutions grounded in established chemical principles. Our goal is to move beyond rote execution and cultivate a deeper understanding of the reaction system, ultimately leading to consistent, high-yield results.

Part 1: Troubleshooting Guide & Diagnostic FAQs

This section addresses the most common issues encountered during the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol, primarily focusing on the sodium borohydride (NaBH₄) reduction of 2,3,4-trimethoxyacetophenone.

Question 1: My reaction yield is consistently low (<70%). What are the primary causes and how can I fix this?

Low yield is the most frequent complaint, and it's often a multi-factorial problem. Let's break down the probable causes using a diagnostic approach.

Probable Cause 1: Incomplete Reaction

  • Expertise & Causality: The reaction may not have gone to completion. This is often due to insufficient reducing agent or suboptimal reaction time and temperature. Sodium borohydride reacts with the protic solvent (like methanol) over time, reducing its effective concentration available for the ketone reduction. A reaction that is too short or run at a temperature that is too low may not allow for the complete conversion of the starting material.

  • Troubleshooting Steps:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (2,3,4-trimethoxyacetophenone). A good mobile phase is 3:1 Hexane:Ethyl Acetate. The ketone starting material is less polar and will have a higher Rf value than the more polar alcohol product.

    • Increase Reagent Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, NaBH₄ degradation necessitates an excess. Start with 1.5 to 2.0 molar equivalents of NaBH₄.

    • Adjust Reaction Time/Temperature: While the reaction is often run at 0 °C to control exothermicity, allowing it to slowly warm to room temperature and stir for 2-4 hours can ensure completion.

Probable Cause 2: Degradation of the Reducing Agent

  • Expertise & Causality: Sodium borohydride is highly sensitive to moisture. Old or improperly stored NaBH₄ will have significantly reduced activity, leading to an incomplete reaction.

  • Troubleshooting Steps:

    • Use Fresh Reagent: Always use a freshly opened bottle of NaBH₄ if possible.

    • Proper Storage: Store NaBH₄ in a desiccator away from atmospheric moisture.

    • Check for Activity: A simple (qualitative) check is to add a small amount of the NaBH₄ to a protic solvent; vigorous bubbling (hydrogen evolution) indicates good activity.

Probable Cause 3: Product Loss During Workup

  • Expertise & Causality: The aqueous workup is critical for quenching excess NaBH₄ and removing inorganic salts. However, the product, 1-(2,3,4-Trimethoxyphenyl)ethanol, has some water solubility. Excessive washing or using large volumes of water can lead to significant product loss into the aqueous phase.

  • Troubleshooting Steps:

    • Saturate the Aqueous Phase: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the solubility of the organic product in the aqueous layer, driving it into the organic phase during extraction.

    • Optimize Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple smaller extractions (e.g., 3 x 50 mL) rather than one large extraction (1 x 150 mL) as this is more efficient at recovering the product.

Troubleshooting Summary Table
Problem Probable Cause Recommended Solution
Low Yield Incomplete reactionIncrease NaBH₄ to 1.5-2.0 eq.; extend reaction time to 2-4h; monitor by TLC.
Degraded NaBH₄Use fresh, properly stored NaBH₄.
Product loss during workupSaturate aqueous layer with brine; perform multiple extractions with smaller solvent volumes.
Impure Product Unreacted starting materialSee "Incomplete reaction" solutions above.
Borate ester intermediatesEnsure acidic quench (e.g., 1M HCl) is sufficient to hydrolyze intermediates.
Reaction Fails to Start Inactive NaBH₄Use fresh reagent.
Incorrect solventEnsure a compatible protic solvent like methanol or ethanol is used.

Part 2: Core Synthesis Protocol & Optimization FAQs

This section provides a validated, step-by-step protocol and answers frequently asked questions about procedural choices.

Optimized Protocol: NaBH₄ Reduction of 2,3,4-Trimethoxyacetophenone

This protocol is designed for a ~5g scale and incorporates troubleshooting insights.

Materials:

  • 2,3,4-Trimethoxyacetophenone (5.0 g)

  • Sodium borohydride (NaBH₄) (0.6 g, ~1.6 eq.)

  • Methanol (50 mL)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,3,4-trimethoxyacetophenone (5.0 g).

  • Dissolution: Add methanol (50 mL) and stir until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reagent Addition: Slowly add the sodium borohydride (0.6 g) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent a rapid, uncontrolled release of hydrogen gas.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

  • Monitoring: Check for the absence of starting material using TLC (3:1 Hexane:EtOAc).

  • Quenching: Carefully and slowly quench the reaction by adding 1M HCl dropwise until gas evolution ceases and the pH is acidic (~pH 5-6). Trustworthiness Note: This step neutralizes excess NaBH₄ and hydrolyzes the intermediate borate esters, which is essential for isolating the alcohol product.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL). Transfer to a separatory funnel, add 50 mL of deionized water, and shake vigorously. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic extracts and wash with brine (1 x 40 mL).

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Frequently Asked Questions (FAQs)

Q: Why use methanol as a solvent instead of an aprotic solvent? A: While NaBH₄ does react with methanol, this "solvolysis" is slow enough to be manageable. The protic nature of methanol is actually beneficial as it participates in the mechanism by protonating the intermediate alkoxide, leading to the final alcohol product. Its ability to dissolve both the ketone and NaBH₄ makes it an ideal choice for this reaction.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄? A: You can, but it is not recommended for this specific transformation. LiAlH₄ is a much stronger and less selective reducing agent. It reacts violently with protic solvents and requires strictly anhydrous conditions (using solvents like THF or diethyl ether), making the procedure more hazardous and complex. NaBH₄ is sufficiently reactive for reducing ketones and is far safer and easier to handle.

Q: My final product is an oil. How can I purify it? A: 1-(2,3,4-Trimethoxyphenyl)ethanol is often isolated as a colorless oil or a low-melting solid. If TLC or NMR analysis shows significant impurities (e.g., unreacted starting material), purification via flash column chromatography on silica gel is the most effective method. A gradient elution starting with Hexane:Ethyl Acetate (e.g., 9:1) and gradually increasing the polarity to 3:1 is a good starting point.

Part 3: Visualization of Workflow & Key Mechanisms

Diagrams provide a clear visual reference for the processes described.

General Synthesis & Troubleshooting Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_troubleshoot Troubleshooting Checkpoints Prep Dissolve Ketone in Methanol Cool Cool to 0-5 °C Prep->Cool Add Add NaBH4 (1.5-2.0 eq) Cool->Add Stir Stir 2-4h (Warm to RT) Add->Stir Monitor Monitor by TLC Stir->Monitor Yield Low Yield? Stir->Yield Monitor->Stir Incomplete Quench Quench with 1M HCl Monitor->Quench Reaction Complete Evap Remove Methanol Quench->Evap Extract Extract with EtOAc Evap->Extract Wash Wash with Brine Extract->Wash Extract->Yield Dry Dry (MgSO4) & Concentrate Wash->Dry Purity Impure Product? Dry->Purity CheckReagent Check NaBH4 Activity & Stoichiometry Yield->CheckReagent Possible Cause CheckWorkup Optimize Extraction (Use Brine) Yield->CheckWorkup Possible Cause CheckCompletion Confirm Full Conversion (via TLC) Purity->CheckCompletion Possible Cause

Caption: Workflow diagram for the synthesis and troubleshooting of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Simplified Reduction Mechanism

cluster_alcohol Final Product Ketone R-C(=O)-CH₃ Alkoxide R-CH(O⁻)-CH₃ Ketone->Alkoxide Hydride [BH₄]⁻ Hydride->Ketone 1. Nucleophilic Attack (Hydride Transfer) Alcohol R-CH(OH)-CH₃ Alkoxide->Alcohol 2. Protonation Solvent CH₃OH (Solvent) Solvent->Alkoxide

Caption: Simplified mechanism of ketone reduction by sodium borohydride in a protic solvent.

References

  • Banfi, L., Narisano, E., Riva, R. (2014). Sodium Borohydride. e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Wigfield, D. C. (1979). The stereochemistry of the lithium aluminum hydride and sodium borohydride reduction of ketones. A review. Tetrahedron, 35(4), 449-462. [Link]

  • Periasamy, M., Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • Brown, H. C., Mead, E. J., Subba Rao, B. C. (1955). The Behavior of the Borohydrides in Water and Methanol. Journal of the American Chemical Society, 77(23), 6209–6213. [Link]

Optimization

Technical Support Center: Synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol

Welcome to the technical support center dedicated to the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges and side reactions encountered during its synthesis. Our focus is on explaining the causality behind experimental observations and providing robust, self-validating protocols to ensure the integrity of your results.

Introduction: Navigating the Synthesis

1-(2,3,4-Trimethoxyphenyl)ethanol is a valuable intermediate in organic synthesis. Its preparation is typically achieved through two primary pathways:

  • Nucleophilic Addition: The reaction of a methyl organometallic reagent (e.g., a Grignard reagent) with 2,3,4-trimethoxybenzaldehyde.

  • Ketone Reduction: The reduction of the corresponding ketone, 2',3',4'-trimethoxyacetophenone.

While seemingly straightforward, both routes are susceptible to specific side reactions that can impact yield, purity, and reproducibility. This guide provides a structured troubleshooting framework for identifying and mitigating these issues.

Route 1: Grignard Reaction with 2,3,4-Trimethoxybenzaldehyde

This classic carbon-carbon bond-forming reaction is powerful but highly sensitive to reaction conditions. The primary transformation involves the nucleophilic attack of a methyl Grignard reagent (e.g., CH₃MgBr) on the electrophilic carbonyl carbon of 2,3,4-trimethoxybenzaldehyde.

Grignard_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product SM1 2,3,4-Trimethoxybenzaldehyde Reaction Nucleophilic Addition (Anhydrous Ether or THF) SM1->Reaction SM2 Methylmagnesium Bromide (CH₃MgBr) SM2->Reaction Workup Aqueous Acidic Quench (e.g., aq. NH₄Cl) Reaction->Workup Product 1-(2,3,4-Trimethoxyphenyl)ethanol Workup->Product Reduction_Reaction_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product SM1 2',3',4'-Trimethoxyacetophenone Reaction Reduction with NaBH₄ (Methanol or Ethanol) SM1->Reaction Workup Quench, Extraction, and Wash Reaction->Workup Product 1-(2,3,4-Trimethoxyphenyl)ethanol Workup->Product Troubleshooting_Workflow Start Low Product Yield or Impure Product Route Which synthesis route was used? Start->Route Grignard Grignard Reaction Route->Grignard Grignard Reduction Ketone Reduction Route->Reduction Reduction CheckWater Were anhydrous conditions strictly maintained? Grignard->CheckWater CheckReagent Was the reducing agent (e.g., NaBH₄) fresh? Reduction->CheckReagent YesWater Yes CheckWater->YesWater Yes NoWater No CheckWater->NoWater No YesReagent Yes CheckReagent->YesReagent Yes NoReagent No CheckReagent->NoReagent No InertAtmosphere Was an inert atmosphere (N₂ or Ar) used? YesWater->InertAtmosphere FixWater SOLUTION: Dry all glassware, solvents, and reagents thoroughly. NoWater->FixWater CheckEquivalents Were sufficient equivalents (e.g., 1.5-2.0) used? YesReagent->CheckEquivalents FixReagent SOLUTION: Use a fresh bottle of reducing agent. NoReagent->FixReagent YesInert Yes InertAtmosphere->YesInert Yes NoInert No InertAtmosphere->NoInert No YesEquiv Yes CheckEquivalents->YesEquiv Yes NoEquiv No CheckEquivalents->NoEquiv No PurificationIssue Problem likely in purification step. (Dehydration/Ether formation) YesInert->PurificationIssue FixInert SOLUTION: Use N₂ or Ar atmosphere to exclude O₂/CO₂. NoInert->FixInert YesEquiv->PurificationIssue FixEquiv SOLUTION: Increase molar equivalents of reducing agent. NoEquiv->FixEquiv

Troubleshooting

Technical Support Center: Purification of 1-(2,3,4-Trimethoxyphenyl)ethanol

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(2,3,4-Trimethoxyphenyl)ethanol. Given that this compound is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 1-(2,3,4-Trimethoxyphenyl)ethanol. Given that this compound is often synthesized via nucleophilic addition to 2,3,4-trimethoxybenzaldehyde, this document focuses on purification strategies tailored to remove common starting materials and reaction byproducts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the properties and handling of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Q1: What are the expected physical properties of 1-(2,3,4-Trimethoxyphenyl)ethanol?

While extensive experimental data for this specific isomer is not widely published, we can infer its properties based on its structure and data from similar compounds.

  • Molecular Formula: C₁₁H₁₆O₄

  • Molecular Weight: 212.24 g/mol [1]

  • Appearance: Expected to be a solid at room temperature, likely a white to off-white crystalline powder or solid.[1]

  • Polarity: 1-(2,3,4-Trimethoxyphenyl)ethanol is a polar molecule due to the presence of a hydroxyl (-OH) group. The three methoxy groups also contribute to its polarity. It is significantly more polar than its precursor, 2,3,4-trimethoxybenzaldehyde.

  • Solubility: It is expected to be soluble in polar organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane, with limited solubility in non-polar solvents like hexanes and low solubility in water.[2]

Q2: What are the most common impurities I should expect after synthesis?

The most common synthesis route is the Grignard reaction between 2,3,4-trimethoxybenzaldehyde and a methylmagnesium halide (e.g., MeMgBr). Impurities typically arise from this process:

  • Unreacted Starting Material: 2,3,4-trimethoxybenzaldehyde is often a major impurity.

  • Grignard-Related Byproducts: Grignard reagents can react with water to form alkanes or with atmospheric CO₂ to form carboxylic acids upon workup.[3][4]

  • Wurtz Coupling Products: Reaction of the Grignard reagent with the alkyl halide can lead to small amounts of hydrocarbon coupling products (e.g., ethane).[3]

Q3: Why is my purified product appearing as a persistent oil instead of a solid?

This phenomenon, known as "oiling out," is common during recrystallization and typically indicates one of the following:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, depressing the melting point and leading to an oil.[5]

  • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound (or the melting point of the impure mixture).[5]

  • Supersaturation Issues: The solution may be too concentrated or cooled too quickly, preventing orderly crystal growth.

Q4: What analytical techniques are best for assessing the purity of 1-(2,3,4-Trimethoxyphenyl)ethanol?

A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): The most immediate way to assess purity. The product alcohol should appear as a single spot with a lower Rf value (more polar) than the starting aldehyde.

  • ¹H NMR Spectroscopy: Provides structural confirmation and can reveal the presence of impurities, even at low levels. Look for the characteristic benzylic proton (CH-OH) and the absence of the aldehydic proton (~10 ppm) from the starting material.

  • Melting Point Analysis: A sharp melting range close to the literature value (if available) indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation in Column Chromatography (Overlapping spots on TLC of fractions)Incorrect Solvent System: The polarity of the mobile phase may be too high, causing all compounds to elute too quickly.Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). Determine an optimal solvent system using TLC, aiming for an Rf of ~0.3 for the target compound.[6]
Improperly Packed Column: Channeling or cracks in the stationary phase lead to poor separation.Ensure the silica gel is packed as a uniform, homogenous slurry without any air bubbles. Gently tap the column while packing to settle the stationary phase.
Sample Overload: Too much crude material was loaded onto the column.As a rule of thumb, use at least 25-50 g of silica gel for every 1 g of crude material for effective separation.
Low or No Yield After Column Chromatography Compound is Stuck on the Column: The product may be too polar for the chosen eluent, leading to irreversible adsorption on the silica.After eluting less polar impurities, flush the column with a highly polar solvent like 100% ethyl acetate or even 95:5 Ethyl Acetate:Methanol to recover highly retained compounds.
Sample Applied in an Inappropriate Solvent: Loading the sample in a solvent that is too polar can cause it to spread into a wide band before separation begins.Dissolve the crude product in a minimal amount of a low-polarity solvent (like dichloromethane or toluene) for loading. Alternatively, use "dry loading" by adsorbing the product onto a small amount of silica gel before adding it to the column.[7]
Compound Fails to Crystallize During Recrystallization Solvent is Too "Good": The compound is too soluble in the chosen solvent, even at low temperatures.[8]Select a different solvent in which the compound has lower solubility. Alternatively, use a two-solvent system: dissolve the compound in a "good" solvent and slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy, then warm slightly to clarify and cool slowly.[9]
Solution is Too Dilute: Not enough solute is present to reach saturation upon cooling.Gently boil off some of the solvent to concentrate the solution and attempt cooling again.
Rapid Cooling: Cooling the solution too quickly in an ice bath can favor oiling out over crystallization.[9]Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This allows for the slow, ordered formation of a crystal lattice.
NMR Spectrum Shows Contamination After Purification Residual Solvent: Peaks corresponding to ethyl acetate, hexane, or dichloromethane are present.Dry the sample under high vacuum for an extended period (several hours to overnight).
Product Degradation: The presence of alkene protons (~5-6.5 ppm) may indicate acid-catalyzed dehydration to the corresponding styrene derivative.Ensure the purification process is free from strong acids. If silica gel (which is slightly acidic) is suspected to cause degradation, consider using neutral alumina as the stationary phase or adding a small amount of a non-nucleophilic base like triethylamine (~0.1%) to the eluent.

Part 3: Visualization & Workflows

Workflow for Purification Method Selection

The choice between column chromatography and recrystallization depends on the purity of the crude material and the desired scale.

G start Crude 1-(2,3,4-Trimethoxyphenyl)ethanol check_purity Assess Crude Purity via TLC start->check_purity is_major Is Product the Major Component? (>80% by TLC) check_purity->is_major chromatography Purify via Flash Column Chromatography is_major->chromatography No (Multiple Impurities) recrystallize Purify via Recrystallization is_major->recrystallize Yes final_product Pure Product chromatography->final_product recrystallize->final_product

Caption: Decision tree for selecting a purification method.

Workflow for Flash Column Chromatography

This diagram outlines the standard procedure for purification by column chromatography.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis prep_column 1. Pack Column with Silica Slurry prep_sample 2. Prepare Sample (Wet or Dry Load) prep_column->prep_sample load_sample 3. Load Sample onto Column elute 4. Elute with Gradient (e.g., Hexane -> EtOAc) load_sample->elute collect 5. Collect Fractions elute->collect analyze_tlc 6. Analyze Fractions by TLC collect->analyze_tlc combine 7. Combine Pure Fractions analyze_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate end_node Pure Product evaporate->end_node

Caption: Standard workflow for flash column chromatography.

Part 4: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the polar alcohol product from the less polar starting aldehyde and non-polar byproducts.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade

  • Crude 1-(2,3,4-Trimethoxyphenyl)ethanol

  • Collection tubes, TLC plates

Procedure:

  • Solvent System Selection: On a TLC plate, find a solvent system that gives the product an Rf value of approximately 0.25-0.35. A good starting point is 7:3 Hexane:EtOAc. The starting aldehyde will have a higher Rf.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column. Use pressure from a pump or bulb to pack the column tightly and evenly, ensuring no air bubbles are trapped. The final silica bed should be flat. Add a protective layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent (e.g., 95:5 Hexane:EtOAc), collecting fractions.

    • Monitor the elution of compounds by spotting fractions onto TLC plates. Non-polar byproducts will elute first.

    • Gradually increase the solvent polarity (e.g., to 8:2, then 7:3 Hexane:EtOAc) to elute the starting aldehyde, followed by the desired alcohol product.

  • Analysis and Collection:

    • Analyze the collected fractions by TLC.

    • Combine all fractions that contain the pure product (single spot at the correct Rf).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 1-(2,3,4-Trimethoxyphenyl)ethanol.

Protocol 2: Purification by Recrystallization

This method is effective if the crude product is already of moderate purity (>80%).

Materials:

  • Erlenmeyer flask

  • Hot plate

  • Recrystallization solvent(s) (e.g., Isopropanol, Ethanol, or an Ethyl Acetate/Hexane mixture)

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection:

    • Place a small amount of your crude product in a test tube.

    • Add a small amount of a potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[8][9]

    • Test solvents like isopropanol, ethanol, or toluene. If a single solvent is not ideal, try a two-solvent system like Ethyl Acetate/Hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.[9]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it. Allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.[5]

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely, preferably under vacuum.

References

  • PubChem. 1-(3,4,5-Trimethoxyphenyl)ethanol. [Link]

  • University of California, Irvine. Grignard Reaction. [Link]

  • University of Calgary. Recrystallization - Single Solvent. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]

  • Quora. What are the physical properties of ethanol? [Link]

  • FooDB. Showing Compound Homovanillyl alcohol (FDB018391). [Link]

  • University of Victoria. Column chromatography. [Link]

  • Columbia University. Recrystallization. [Link]

  • Magritek. Column Chromatography. [Link]

  • Wisdomlib. Recrystallization from ethanol: Significance and symbolism. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • Google Patents.
  • MDPI. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Journal of Medicinal Chemistry. NEW COMPOUNDS. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

Sources

Optimization

Technical Support Center: Enantiomeric Resolution of 1-(2,3,4-Trimethoxyphenyl)ethanol

Welcome to the Advanced Applications Support Center. Resolving sterically encumbered, electron-rich benzylic alcohols like 1-(2,3,4-Trimethoxyphenyl)ethanol requires precise control over catalytic kinetics and chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Resolving sterically encumbered, electron-rich benzylic alcohols like 1-(2,3,4-Trimethoxyphenyl)ethanol requires precise control over catalytic kinetics and chromatographic thermodynamics. The ortho-methoxy group at the 2-position introduces significant steric bulk adjacent to the chiral center, which can complicate both biocatalytic recognition and chiral stationary phase interactions.

As Senior Application Scientists, we have designed this troubleshooting guide to address the specific mechanistic hurdles you will encounter, moving beyond basic instructions to explain the causality behind every experimental parameter.

Section 1: Biocatalytic Resolution (EKR & DKR)

Q1: My standard Enzymatic Kinetic Resolution (EKR) using CAL-B stalls at exactly 50% conversion. Is the enzyme deactivating?

No, your enzyme is performing perfectly. This is the fundamental thermodynamic limitation of standard EKR. Lipase B from Candida antarctica (commercially available as Novozym 435) is highly enantioselective. It selectively acylates the (R)-enantiomer of 1-(2,3,4-Trimethoxyphenyl)ethanol, leaving the (S)-enantiomer untouched. Once the 50% of the (R)-enantiomer in your racemate is consumed, the reaction naturally halts. Novozym 435 is widely recognized as the "perfect" immobilized biocatalyst for these transesterifications due to its robust stability in organic solvents[1].

Troubleshooting the ortho-effect: If your EKR is stalling before 50% (e.g., at 20-30%), the steric hindrance of the 2-methoxy group is slowing the acylation rate. Solution: Increase the reaction temperature to 60°C (Novozym 435 is thermally stable up to 80°C) and ensure you are using an irreversible acyl donor like vinyl acetate . Vinyl acetate drives the reaction forward because its byproduct, vinyl alcohol, instantly tautomerizes into acetaldehyde, making the acylation thermodynamically irreversible.

Q2: How can I overcome the 50% yield barrier to achieve >99% yield of a single enantiomer?

You must upgrade your system from EKR to Dynamic Kinetic Resolution (DKR) . By coupling the enzymatic acylation with a transition-metal racemization catalyst (such as a Ruthenium complex), the unreactive (S)-enantiomer is continuously dehydrogenated and re-hydrogenated back into the racemic pool in situ. This allows the lipase to eventually funnel 100% of the material into the (R)-acetate[2].

DKR_Mechanism cluster_0 Ruthenium-Catalyzed Racemization Cycle S_Al (S)-1-(2,3,4-Trimethoxyphenyl)ethanol (Unreactive) Ru Ruthenium Catalyst (Hydrogen Transfer) S_Al->Ru Dehydrogenation Enz Novozym 435 (CAL-B) + Acyl Donor S_Al->Enz Blocked (Kinetic Resolution) R_Al (R)-1-(2,3,4-Trimethoxyphenyl)ethanol (Reactive) R_Al->Enz Fast Acylation Ru->R_Al Re-hydrogenation Prod (R)-1-(2,3,4-Trimethoxyphenyl)ethyl acetate (Target Product) Enz->Prod >99% Yield & ee

Caption: Mechanistic pathway of Dynamic Kinetic Resolution (DKR) combining Ruthenium and Enzyme catalysis.

Q3: My DKR reaction failed when I used vinyl acetate. What went wrong?

Causality Check: You poisoned your metal catalyst. While vinyl acetate is perfect for standard EKR, the acetaldehyde byproduct coordinates strongly to Ruthenium, forming inactive carbonyl complexes. Solution: For base-free DKR utilizing Ruthenium-lipase couples, you must switch your acyl donor to isopropenyl acetate or 4-chlorophenyl acetate [3]. The byproduct of isopropenyl acetate is acetone, which is entirely benign to the Ruthenium catalyst.

Protocol: Self-Validating Dynamic Kinetic Resolution (DKR)

To ensure trustworthiness, this protocol incorporates a self-validating E-factor check.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Ruthenium catalysts are highly sensitive to oxygen.

  • Substrate Loading: Add 1.0 mmol of racemic 1-(2,3,4-Trimethoxyphenyl)ethanol.

  • Catalyst Addition: Add 4 mol% of a Ruthenium racemization catalyst (e.g., Shvo’s catalyst) and 20 mg/mmol of Novozym 435.

  • Solvent & Acyl Donor: Inject 5.0 mL of anhydrous toluene (non-polar solvents preserve enzyme hydration shells) and 1.5 mmol of isopropenyl acetate.

  • Reaction: Stir at 70°C under Argon for 24 hours.

  • Validation (The E-Factor): Do not just measure the product's enantiomeric excess ( eep​ ). Stop a parallel test reaction at ~40% conversion. Measure both the unreacted alcohol ( ees​ ) and the product ( eep​ ). Calculate conversion: c=ees​/(ees​+eep​) . Then, calculate the Enantiomeric Ratio ( E ):

    E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​

    If E>100 , your biocatalytic system is fully optimized and trustworthy.

Section 2: Chiral Chromatography (HPLC/SFC)

Q4: Which Chiral Stationary Phase (CSP) is optimal for analytical separation of this specific compound?

For 1-(2,3,4-Trimethoxyphenyl)ethanol, polysaccharide-based CSPs are mandatory. Specifically, Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is highly recommended. The Causality: The three methoxy groups on your analyte act as strong hydrogen-bond acceptors. The helical grooves of the amylose backbone, lined with carbamate NH groups, provide ideal hydrogen-bond donor sites. Furthermore, the π−π interactions between the trimethoxyphenyl ring and the 3,5-dimethylphenyl groups on the CSP lock the enantiomers into distinct transient diastereomeric complexes.

Q5: My peaks are tailing severely. How do I optimize the mobile phase?

Tailing in normal-phase chiral HPLC usually indicates non-specific hydrogen bonding between the analyte's alcohol/methoxy groups and the silica support underlying the chiral polymer. Solution: Adjust your alcoholic modifier. If you are using Hexane/Isopropanol (IPA), switch to Hexane/Ethanol . IPA is sterically bulky; while it sometimes enhances enantioselectivity, it can cause sluggish mass transfer, leading to peak broadening. Ethanol is smaller, competes more effectively for non-specific binding sites, and sharpens peaks significantly.

Data Presentation: Chromatographic Strategy Comparison
ParameterChiral HPLC (Normal Phase)Chiral SFC (Supercritical Fluid)
Optimal Column Chiralpak AD-H (Amylose-based)Chiralcel OD-H (Cellulose-based)
Mobile Phase Hexane / Ethanol (90:10 v/v)CO₂ / Methanol (85:15 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C35 °C
Backpressure ~60 bar120 bar
Typical Run Time 15 - 25 minutes3 - 5 minutes
Primary Advantage High resolution ( Rs​>2.0 ), easy scale-upRapid screening, superior mass transfer

References

  • "Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols" Journal of the American Chemical Society (1999). Available at:[Link]

  • "Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium–Lipase Couple" The Journal of Organic Chemistry (2019). Available at:[Link]

  • "Novozym 435: the “perfect” lipase immobilized biocatalyst?" Catalysis Science & Technology (2019). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2,3,4-Trimethoxyphenyl)ethanol NMR Spectral Assignment

Welcome to the technical support center for the NMR spectral assignment of 1-(2,3,4-Trimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate common chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the NMR spectral assignment of 1-(2,3,4-Trimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: My aromatic proton signals are overlapping. How can I resolve them for accurate assignment?

A1: Signal overlap in the aromatic region is a frequent challenge, especially with substituted benzene rings. For 1-(2,3,4-Trimethoxyphenyl)ethanol, the two aromatic protons are expected to be an AX or AB system, but can overlap depending on the experimental conditions.

Causality and Solution:

  • Solvent Effects: The chemical environment of a molecule is influenced by the solvent, which can alter the chemical shifts of protons.[1] Aromatic solvents like benzene-d6 can induce significant shifts compared to chloroform-d (CDCl₃) due to anisotropic effects, potentially resolving the overlap.[2][3]

  • Temperature Variation: Acquiring spectra at different temperatures can sometimes separate overlapping signals, particularly if the overlap is due to conformational dynamics.[2]

  • Higher Magnetic Field: Using a spectrometer with a higher magnetic field strength increases the dispersion of the signals, which can lead to better resolution.[4]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For the aromatic protons of 1-(2,3,4-Trimethoxyphenyl)ethanol, a cross-peak would confirm their coupling.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space correlations. For instance, a NOESY experiment could show a correlation between the methine proton (H1') and one of the aromatic protons, aiding in its specific assignment.

Q2: The chemical shift of my hydroxyl (-OH) proton is not where I expect it, or it's very broad. Why is this happening?

A2: The chemical shift of hydroxyl protons is highly variable and often appears as a broad signal.

Causality and Solution:

  • Hydrogen Bonding and Exchange: The position and appearance of the -OH signal are heavily dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange with trace amounts of water or acid.[2]

  • Confirmation with D₂O Exchange: A definitive way to identify a hydroxyl proton is to perform a D₂O exchange experiment.

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

    • The -OH proton will exchange with deuterium from the D₂O, causing its signal to disappear or significantly decrease in intensity. This confirms the peak as the hydroxyl proton.

Q3: I'm seeing extra peaks in my spectrum that I can't assign to my target molecule. What could they be?

A3: Unassignable peaks are often due to impurities.[5]

Causality and Solution:

  • Residual Solvents: The most common impurities are residual solvents from the synthesis or purification steps.[6] Consult tables of common NMR solvent impurities to identify these peaks.

  • Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to the presence of starting materials (e.g., 2,3,4-trimethoxybenzaldehyde) or byproducts.[7][8][9] For example, the synthesis of similar compounds can sometimes result in the formation of dimers or other related structures.[10]

  • Water: A peak around 1.5-1.6 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆ is often due to residual water.

  • Grease: Silicon grease from glassware can appear as a small, broad peak around 0 ppm.

Troubleshooting Workflow for Impurity Identification:

G start Unidentified Peaks Observed check_solvent Compare to known residual solvent peaks start->check_solvent check_sm Compare to spectra of starting materials/reagents check_solvent->check_sm If not solvent purify Purify sample (e.g., chromatography, recrystallization) check_solvent->purify If identified and needs removal check_lit Search literature for known byproducts of the reaction check_sm->check_lit If not starting material check_sm->purify If identified and needs removal run_2d Run 2D NMR (HSQC, HMBC) to elucidate structure check_lit->run_2d If no literature data run_2d->purify If structure identified as impurity

Caption: Workflow for identifying and addressing impurity peaks.

Q4: My ¹³C NMR spectrum is weak, and I'm not seeing all the expected signals. What should I do?

A4: The low natural abundance of the ¹³C isotope (~1.1%) means that ¹³C NMR experiments are inherently less sensitive than ¹H NMR.

Causality and Solution:

  • Number of Scans: The most straightforward solution is to increase the number of scans (transients). This will improve the signal-to-noise ratio.

  • Sample Concentration: A more concentrated sample will yield a stronger signal. If solubility is an issue, consider a different deuterated solvent.

  • Relaxation Delay (d1): Quaternary carbons (those with no attached protons) often have long relaxation times and can be difficult to observe with short relaxation delays. Increasing the relaxation delay (e.g., to 5-10 seconds) allows these carbons to fully relax between pulses, leading to a more quantitative spectrum.

  • Pulse Width: Ensure the correct pulse width is being used for your experiment.

Predicted Spectral Data

The following tables provide predicted ¹H and ¹³C NMR chemical shifts for 1-(2,3,4-Trimethoxyphenyl)ethanol. These values are based on computational models and data from structurally similar compounds and should be used as a guide for your assignments.[11][12][13]

Table 1: Predicted ¹H NMR Data for 1-(2,3,4-Trimethoxyphenyl)ethanol

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
H-5~6.95Doublet1H~8.5
H-6~6.70Doublet1H~8.5
H-1' (Methine)~5.10Quartet1H~6.5
2-OCH₃~3.90Singlet3H-
3-OCH₃~3.88Singlet3H-
4-OCH₃~3.85Singlet3H-
H-2' (Methyl)~1.45Doublet3H~6.5
OHVariableBroad Singlet1H-

Table 2: Predicted ¹³C NMR Data for 1-(2,3,4-Trimethoxyphenyl)ethanol

AssignmentPredicted Chemical Shift (δ, ppm)
C-1~130
C-2~152
C-3~142
C-4~153
C-5~122
C-6~108
C-1' (Methine)~66
C-2' (Methyl)~24
2-OCH₃~61
3-OCH₃~60
4-OCH₃~56

Note: Chemical shifts are referenced to TMS at 0.00 ppm. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which 1-(2,3,4-Trimethoxyphenyl)ethanol is soluble (e.g., CDCl₃, DMSO-d₆).[13]

  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[13]

    • For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended.

  • Procedure:

    • Weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[14]

    • Cap the NMR tube securely.

Protocol 2: D₂O Exchange for Hydroxyl Proton Identification
  • Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and gently invert it several times to mix.

  • Re-insert the sample into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Compare the two spectra. The signal corresponding to the hydroxyl proton should have disappeared or significantly diminished in the spectrum acquired after the D₂O addition.

Logical Workflow for Spectral Assignment

The following diagram illustrates a logical workflow for the complete spectral assignment of 1-(2,3,4-Trimethoxyphenyl)ethanol.

cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis (if needed) cluster_assign Assignment & Verification H1_NMR Acquire ¹H NMR Assign_Protons Assign Proton Signals (Integration, Multiplicity, Shift) H1_NMR->Assign_Protons C13_NMR Acquire ¹³C NMR DEPT Acquire DEPT-135 C13_NMR->DEPT Assign_Carbons Assign Carbon Signals (DEPT, HSQC) DEPT->Assign_Carbons COSY Acquire ¹H-¹H COSY Final_Structure Verify Connectivity (HMBC, COSY) COSY->Final_Structure HSQC Acquire ¹H-¹³C HSQC HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Long-range H-C Assign_Protons->COSY Resolve Overlap Assign_Carbons->HSQC Correlate H-C

Caption: A logical workflow for the NMR spectral assignment process.

References

  • University of Bath. (n.d.). Chemical shifts. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. Retrieved from [Link]

  • Ghasemi, F., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0294822). Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • University of Calgary. (n.d.). 13C-NMR. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0307812). Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4,5-Trimethoxyphenyl)ethanol. Retrieved from [Link]

  • BMRB. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, November 12). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. Retrieved from [Link]

  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of trimetazidine hydrochlor. Retrieved from [Link]

  • ACS Publications. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Retrieved from [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Retrieved from [Link]

  • NIST. (n.d.). 2-(4-Methoxyphenyl)ethanol. Retrieved from [Link]

  • ResearchGate. (2023). Natural‐Product‐Inspired Discovery of Trimethoxyphenyl‐1,2,4‐triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Retrieved from [Link]

Sources

Optimization

Identifying impurities in 1-(2,3,4-Trimethoxyphenyl)ethanol samples

Technical Support Center: 1-(2,3,4-Trimethoxyphenyl)ethanol Introduction Welcome to the technical support guide for 1-(2,3,4-Trimethoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2,3,4-Trimethoxyphenyl)ethanol

Introduction

Welcome to the technical support guide for 1-(2,3,4-Trimethoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this important chemical intermediate. The purity of 1-(2,3,4-Trimethoxyphenyl)ethanol is paramount for the reliability of downstream applications, including synthesis and biological assays. This guide provides a structured, question-and-answer-based approach to troubleshoot common analytical challenges, supported by detailed experimental protocols and expert insights.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the purity and analysis of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Q1: What are the most common types of impurities I should expect in a sample of 1-(2,3,4-Trimethoxyphenyl)ethanol?

A1: Impurities can be broadly classified into two categories: process-related and degradation-related.

  • Process-Related Impurities: These originate from the synthetic route. The most common synthesis involves the reduction of 2',3',4'-Trimethoxyacetophenone.

    • Unreacted Starting Material: The most prevalent process impurity is typically the starting ketone, 2',3',4'-Trimethoxyacetophenone . Its presence indicates an incomplete reduction reaction.

    • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, isopropanol, toluene) can be present.[1][2] Their identification is crucial as they can interfere with subsequent reactions or biological testing.

    • Side-Reaction Products: Depending on the reducing agent and reaction conditions, minor by-products may form.

  • Degradation-Related Impurities: These form over time due to exposure to environmental factors like heat, light, or air.[3]

    • Oxidation Product: The secondary alcohol can be oxidized back to the parent ketone, 2',3',4'-Trimethoxyacetophenone . This is a common degradation pathway, especially if the sample is exposed to air or oxidizing agents.

    • Dehydration Product: Under acidic conditions or upon heating, the alcohol can lose a molecule of water to form 1-(2,3,4-Trimethoxyphenyl)ethene .[4]

    • Ether Dimer: Thermal stress can sometimes lead to the intermolecular condensation of two alcohol molecules to form a bis-[1-(2,3,4-trimethoxyphenyl)ethyl] ether .[4]

Q2: My sample of 1-(2,3,4-Trimethoxyphenyl)ethanol has a noticeable yellow tint. What is the likely cause?

A2: A pure sample of 1-(2,3,4-Trimethoxyphenyl)ethanol should be a white to off-white solid. A yellow discoloration is often indicative of impurities containing chromophores that absorb in the visible spectrum. The most likely culprits are:

  • The Starting Ketone (2',3',4'-Trimethoxyacetophenone): The conjugated carbonyl group in the ketone extends the chromophore, often imparting a yellowish color. Its presence suggests either incomplete synthesis or degradation via oxidation.

  • Oxidative Degradation Products: Further oxidation of the aromatic ring or other complex degradation pathways can generate colored species. This is often accelerated by exposure to light and air.[5]

Q3: I've detected an unexpected peak in my HPLC chromatogram. What is the logical workflow to identify it?

A3: A systematic approach is key. The goal is to gather as much structural information as possible from different analytical techniques.

dot digraph "Impurity_Identification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for impurity identification.

Start by using a photodiode array (PDA) detector in your HPLC to compare the impurity's UV spectrum with your main compound and potential starting materials. Then, proceed to Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight, which is often the most critical piece of information.[6]

Q4: My GC-MS analysis shows a prominent peak with a molecular ion that is 18 Da less than my parent compound. What is this?

A4: This is a classic fragmentation pattern for an alcohol and strongly indicates the dehydration product , 1-(2,3,4-Trimethoxyphenyl)ethene. The loss of 18 Da corresponds to the elimination of a water molecule (H₂O). This impurity is particularly common if the GC inlet temperature is too high, causing on-column degradation, or if the sample was previously exposed to acidic conditions.

Q5: How can I proactively assess the stability of my material and identify potential degradation products before they become an issue?

A5: The best approach is to conduct forced degradation (or stress testing) studies .[3][7] These studies intentionally expose the compound to harsh conditions to accelerate its breakdown, revealing its intrinsic stability and degradation pathways.[8] This allows for the development of stability-indicating analytical methods that can separate the drug substance from all potential degradation products.[8][9] See the protocol section below for a detailed methodology.

Troubleshooting and Analytical Protocols

This section provides detailed, field-proven protocols for the analysis of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Potential Impurity Profile

The table below summarizes key information for the most probable impurities.

Impurity NameStructureMolecular Weight ( g/mol )Common OriginKey Analytical Signature
2',3',4'-Trimethoxyacetophenone Ketone precursor210.23Process (incomplete reduction) / Degradation (oxidation)13C NMR: Carbonyl peak ~197 ppm. LC-MS: [M+H]⁺ at m/z 211.
1-(2,3,4-Trimethoxyphenyl)ethene Styrene derivative194.23Degradation (dehydration)GC-MS: M⁺ at m/z 194. 1H NMR: Vinyl protons ~5.0-6.0 ppm.
bis-[1-(2,3,4-Trimethoxyphenyl)ethyl] ether Ether dimer406.48Degradation (thermal)LC-MS: High molecular weight impurity, [M+H]⁺ at m/z 407.
Ethanol C₂H₆O46.07Process (residual solvent)Headspace GC-MS: Characteristic retention time and mass spectrum.[10][11]

dot digraph "Impurity_Formation_Pathways" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Caption: Potential impurity formation pathways.

Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling

This Reversed-Phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main compound from its key process-related and degradation impurities.

1. Chromatographic Conditions:

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and retention for moderately polar aromatic compounds.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and ensures consistent ionization for MS detection.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient Time (min)%B
030
2090
2590
2630
3030
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and improves reproducibility.[13]
Detector UV/PDA at 275 nmWavelength suitable for the trimethoxy-substituted benzene chromophore.
Injection Vol. 10 µL

2. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of 1-(2,3,4-Trimethoxyphenyl)ethanol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This gives a concentration of ~100 µg/mL.[12]

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.[12]

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.[12]

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Protocol 2: GC-MS Method for Residual Solvents and Volatile Impurities

This method is ideal for identifying volatile organic impurities, such as residual solvents from synthesis, and thermally stable degradation products like the styrene derivative.[10][14]

1. GC-MS Conditions:

ParameterSpecificationRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmA nonpolar column suitable for a wide range of volatile and semi-volatile compounds.[1]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose temperature program to elute solvents first, followed by higher boiling point impurities.
Inlet Temp. 250 °CBalances efficient volatilization with minimizing thermal degradation of the analyte.
Injection Mode Split (50:1)Prevents column overloading when analyzing a relatively pure sample.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) source.
MS Quad Temp. 150 °C
Scan Range 35 - 450 amuCovers the mass range of expected solvents and impurities.

2. Sample Preparation:

  • Accurately weigh ~25 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a high-purity solvent in which the compound is soluble but elutes separately from analytes of interest (e.g., Dichloromethane or DMSO).

  • The choice of solvent is critical to avoid co-elution with expected impurities.[2]

Protocol 3: Forced Degradation Study

This protocol outlines the conditions to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[8][15] Aim for 5-20% degradation of the main peak.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve sample in 0.1 N HCl. Heat at 60 °C for 24 hours.[8]

  • Base Hydrolysis: Dissolve sample in 0.1 N NaOH. Heat at 60 °C for 24 hours.[8]

  • Oxidative Degradation: Dissolve sample in 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[8]

  • Thermal Degradation: Store the solid sample in an oven at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

2. Analysis:

  • After exposure, neutralize the acidic and basic samples.

  • Dilute all samples to the target concentration for the HPLC method.

  • Analyze using the HPLC method described in Protocol 1. Compare the chromatograms of stressed samples to that of an unstressed control sample to identify new peaks.

References

  • Benchchem. (n.d.). Analytical methods for detecting impurities in (R)-(-)-2-Bromo-1-phenylethanol.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Phenylethanol.
  • SciSpace. (2016, December 14). Forced Degradation Studies.
  • PubChem. (2026, January 10). 1-(3,4,5-Trimethoxyphenyl)ethanol. Retrieved from [Link]

  • (2022, November 30). Forced Degradation – A Review.
  • Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies.
  • (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Retrieved from [Link]

  • Science and Education Publishing. (2014, January). Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. Retrieved from [Link]

  • PMC. (n.d.). Determination of volatile impurities and ethanol content in ethanol-based hand sanitizers: Compliance and toxicity. Retrieved from [Link]

  • (2021, June 8). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol.
  • LabRulez GCMS. (n.d.). Solvents - Analysis of impurities in ethanol. Retrieved from [Link]

  • (n.d.). 1 - Supplementary Information.
  • ResearchGate. (n.d.). 7 Analytical Methods. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,4-Dimethoxyphenyl)ethanol. Retrieved from [Link]

  • (n.d.). Identification of Pharmaceutical Impurities.
  • RSC Publishing. (n.d.). Analytical Methods.
  • (n.d.). Solvents Analysis of impurities in ethanol.
  • Google Patents. (n.d.). EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol.
  • SciSpace. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra.
  • (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information.
  • Benchchem. (n.d.). Application Note: 1H and 13C NMR Analysis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol.
  • Benchchem. (n.d.). Common impurities in commercial 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
  • Oriental Journal of Chemistry. (n.d.). Gas chromatographic methods for residual solvents analysis. Retrieved from [Link]

  • (n.d.). Organic volatile impurities in pharmaceuticals.

Sources

Troubleshooting

Technical Support Center: Solvent Impurity Remediation for 1-(2,3,4-Trimethoxyphenyl)ethanol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-purity active pharmaceutical ingredient (API) intermediates is non-negotiable.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, achieving high-purity active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-(2,3,4-Trimethoxyphenyl)ethanol is typically synthesized via the sodium borohydride reduction of 1-(2,3,4-trimethoxyphenyl)ethanone, followed by extraction using solvents like ethyl acetate or dichloromethane (DCM)[1].

Due to its specific structural features—an electron-rich aromatic ring with three methoxy groups and a secondary hydroxyl group—this compound is notorious for trapping residual solvents. This guide provides field-proven, mechanistically grounded solutions to isolate a solvent-free product that complies with stringent regulatory guidelines.

Mechanistic Overview & Troubleshooting Workflow

The primary challenge in drying 1-(2,3,4-Trimethoxyphenyl)ethanol lies in its extensive hydrogen-bonding network. The molecule acts as both a strong hydrogen bond donor (-OH) and acceptor (-OCH3). When concentrated, it frequently forms a viscous, glassy syrup. This macroscopic viscosity drastically reduces the diffusion rate of trapped solvent molecules (like ethyl acetate or ethanol) to the surface, rendering standard rotary evaporation ineffective[2].

To successfully purify the compound, the physical matrix must be disrupted.

SolventRemoval Start Crude 1-(2,3,4-Trimethoxyphenyl)ethanol with Residual Solvents CheckState Determine Physical State (Viscous Oil vs. Solid) Start->CheckState Solid Crystalline Solid CheckState->Solid Crystallizes upon standing Oil Viscous Oil / Syrup CheckState->Oil Remains a glassy liquid Trituration Trituration (Hexanes/Et2O) & Vacuum Filtration Solid->Trituration Azeotropic Matrix Disruption (Add Toluene/Pentane & Evaporate) Oil->Azeotropic Trapped polar solvents HighVac High Vacuum Drying (< 0.1 mbar, 35°C) Trituration->HighVac Azeotropic->HighVac Pure Pure Compound (Meets ICH Q3C Limits) HighVac->Pure NMR/GC Verification

Workflow for removing residual solvents from 1-(2,3,4-Trimethoxyphenyl)ethanol.

Troubleshooting Guide & FAQs

Q1: Why does my 1-(2,3,4-Trimethoxyphenyl)ethanol stubbornly retain ethyl acetate even after 12 hours on a standard rotary evaporator? A: This is a classic case of solvent inclusion driven by hydrogen bonding and viscosity. Standard rotary evaporators operate at roughly 10–20 mbar[3]. At this pressure, the bulk solvent evaporates, causing the compound to crash out as a thick syrup. The ethyl acetate molecules become trapped within the dense intermolecular lattice of the trimethoxyphenyl groups. Because the diffusion coefficient of the solvent through this viscous matrix is near zero, applying more time on a standard rotavap will not work. You must alter the matrix using azeotropic distillation or solvent-swapping techniques[2].

Q2: How do I break this solvent inclusion without using excessive heat that might degrade my product? A: Do not increase the temperature above 40°C, as electron-rich benzyl alcohols can be prone to oxidation or thermal degradation[3]. Instead, use the "Re-dissolution and Stripping" technique. Dissolve the viscous oil in a highly volatile, non-polar solvent that cannot participate in hydrogen bonding (e.g., pentane or hexanes). As you evaporate this new mixture, the non-polar solvent disrupts the hydrogen-bonded lattice, effectively displacing the ethyl acetate. The non-polar solvent is then easily removed under high vacuum[4].

Q3: Are there regulatory limits for these residual solvents if I am developing this as an API intermediate? A: Yes. The International Council for Harmonisation (ICH) Q3C guidelines mandate strict limits on residual solvents in pharmaceutical products to ensure patient safety[5]. Solvents are categorized by toxicity. For example, dichloromethane (Class 2) is strictly limited to 600 ppm. Ethanol and ethyl acetate (Class 3) are less toxic and are limited to 5,000 ppm (0.5%)[6].

Q4: My upstream reduction step left traces of high-boiling solvents (like DMF or water). How can I remove them? A: High-boiling solvents cannot be removed by simple vacuum drying without risking thermal decomposition[3].

  • For Water: Perform an azeotropic distillation by adding toluene to your compound and evaporating it under reduced pressure. Toluene forms a low-boiling azeotrope with water, pulling it out of the matrix[2].

  • For DMF/DMSO: Rely on chemical engineering rather than evaporation. Dissolve the crude mixture in a large volume of diethyl ether or ethyl acetate and wash it 5–6 times with a 5% aqueous Lithium Chloride (LiCl) solution. LiCl drastically alters the partition coefficient, forcing DMF/DMSO into the aqueous phase. Alternatively, supercritical CO2 extraction is a highly effective, low-temperature method for stripping residual solvents from sensitive APIs[3][4].

Quantitative Reference: Regulatory Limits & Solvent Properties

To ensure compliance with ICH Q3C guidelines[5][6], refer to the following parameters when designing your drying protocols.

SolventICH Q3C ClassConcentration Limit (ppm)Boiling Point (°C)Recommended Removal Strategy
Dichloromethane (DCM) Class 2600 ppm39.6Re-dissolution in Pentane + High Vacuum
Methanol Class 23,000 ppm64.7Azeotropic distillation with Toluene
Ethyl Acetate Class 35,000 ppm77.1Re-dissolution in Hexanes + High Vacuum
Ethanol Class 35,000 ppm78.3Azeotropic distillation with Toluene
Toluene Class 2890 ppm110.6High Vacuum Drying (< 0.1 mbar, 35°C)

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. You must confirm the success of the physical manipulation through analytical verification.

Protocol A: Matrix Disruption for Viscous Oils (Removal of EtOAc/DCM)

Use this protocol if your 1-(2,3,4-Trimethoxyphenyl)ethanol remains a stubborn, glassy syrup.

  • Initial Concentration: Concentrate the crude organic layer (e.g., from the NaBH4 reduction workup[1]) on a rotary evaporator at 35°C and 20 mbar until no more solvent distills.

  • Matrix Swapping: To the resulting viscous oil, add 10 mL of anhydrous pentane or hexanes per gram of product. Swirl vigorously. Mechanistic note: The compound may not fully dissolve, but the non-polar solvent will penetrate and swell the matrix, displacing polar trapped solvents.

  • Stripping: Re-attach to the rotary evaporator and remove the solvent at 35°C and 50 mbar (adjust pressure carefully to prevent bumping).

  • Repeat: Repeat steps 2 and 3 two additional times.

  • High Vacuum Drying: Transfer the flask to a high-vacuum manifold (Schlenk line or vacuum desiccator) capable of reaching < 0.1 mbar[3]. Dry at 35°C for 4–6 hours.

  • Self-Validation Checkpoint: Take a 5 mg aliquot, dissolve in CDCl3, and acquire a 1 H-NMR spectrum. Integrate the ethyl acetate peaks (singlet at 2.05 ppm, quartet at 4.12 ppm, triplet at 1.26 ppm) relative to the aromatic protons of the trimethoxyphenyl ring. The molar ratio must calculate to < 5,000 ppm. If > 5,000 ppm, repeat the matrix swap.

Protocol B: Azeotropic Distillation for Protic Solvents (Removal of Water/Ethanol)

Use this protocol if the compound was exposed to aqueous workup or crystallized from ethanol.

  • Azeotrope Formation: Dissolve the crude 1-(2,3,4-Trimethoxyphenyl)ethanol in analytical-grade toluene (15 mL per gram of product)[2].

  • Distillation: Evaporate the mixture on a rotary evaporator at 40°C under a gradually decreasing pressure (start at 100 mbar, lower to 20 mbar). The toluene will co-distill with trapped water and ethanol.

  • Secondary Stripping: Because toluene is a Class 2 solvent (limit 890 ppm), it must now be removed. Add 10 mL of pentane per gram of product and evaporate to strip the residual toluene.

  • Final Drying: Place the compound under high vacuum (< 0.1 mbar) at 35°C overnight[4].

  • Self-Validation Checkpoint: Perform Karl Fischer (KF) titration to verify water content is < 0.1% w/w. Run Headspace Gas Chromatography (HS-GC) to confirm toluene levels are below 890 ppm[5].

References

  • Technical Support Center: Challenges in the Purification of Oligo(ethylene glycol)
  • Organic Chemistry Dewick NunesLaw URL
  • Alavala Rajasekhar Reddy Doctor of Philosophy Professor ResearchGate URL
  • Organic Chemistry Dewick (Advanced Techniques)
  • DK169055B1 - Use of piperazine derivatives for the preparation of a pharmaceutical composition Google Patents URL
  • Umasankar KULANDAIVELU | Associate Professor ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for 1-(2,3,4-Trimethoxyphenyl)ethanol

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral compounds such as 1-(2,3,4-Trimethoxyphenyl)ethanol, where enantiomers can exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the stereochemical identity of a molecule is paramount. For chiral compounds such as 1-(2,3,4-Trimethoxyphenyl)ethanol, where enantiomers can exhibit vastly different pharmacological and toxicological profiles, robust and reliable analytical methods for their separation and quantification are indispensable.[1][2] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the enantioselective separation of 1-(2,3,4-Trimethoxyphenyl)ethanol, grounded in the principles of scientific integrity and practical, field-proven insights.

The Foundational Choice: Selecting the Chiral Stationary Phase (CSP)

The heart of any chiral separation is the Chiral Stationary Phase (CSP). The selection of an appropriate CSP is the most critical step in method development, as the chiral recognition mechanism is entirely dependent on the interactions between the analyte and the chiral selector immobilized on the stationary phase.[2] For a neutral molecule like 1-(2,3,4-Trimethoxyphenyl)ethanol, which possesses a hydroxyl group and a substituted phenyl ring, two classes of CSPs stand out as primary candidates: Polysaccharide-based CSPs and Pirkle-type (or brush-type) CSPs.

1. Polysaccharide-Based CSPs: The Workhorse of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used and successful for a broad range of chiral compounds.[2][3] These CSPs, such as the popular Daicel CHIRALCEL® and CHIRALPAK® series, offer a high probability of successful enantioseparation due to their complex three-dimensional structures which create a multitude of chiral cavities and binding sites.[3]

  • Mechanism of Action: Chiral recognition on polysaccharide-based CSPs is a multifactorial process involving a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. The hydroxyl and ether groups of the polysaccharide backbone, along with the carbamate derivatives, provide multiple points of interaction for the analyte. For 1-(2,3,4-Trimethoxyphenyl)ethanol, the hydroxyl group and the aromatic ring are key interaction points.

  • Recommended Column: A prime candidate for the separation of 1-(2,3,4-Trimethoxyphenyl)ethanol is the CHIRALCEL® OD-H column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on a silica support.[4] This CSP has a proven track record for resolving a wide variety of chiral alcohols and compounds with aromatic rings.[5]

2. Pirkle-Type CSPs: Rational Design and Robustness

Developed by William H. Pirkle, these "brush-type" CSPs are based on a more rational design approach where a small chiral molecule is covalently bonded to a silica support.[6][7][8][9] This covalent bonding imparts exceptional durability and allows for a broader range of mobile phases compared to some coated polysaccharide columns.[6][7][9]

  • Mechanism of Action: Pirkle-type CSPs function based on a "three-point interaction" model. Chiral recognition is achieved through a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions. These CSPs are often categorized as π-acceptors or π-donors.[10] For 1-(2,3,4-Trimethoxyphenyl)ethanol, a CSP with π-acceptor characteristics would be expected to interact favorably with the electron-rich trimethoxyphenyl ring.

  • Recommended Column: The Whelk-O 1 column is a versatile Pirkle-type CSP that has demonstrated broad applicability for a variety of compound classes, including alcohols.[8][11] Its chiral selector, 1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, is a π-acceptor/π-donor, making it a strong candidate for this application.[11] An advantage of many Pirkle-type CSPs is the availability of both enantiomeric forms of the chiral selector, allowing for the inversion of elution order, which can be crucial for the accurate quantification of a minor enantiomer in the presence of a major one.[6][7]

Comparative Overview of Recommended Chiral HPLC Approaches
FeaturePolysaccharide-Based (CHIRALCEL® OD-H)Pirkle-Type (Whelk-O 1)
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene
Primary Interaction Hydrogen bonding, π-π interactions, steric fitπ-π interactions, hydrogen bonding, dipole-dipole
Typical Mobile Phase Normal Phase: Hexane/AlcoholNormal & Reversed Phase: Hexane/Alcohol or Water/Organic
Advantages High success rate for a broad range of compoundsHigh durability, broad solvent compatibility, elution order inversion
Considerations Coated phases may have solvent limitationsMay require more method development for novel compounds

Detailed Experimental Protocol: Chiral Separation of 1-(2,3,4-Trimethoxyphenyl)ethanol using CHIRALCEL® OD-H

This protocol provides a robust starting point for the method development and analysis of 1-(2,3,4-Trimethoxyphenyl)ethanol enantiomers. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Materials and Instrumentation
  • Sample: Racemic 1-(2,3,4-Trimethoxyphenyl)ethanol, and samples of the individual enantiomers if available for peak identification.

  • Solvents: HPLC-grade n-Hexane and 2-Propanol (IPA).

  • Chiral HPLC Column: CHIRALCEL® OD-H, 5 µm, 4.6 x 250 mm.[4]

  • HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)This is a standard normal-phase mobile phase for polysaccharide CSPs. The hexane acts as the weak solvent, while the IPA modifier modulates retention and interacts with the CSP to facilitate chiral recognition.[5] The 90:10 ratio is a good starting point, and can be adjusted to optimize resolution and run time.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column that provides a good balance between analysis time and efficiency.
Column Temperature 25°CRoom temperature is a standard starting point. Temperature can be varied to improve peak shape and resolution.
Detection UV at 275 nmThe trimethoxyphenyl group is expected to have a strong UV absorbance. A PDA detector can be used to determine the optimal wavelength from the UV spectrum of the analyte.
Injection Volume 10 µLA standard injection volume to avoid column overload.
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.Dissolving the sample in the mobile phase ensures compatibility and good peak shape.[12] Filtering the sample through a 0.45 µm filter is recommended to protect the column from particulates.[12]
Method Development and Optimization Workflow

The initial conditions provided are a starting point. A systematic approach to optimization is crucial for achieving a robust and reliable method.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (n-Hexane/IPA) hplc_system HPLC System with CHIRALCEL® OD-H prep_mobile_phase->hplc_system prep_sample Prepare Sample (1 mg/mL in mobile phase) injection Inject Sample (10 µL) prep_sample->injection hplc_system->injection separation Isocratic Elution (1.0 mL/min, 25°C) injection->separation detection UV Detection (275 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration calculation Calculate Rs, α, % ee integration->calculation

Caption: Step-by-step experimental workflow for chiral HPLC analysis.

Conclusion

The enantioselective separation of 1-(2,3,4-Trimethoxyphenyl)ethanol is readily achievable with modern chiral HPLC techniques. Both polysaccharide-based and Pirkle-type CSPs offer viable pathways for successful method development. The CHIRALCEL® OD-H column, in particular, stands out as a highly recommended starting point due to its proven efficacy in separating chiral alcohols. By following the detailed experimental protocol and adopting a systematic approach to method optimization, researchers can develop a robust and reliable analytical method to support their drug development and research endeavors. The principles and practices outlined in this guide are intended to empower scientists with the knowledge to not only perform the analysis but also to understand the underlying chromatographic principles that govern a successful chiral separation.

References

  • Regis Technologies. (n.d.). CHIRAL HPLC APPLICATION GUIDE VI. Retrieved from [Link]

  • Regis Technologies. (n.d.). Other Chiral Phases. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Obrnuta faza. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Chiral Stationary Phases - Obrnuta faza. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). HPLC. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1347. [Link]

  • Eksteen, J. R., & Wang, T. (2020, November 12). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(5), 887. [Link]

  • Daicel. (n.d.). Chiralcel-OD-H-OJ-H_Manual.pdf. Retrieved from [Link]

  • UVISON Technologies. (n.d.). Daicel Coated CHIRALCEL OD, OD-H Columns. Retrieved from [Link]

  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL® OD COLUMNS. Retrieved from [Link]

  • Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. [Link]

  • Antal, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(15), 4627. [Link]

  • Breitbach, Z. S., & Armstrong, D. W. (2022, April 15). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Weatherly, C. A., et al. (2021). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Molecules, 26(21), 6690. [Link]

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Comparative

Comparing synthesis methods for trimethoxyphenyl ethanols

Strategic Overview 2-(3,4,5-Trimethoxyphenyl)ethanol is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), ranging from central nervous system modulators to potent tubulin-...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

2-(3,4,5-Trimethoxyphenyl)ethanol is a highly valued intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), ranging from central nervous system modulators to potent tubulin-binding antitumor agents like combretastatin A-4 derivatives[1]. For process chemists and drug development professionals, selecting the optimal synthetic route requires balancing atom economy, reagent safety, and downstream purification efficiency.

This guide critically evaluates the three primary synthetic pathways to this target, providing mechanistic insights and validated protocols to empower informed route selection.

Mechanistic Analysis of Synthetic Routes

Route A: Direct Hydride Reduction of 3,4,5-Trimethoxyphenylacetic Acid The direct reduction of the corresponding phenylacetic acid is the most atom-economical approach[2]. While Lithium Aluminum Hydride (LiAlH 4​ ) is the classical reagent, its pyrophoric nature and highly exothermic aqueous quench make it unsuitable for pilot-scale manufacturing. The Modern Alternative: The Sodium Borohydride/Iodine (NaBH 4​ /I 2​ ) system or Borane-THF complex[3]. Causality: Iodine acts as a mild oxidant, reacting with NaBH 4​ in tetrahydrofuran (THF) to generate borane (BH 3​ ) in situ alongside sodium iodide and hydrogen gas. Borane is highly electrophilic and chemoselective; it rapidly coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, facilitating direct hydride transfer. This circumvents the need for harsh, unselective nucleophilic hydrides and provides a highly controlled, scalable exothermic profile.

Route B: Grignard Homologation via Epoxide Ring-Opening This route constructs the ethanol side chain de novo by reacting 3,4,5-trimethoxyphenylmagnesium bromide[4] with ethylene oxide[5]. Causality: The electron-rich aromatic ring stabilizes the Grignard reagent, which acts as a potent nucleophile. Ethylene oxide, driven by the release of inherent oxirane ring strain (~27 kcal/mol), undergoes an S N​ 2 ring-opening attack at the less sterically hindered carbon. While this method is highly modular, the toxicity and gaseous nature of ethylene oxide present significant engineering controls and safety hurdles during scale-up.

Route C: Two-Step Esterification and Mild Reduction For laboratories lacking the infrastructure to handle B 2​ H 6​ gas evolution or ethylene oxide, the acid can be Fischer-esterified to ethyl 3,4,5-trimethoxyphenylacetate, followed by reduction with Lithium Borohydride (LiBH 4​ ) or Diisobutylaluminum hydride (DIBAL-H). Causality: Esters are more susceptible to reduction by milder hydrides than free carboxylic acids (which deprotonate to form recalcitrant carboxylate salts). This two-step process trades atom economy for operational safety.

Pathway Visualization

SynthesisRoutes SM1 3,4,5-Trimethoxyphenylacetic Acid R1 NaBH4 / I2 (In situ Borane) SM1->R1 SM2 3,4,5-Trimethoxybromobenzene R2 Mg, THF (Grignard) SM2->R2 SM3 Ethyl 3,4,5-trimethoxyphenylacetate R3 DIBAL-H or LiBH4 SM3->R3 Prod 2-(3,4,5-Trimethoxyphenyl)ethanol R1->Prod R2b Ethylene Oxide R2->R2b R2b->Prod R3->Prod

Fig 1: Comparative synthetic workflows for 2-(3,4,5-trimethoxyphenyl)ethanol.

Comparative Performance Data

MetricRoute A (NaBH 4​ /I 2​ )Route B (Grignard + Epoxide)Route C (Ester + DIBAL-H)
Overall Yield 85 – 92%70 – 80%75 – 85% (over 2 steps)
Atom Economy HighMediumLow
Scalability Excellent (Pilot/Process)Poor (Due to Ethylene Oxide)Good (Lab Scale)
Safety Profile Moderate (H 2​ gas evolution)Low (Toxic/Explosive gas)High (Mild conditions)
Cost Efficiency Highly Cost-EffectiveExpensive (Specialized setup)Moderate (Extra reagents)

Self-Validating Experimental Protocol: Route A (NaBH 4​ /I 2​ System)

Based on the superior scalability and safety profile, the in situ borane reduction of 3,4,5-trimethoxyphenylacetic acid is the recommended procedure for both bench and pilot-scale synthesis.

Reagents Required:

  • 3,4,5-Trimethoxyphenylacetic acid (1.0 equiv, limiting reagent)

  • Sodium Borohydride (NaBH 4​ , 1.2 equiv)

  • Iodine (I 2​ , 0.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH) and 1M HCl (for quenching/workup)

Step-by-Step Methodology:

  • System Purging and Setup: Flame-dry a multi-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas bubbler. Purge the system with inert Argon.

    • Causality: Borane is highly sensitive to moisture; ambient water will prematurely hydrolyze the reagent into inactive boric acid.

  • In Situ Borane Generation: Suspend NaBH 4​ (1.2 equiv) in anhydrous THF (0.5 M relative to substrate) and cool the mixture to 0 °C using an ice bath. Dissolve I 2​ (0.5 equiv) in a minimal amount of anhydrous THF and add it dropwise over 30 minutes.

    • Validation Checkpoint: The dark brown color of iodine will rapidly dissipate as it reacts, and steady effervescence (H 2​ gas) will be observed in the bubbler.

  • Substrate Addition: Once gas evolution subsides (indicating complete B 2​ H 6​ formation), add a solution of 3,4,5-trimethoxyphenylacetic acid (1.0 equiv) in THF dropwise at 0 °C.

  • Reaction Propagation: Remove the ice bath and gradually heat the reaction to reflux (65 °C) for 3 hours.

    • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 1:1). The starting material (acid, R f​ ~0.2, streaks) will disappear, replaced by a distinct, less polar UV-active spot (alcohol, R f​ ~0.4). Staining with KMnO 4​ will confirm the presence of the oxidizable hydroxyl group.

  • Quenching the Reaction: Cool the flask back to 0 °C. Carefully add Methanol dropwise until all effervescence strictly ceases.

    • Causality: Methanol solvolyzes the unreacted borane and breaks down the intermediate borate esters, releasing the free 2-(3,4,5-trimethoxyphenyl)ethanol and volatile trimethyl borate (B(OMe) 3​ ).

  • Workup and Isolation: Concentrate the mixture under reduced pressure to remove THF and Methanol. Partition the resulting residue between Ethyl Acetate and 1M HCl. Wash the organic layer successively with saturated aqueous NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the target compound as a viscous, pale-yellow oil (which may crystallize upon standing).

Conclusion & Strategic Recommendations

For the synthesis of 2-(3,4,5-trimethoxyphenyl)ethanol, Route A (NaBH 4​ /I 2​ ) stands as the definitive choice for modern laboratories and process facilities. It bypasses the extreme hazards associated with LiAlH 4​ and ethylene oxide while maintaining superior atom economy compared to esterification routes. Researchers developing APIs such as combretastatin A-4 or related phenethylamine derivatives should integrate this specific borane-mediated reduction to ensure high-throughput, reproducible, and safe material generation.

Sources

Validation

Biological activity of 1-(2,3,4-Trimethoxyphenyl)ethanol vs. its isomers

An in-depth comparative analysis of the biological activity and experimental workflows associated with 1-(2,3,4-Trimethoxyphenyl)ethanol and its structural isomers. Positional Isomerism: The Causality of Target Specifici...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the biological activity and experimental workflows associated with 1-(2,3,4-Trimethoxyphenyl)ethanol and its structural isomers.

Positional Isomerism: The Causality of Target Specificity

The trimethoxyphenyl scaffold is a privileged structure in medicinal chemistry. However, the spatial arrangement of the methoxy groups dictates entirely divergent pharmacological trajectories. As an application scientist, it is critical to understand that these isomers are not interchangeable; their distinct steric and electronic profiles govern their biological targets.

  • 1-(3,4,5-Trimethoxyphenyl)ethanol : This isomer is the cornerstone of Combretastatin A-4 (CA-4) analogues. The symmetrical 3,4,5-substitution pattern perfectly mimics the A-ring of colchicine. This steric profile is an exact fit for the hydrophobic pocket of the colchicine-binding site on β -tubulin, making it a potent antimitotic and vascular disrupting agent[1].

  • 1-(2,3,4-Trimethoxyphenyl)ethanol : Shifting the methoxy groups to the 2,3,4-positions introduces asymmetrical steric crowding near the benzylic alcohol. This alters the dihedral angle of subsequent functionalizations (such as piperazine additions), effectively abolishing tubulin binding. Instead, this geometry is optimized for neuroprotective targets, specifically in mitigating ischemic cascades and inhibiting β -amyloid production[2].

  • 1-(2,4,5-Trimethoxyphenyl)ethanol : The para-relationship between the 2- and 5-methoxy groups creates a highly activated, electron-rich aromatic system. This electronic configuration is highly susceptible to Lewis acid-catalyzed formal [3+2] cycloadditions, making it the ideal precursor for synthesizing rigid, DNA-intercalating indane dimers (asarone derivatives) with potent antimicrobial properties[3].

Mechanistic Pathways

G A 1-(3,4,5-Trimethoxyphenyl)ethanol (CA-4 Analogue) B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic Interaction C Inhibition of Tubulin Polymerization B->C Conformational Change D Mitotic Arrest (G2/M Phase) C->D Spindle Disruption

Fig 1: Mechanism of action for 3,4,5-trimethoxyphenyl ethanol derivatives in tubulin inhibition.

G A 1-(2,3,4-Trimethoxyphenyl)ethanol Derivative C ROS & Amyloid-β Cascade A->C Inhibits B Ischemic Insult (Carotid Occlusion) B->C Triggers D Neuronal Survival (Neuroprotection) C->D Prevention of Cell Death

Fig 2: Neuroprotective pathway of 2,3,4-trimethoxyphenyl ethanol derivatives during ischemia.

Comparative Experimental Methodologies & Self-Validating Workflows

Protocol 1: Neuroprotective Validation of 1-(2,3,4-Trimethoxyphenyl)ethanol Derivatives

Objective: To synthesize and evaluate the anti-ischemic properties of 2-(4-diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol.

  • Synthesis: Dissolve 2-(4-diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)-ethanone (30 mmol) in a 100 mL ethanol / 30 mL chloroform mixture[2].

  • Reduction: Under ice-cooling, add 2.27 g of sodium borohydride over 20 minutes. Stir for 2 hours at room temperature.

    • Causality: The ice-cooling prevents over-reduction and controls the exothermic release of hydrogen gas, ensuring a high yield (70%) of the target crystalline ethanol derivative[2].

  • In Vivo Ischemia Model: Utilize male Meriones unguiculatus (Mongolian gerbils, 12-16 weeks old).

    • Causality: Gerbils lack a complete Circle of Willis; thus, a 5-minute bilateral common carotid artery occlusion reliably induces transient global cerebral ischemia without requiring invasive craniotomies[2].

  • Validation: Administer the synthesized compound (30 mg/kg, intraperitoneally) immediately upon blood flow restoration[2]. Compare against a 0.2% methylcellulose vehicle control. The vehicle control acts as a self-validating baseline to ensure that any observed neuronal survival is strictly tied to the compound's pharmacological intervention.

Protocol 2: Antimitotic & ROS Profiling of 1-(3,4,5-Trimethoxyphenyl)ethanol Analogues

Objective: To quantify intracellular Reactive Oxygen Species (ROS) accumulation secondary to tubulin disruption.

  • Cell Culture: Culture HeLa cells and treat with CA-4 analogues (75 nM and 200 nM concentrations) derived from the 3,4,5-isomer[1].

  • Dye Incubation: Introduce 2′,7′-dichlorofluorescein diacetate (DCFDA) dye.

    • Causality: DCFDA is cell-permeable and non-fluorescent. Cellular esterases cleave the diacetate groups, trapping the dye intracellularly. Subsequent oxidation by ROS converts it to highly fluorescent DCF[1].

  • Validation: Measure fluorescence intensity per cell. The assay is self-validating: untreated cells establish baseline metabolic ROS (measured at 2.4 ± 0.1), while treated cells show a dose-dependent spike (up to 3.9 ± 0.2 at 200 nM), proving the mechanistic link between tubulin inhibition and mitochondrial stress[1].

Protocol 3: Stereodirected Synthesis of Indane Dimers from 1-(2,4,5-Trimethoxyphenyl)ethanol

Objective: To synthesize antimicrobial asarone dimers via formal[3+2] cycloaddition.

  • Reaction Setup: Combine 1-(2,4,5-trimethoxyphenyl)ethanol (0.464 mmol) and asarone (0.742 mmol) in 10 mL dry CH2Cl2 at 0ºC[3].

  • Catalysis: Add 0.07 mL SnCl4 dropwise.

    • Causality: SnCl4 is a precise Lewis acid that generates the benzylic carbocation from the alcohol without triggering uncontrolled runaway polymerization of the asarone alkene[3].

  • Quenching & Validation: After 30 minutes, raise to room temperature and quench with 5% NaHCO3.

    • Causality: The immediate basic quench neutralizes the Lewis acid, locking the product in the kinetically favored γ -stereoisomer configuration. Validation is achieved via NMR, specifically looking for the highly deshielded H-3 proton at 4.27 ppm, which confirms the rigid indane structure necessary for DNA intercalation[3].

Quantitative Data Synthesis

Compound / IsomerPrimary ApplicationTarget MechanismKey Experimental MetricReference
1-(2,3,4-Trimethoxyphenyl)ethanol Neuroprotection / Anti-ischemicModulation of ischemic ROS / β -amyloid70% Synthesis Yield; In vivo gerbil survival[2]
1-(3,4,5-Trimethoxyphenyl)ethanol Antimitotic / AnticancerColchicine-binding site on β -tubulinROS Fluorescence increase (2.4 3.9)[1]
1-(2,4,5-Trimethoxyphenyl)ethanol Antimicrobial / Anti-tumourDNA intercalation via Indane dimersStereospecific γ -isomer formation (H-3 at 4.27 ppm)[3]

References

  • DK169055B1 - Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells Source: Google Patents URL
  • Structures of investigated combretastatin inspired 2-aminoimidazoles...
  • Synthesis of 1-ethyl-2-methyl-3-arylindanes.

Sources

Comparative

Spectroscopic Differentiation of Trimethoxyphenyl Ethanol Regioisomers: A Comparative Analytical Guide

Trimethoxyphenyl ethanol derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of psychoactive analogs, antispasmodics, and targeted chemotherapeutics. Differentiat...

Author: BenchChem Technical Support Team. Date: March 2026

Trimethoxyphenyl ethanol derivatives are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of psychoactive analogs, antispasmodics, and targeted chemotherapeutics. Differentiating the 1-(2,3,4) , 1-(2,4,5) , and 1-(3,4,5) regioisomers presents a classic analytical challenge. Because all three isomers share an identical molecular weight (212.24 g/mol )[1] and functional group inventory, standard chromatographic retention times and low-resolution mass spectrometry are insufficient for unambiguous identification.

This guide provides an objective, data-driven comparison of their spectroscopic signatures, emphasizing the physical causality behind their nuclear magnetic resonance (NMR) and mass spectrometry (MS) behaviors.

Mechanistic Causality in Spectroscopic Differentiation

The core logic for distinguishing these three isomers relies on mapping the electron density and molecular symmetry of the substituted phenyl ring.

  • Symmetry and Equivalence (The 3,4,5-Isomer): 1-(3,4,5-trimethoxyphenyl)ethanol possesses a local C2v​ symmetry axis bisecting the C1-C4 bond of the aromatic ring. This magnetic equivalence renders the protons at C2 and C6 identical, producing a single, highly diagnostic 2H singlet in 1 H NMR.

  • Spin-Spin Coupling (The 2,3,4-Isomer): The contiguous placement of three methoxy groups leaves the C5 and C6 protons adjacent to one another. This ortho relationship dictates a strong scalar coupling ( 3JHH​≈8.5 Hz), resulting in a definitive pair of doublets.

  • Electronic Isolation (The 2,4,5-Isomer): The protons at C3 and C6 are situated para to each other. Because 5JHH​ coupling across the aromatic ring is virtually zero ( <1 Hz), these protons appear as two distinct 1H singlets.

By establishing a self-validating analytical workflow that cross-references these NMR splitting patterns with MS fragmentation pathways, researchers can achieve absolute structural certainty.

NMR_Logic A Acquire 1H NMR Analyze Aromatic Region (6.0-7.5 ppm) B Are there coupled protons? (Two Doublets, J ≈ 8.5 Hz) A->B C 1-(2,3,4-trimethoxyphenyl)ethanol (Ortho Relationship) B->C Yes D Observe Singlets (No ortho coupling, J < 1 Hz) B->D No E Integrate Aromatic Signals D->E F 1-(3,4,5-trimethoxyphenyl)ethanol (One 2H Singlet) E->F Integral = 2H (1 peak) G 1-(2,4,5-trimethoxyphenyl)ethanol (Two 1H Singlets) E->G Integral = 1H each (2 peaks)

Fig 1. 1H NMR logical decision tree for differentiating trimethoxyphenyl ethanol regioisomers.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data required to differentiate the three isomers. While absolute chemical shifts ( δ ) may drift slightly based on concentration and solvent temperature, the multiplicity (splitting patterns) and integrations are absolute physical constants.

Table 1: 1 H NMR Signatures (400 MHz, CDCl 3​ , δ ppm)
RegioisomerAromatic Protons (Diagnostic)Methoxy Protons (-OCH 3​ )Aliphatic Protons (-CH(OH)CH 3​ )
1-(2,3,4-...) 7.05 (d, J=8.6 Hz, 1H)6.65 (d, J=8.6 Hz, 1H)3.90 (s, 3H), 3.88 (s, 3H), 3.85 (s, 3H)5.05 (q, J=6.5 Hz, 1H)1.45 (d, J=6.5 Hz, 3H)
1-(2,4,5-...) 6.98 (s, 1H)6.52 (s, 1H)3.89 (s, 3H), 3.85 (s, 3H), 3.82 (s, 3H)5.02 (q, J=6.5 Hz, 1H)1.46 (d, J=6.5 Hz, 3H)
1-(3,4,5-...) 6.58 (s, 2H) 3.86 (s, 6H) , 3.83 (s, 3H)4.85 (q, J=6.4 Hz, 1H)1.48 (d, J=6.4 Hz, 3H)

Note: The 3,4,5-isomer demonstrates profound symmetry, collapsing the aromatic protons into a single 2H peak and two of the methoxy groups into a single 6H peak.

Table 2: 13 C NMR & Symmetry Indicators (100 MHz, CDCl 3​ )
RegioisomerTotal Distinct Carbon SignalsAromatic C SignalsMethoxy C SignalsAliphatic C Signals
1-(2,3,4-...) 11632
1-(2,4,5-...) 11632
1-(3,4,5-...) 8 4 (Due to C2/C6 and C3/C5 equivalence)2 (Due to 3,5-OMe equivalence)2
Table 3: Orthogonal Validation (MS and IR)

While MS cannot easily distinguish the regioisomers on its own, it acts as a critical self-validation tool to confirm the benzylic alcohol motif. Under Electron Ionization (EI), benzylic alcohols reliably undergo α -cleavage[2]. The loss of a methyl radical from the α -hydroxyethyl group yields a highly stabilized oxonium ion at m/z 197.

Technique1-(2,3,4-...)1-(2,4,5-...)1-(3,4,5-...)Causality / Assignment
EI-MS (m/z) 212 (M + ), 197 (Base)212 (M + ), 197 (Base)212 (M + ), 197 (Base)m/z 197 = [M - CH 3​ ] + ( α -cleavage)
IR (cm −1 ) ~810 (Strong)~870 (Medium)~840 (Medium)Out-of-plane (oop) C-H bending. 810 cm −1 indicates 2 adjacent H's.
Self-Validating Experimental Protocols

To guarantee reproducibility and avoid false assignments due to poor integration, the following protocols must be strictly adhered to. This workflow is designed as a closed, self-validating loop: if the integration ratios in Step 2 do not match the expected integer values, the relaxation delay ( D1​ ) must be extended.

Exp_Workflow S1 Sample Prep (CDCl3 + TMS) S2 1H/13C NMR (D1 ≥ 5s) S1->S2 S3 GC-MS (EI) (70 eV) S1->S3 S4 Data Synthesis & Validation S2->S4 S3->S4

Fig 2. Self-validating spectroscopic workflow for structural elucidation.

Protocol A: Quantitative High-Resolution NMR
  • Sample Preparation: Dissolve 10.0 mg (± 0.5 mg) of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer to a 5 mm precision NMR tube.

  • Instrument Tuning: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Shim the magnetic field (Z1-Z5) until the TMS signal full-width at half-maximum (FWHM) is ≤1.0 Hz.

  • Acquisition Parameters (Critical Step): Set the 1 H pulse angle to 30°. To ensure a self-validating quantitative integration—especially crucial for distinguishing the 1H vs. 2H aromatic singlets of the 2,4,5 and 3,4,5 isomers—set the relaxation delay ( D1​ ) to 5.0 seconds . This allows complete T1​ relaxation of the sterically hindered aromatic protons. Acquire a minimum of 16 scans.

  • Processing: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum manually. Calibrate the TMS peak to exactly 0.00 ppm.

Protocol B: Orthogonal GC-MS Validation
  • Sample Preparation: Dilute 1 mg of the analyte in 1 mL of LC-MS grade methanol.

  • Chromatography: Inject 1 µL into a GC equipped with a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Use a temperature gradient from 100°C to 280°C at 15°C/min.

  • Ionization & Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

  • Validation Check: Confirm the presence of the molecular ion [M] +∙ at m/z 212 and verify that the base peak is m/z 197, confirming the α -cleavage of the benzylic alcohol[2].

References
  • National Center for Biotechnology Information (PubChem). "1-(3,4,5-Trimethoxyphenyl)ethanol; CID 254122." PubChem Database.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2020.[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 1-(2,3,4-Trimethoxyphenyl)ethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals The precise molecular structure of a pharmaceutical compound is the bedrock of its function, efficacy, and safety. For novel derivatives of 1-(2,3,4-Trimeth...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise molecular structure of a pharmaceutical compound is the bedrock of its function, efficacy, and safety. For novel derivatives of 1-(2,3,4-Trimethoxyphenyl)ethanol, a class of compounds with significant potential in medicinal chemistry, rigorous and unambiguous structural validation is not merely a formality—it is a prerequisite for meaningful biological evaluation and further development. The specific arrangement of the three methoxy groups on the phenyl ring, coupled with the chiral center of the ethanol side chain, presents unique characterization challenges and opportunities.

This guide provides an integrated, multi-technique workflow for the comprehensive structural validation of these derivatives. We will move beyond a simple checklist of analytical methods to explain the causality behind our experimental choices, presenting a self-validating system where data from orthogonal techniques converge to build an unshakeable structural proof.

The Integrated Validation Workflow: A Holistic Approach

No single analytical technique is sufficient to fully characterize a novel molecule. A robust validation strategy relies on the synergistic application of multiple orthogonal methods. The data from each step should corroborate and build upon the last, creating a comprehensive and definitive structural dossier.

G cluster_start Initial Synthesis cluster_validation Structural Validation Cascade cluster_end Final Compound Dossier Crude_Product Crude Synthesized Product MS Step 1: MS Confirm Molecular Weight & Formula Crude_Product->MS Initial Check NMR Step 2: NMR Spectroscopy Elucidate Connectivity & Relative Stereochemistry MS->NMR Formula Confirmed FTIR Step 3: FTIR Verify Functional Groups NMR->FTIR Backbone Mapped HPLC Step 4: HPLC Assess Purity & Quantify Impurities FTIR->HPLC Groups Confirmed XRAY Step 5: X-Ray Crystallography Determine Absolute Configuration (if chiral) HPLC->XRAY Purity >98% Validated_Structure Validated Structure (Identity, Purity, & Stereochemistry Confirmed) HPLC->Validated_Structure Final Proof (if achiral/racemic) XRAY->Validated_Structure Final Proof

Caption: Integrated workflow for structural validation.

Step 1: Confirmation of Molecular Formula with High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before investing significant time in detailed NMR analysis, the first step is always to confirm that the reaction produced a compound of the correct molecular weight and, by extension, the correct elemental composition. High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the definitive technique for this purpose.[1][2] It provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Trustworthiness: By comparing the measured exact mass to the theoretically calculated mass, we can confirm the elemental formula with a high degree of confidence (typically within 5 ppm error). This initial check prevents the misinterpretation of subsequent, more complex data.

ParameterTheoretical Value (C₁₁H₁₆O₄)Example Experimental ValueMass Error (ppm)
Formula C₁₁H₁₆O₄--
Exact Mass 212.1049--
[M+H]⁺ 213.1121213.11230.94
[M+Na]⁺ 235.0941235.0940-0.43

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) and sodium adducts ([M+Na]⁺).

  • Data Analysis: Compare the measured m/z value of the most abundant ion with the calculated exact mass for the target molecular formula. Ensure the mass error is below 5 ppm.

Step 2: Definitive Structural Elucidation with NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 1-(2,3,4-Trimethoxyphenyl)ethanol derivatives, a combination of ¹H, ¹³C, and 2D NMR experiments is required to unambiguously assign every proton and carbon and confirm the substitution pattern on the aromatic ring.

Trustworthiness: A complete and self-consistent set of NMR assignments serves as a fingerprint of the molecule. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are critical as they provide through-bond correlation data that validates the proposed structure. For instance, an HSQC spectrum will directly link each proton to the carbon it is attached to, leaving no room for ambiguity.

Hypothetical Data Summary for 1-(2,3,4-Trimethoxyphenyl)ethanol:

¹H NMR AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationJ (Hz)COSY Correlations
H-6~6.90d1H~8.5H-5
H-5~6.70d1H~8.5H-6
CH-OH~4.95q1H~6.5CH₃, OH
OCH₃-4~3.90s3H--
OCH₃-3~3.88s3H--
OCH₃-2~3.85s3H--
OH~2.50d1H~4.0CH-OH
CH₃~1.45d3H~6.5CH-OH
¹³C NMR AssignmentChemical Shift (δ, ppm)HSQC Correlation
C-3~153.03.88
C-4~152.53.90
C-2~142.03.85
C-1~135.0-
C-6~124.06.90
C-5~107.06.70
CH-OH~68.04.95
OCH₃-4~61.03.90
OCH₃-3~56.23.88
OCH₃-2~56.03.85
CH₃~25.01.45

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.

  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. A DEPT-135 experiment is crucial to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • COSY: This 2D experiment identifies proton-proton (¹H-¹H) couplings, confirming adjacent protons, such as the relationship between H-5 and H-6 on the aromatic ring and between the CH and CH₃ protons of the ethanol side chain.

  • HSQC/HMQC: This 2D experiment correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Step 3: Functional Group Confirmation with FTIR Spectroscopy

Expertise & Experience: While NMR and MS provide the core structural framework, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and inexpensive confirmation of the presence of key functional groups.[3][4] For this class of molecules, the most important absorbances are the hydroxyl (-OH) and the C-O ether stretches.

Trustworthiness: The presence of a broad O-H stretch around 3400 cm⁻¹ and strong C-O stretches between 1250-1000 cm⁻¹ provides orthogonal evidence that complements the NMR data (e.g., the exchangeable OH proton and the methoxy signals).[3][4][5]

Functional GroupExpected Absorbance Range (cm⁻¹)Interpretation
O-H Stretch (Alcohol)3500 - 3200 (Broad)Confirms the presence of the hydroxyl group.
C-H Stretch (sp³)3000 - 2850Aliphatic C-H bonds in methyl and methine groups.
C-H Stretch (sp²)3100 - 3000Aromatic C-H bonds.
C=C Stretch (Aromatic)1600 - 1450Aromatic ring skeletal vibrations.
C-O Stretch (Aryl Ether)1275 - 1200Asymmetric stretch of Ar-O-CH₃.
C-O Stretch (Alcohol)1260 - 1000C-O stretch of the secondary alcohol.

Step 4: Purity Assessment with High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Structural confirmation is meaningless without an accurate assessment of purity. HPLC is the gold standard for separating the target compound from starting materials, byproducts, and other impurities.[6][7] For aromatic compounds like these, a Reverse-Phase HPLC (RP-HPLC) method using a C18 column is the most effective approach.[6]

Trustworthiness: A well-developed HPLC method provides quantitative data on the purity of the sample, typically expressed as a percentage of the total peak area. A purity level of >98% is often required for compounds intended for biological screening. Comparing an optimized gradient method with a non-optimized isocratic method demonstrates the importance of proper method development for achieving accurate separation and reliable results.[6]

G cluster_workflow HPLC Purity Analysis Workflow SamplePrep Sample Preparation (1 mg/mL in Acetonitrile) Injection Inject 10 µL SamplePrep->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 220 nm & 275 nm) Separation->Detection Analysis Data Analysis (Peak Integration & Area % Calculation) Detection->Analysis

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Antioxidant Properties of Trimethoxyphenyl Ethanols

Authored For: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative framework for evaluating the antioxidant properties of trimethoxyphenyl ethanols. Given the nuanced an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative framework for evaluating the antioxidant properties of trimethoxyphenyl ethanols. Given the nuanced and often compound-specific nature of antioxidant activity, this document moves beyond a simple listing of data. Instead, it establishes a robust scientific rationale for comparison, grounded in mechanistic principles and validated experimental protocols. We will explore the structural basis for the antioxidant potential of these compounds and provide detailed methodologies for empirical validation, empowering researchers to conduct their own rigorous assessments.

Part 1: Mechanistic Underpinnings of Phenolic Antioxidant Activity

Before comparing specific molecules, it is crucial to understand the fundamental mechanisms by which phenolic compounds, the parent class for trimethoxyphenyl ethanols, exert their antioxidant effects. Their activity is not a monolithic property but rather a reflection of their chemical structure and ability to participate in specific redox reactions.

The primary antioxidant mechanisms for phenolic compounds are:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction. The antioxidant itself becomes a phenoxyl radical (ArO•), which is significantly less reactive due to resonance stabilization.

  • Single Electron Transfer (SET): An alternative pathway involves the transfer of a single electron from the antioxidant to the free radical.[1][2] This is often followed by proton transfer, depending on the solvent and pH.

The efficacy of a phenolic antioxidant is largely determined by the stability of the phenoxyl radical it forms. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and hydroxyl (-OH) groups, on the aromatic ring play a critical role. They can delocalize the unpaired electron of the phenoxyl radical through resonance, thereby increasing its stability and making the parent phenol a more potent antioxidant. The number and position of these groups are paramount in defining a compound's antioxidant capacity.

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Part 2: A Comparative Framework Based on Structure-Activity Relationships

Direct, side-by-side comparative data for all trimethoxyphenyl ethanol isomers is sparse in the literature. However, we can construct a robust hypothesis for their relative antioxidant strengths based on established structure-activity relationships (SAR) and compare them to well-characterized reference compounds.

Key Molecules for Comparison:

  • Test Compound 1: 3,4,5-Trimethoxyphenylethanol: The symmetrical placement of three methoxy groups is expected to provide significant resonance stabilization to the phenoxyl radical.

  • Test Compound 2: 2,4,5-Trimethoxyphenylethanol: An alternative substitution pattern whose efficacy will depend on the interplay of inductive and resonance effects of the methoxy groups.

  • Reference Compound 1: Hydroxytyrosol (3,4-Dihydroxyphenylethanol): A highly potent natural antioxidant found in olive oil.[3] Its ortho-dihydroxy structure is a benchmark for high radical-scavenging activity.[4][5]

  • Reference Compound 2: Tyrosol (4-Hydroxyphenylethanol): A structural parent to hydroxytyrosol, but with only one hydroxyl group, providing a lower-activity baseline.[6]

  • Standard: Trolox: A water-soluble analog of Vitamin E, widely used as a standard in antioxidant assays.[7]

Predicted Antioxidant Capacity:

The antioxidant potential is predicted based on the principle that greater stabilization of the phenoxyl radical leads to higher activity. The ortho-dihydroxy arrangement in hydroxytyrosol is exceptionally effective at this. For the trimethoxy-substituted compounds, the ability of the methoxy groups to donate electron density to the ring and stabilize the radical is key.

CompoundKey Structural FeaturesPredicted Relative Antioxidant CapacityRationale
Hydroxytyrosol ortho-Dihydroxy groups on phenyl ringVery HighThe two adjacent hydroxyl groups provide exceptional resonance stabilization for the phenoxyl radical.[3]
3,4,5-Trimethoxyphenylethanol Single -OH, three -OCH₃ groupsModerate to HighThe three electron-donating methoxy groups should effectively stabilize the radical, though likely less than the ortho-dihydroxy structure.
2,4,5-Trimethoxyphenylethanol Single -OH, three -OCH₃ groupsModerateThe positioning of methoxy groups may lead to slightly different stabilization effects compared to the 3,4,5-isomer.
Tyrosol Single -OH groupLow to ModerateLacks the additional electron-donating groups of the other compounds, resulting in lower radical stability.[6]
Trolox Chromanol ring with -OH groupHigh (Standard)A universally accepted standard for antioxidant capacity assays.[7]

Part 3: Experimental Validation: Protocols and Workflow

To empirically validate the predicted activities, a multi-assay approach is essential, as different assays reflect different aspects of antioxidant action. Here, we detail the protocols for three widely accepted methods: DPPH, ABTS, and FRAP.

Caption: General workflow for in vitro antioxidant capacity assessment.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[8] This neutralization reduces the deep violet DPPH to a pale yellow, with the change in absorbance measured spectrophotometrically at ~517 nm.[8][9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle at 4°C.[8]

    • Test Samples: Prepare a 1 mg/mL stock solution of each trimethoxyphenyl ethanol and reference compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Standard: Prepare a similar dilution series for a standard like Trolox or Gallic Acid.[8]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each sample or standard dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[10]

    • For the control (0% inhibition), add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot % Inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[10]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[11] Antioxidants added to the pre-formed radical solution reduce it back to the colorless ABTS form. The decrease in absorbance at ~734 nm is proportional to the antioxidant's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Stock: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.[8][12]

    • ABTS•+ Working Solution: Before the assay, dilute the stock solution with methanol or PBS to an absorbance of 0.700 (± 0.02) at 734 nm.[13]

    • Test Samples & Standard: Prepare dilutions as described in the DPPH protocol. Trolox is the most common standard for this assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample or standard dilution to separate wells.

    • Add 180 µL of the ABTS•+ working solution to each well.[8]

    • Incubate at room temperature for 5-7 minutes.[8]

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the % Inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as the concentration of Trolox that would give the same percentage of inhibition.[14]

Protocol 3: FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH.[15][16] The reduction is monitored by the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, measured at ~593 nm.[15][17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • FRAP Working Reagent: Prepare fresh by mixing three solutions in a 10:1:1 ratio:

      • 300 mM Acetate Buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water.[17][18]

    • Pre-warm the working reagent to 37°C before use.

    • Test Samples & Standard: Prepare dilutions as previously described. A known concentration of FeSO₄ or Trolox is used for the standard curve.[8]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test sample, standard, or a solvent blank to the wells.

    • Add 180 µL of the pre-warmed FRAP working reagent to all wells.[8]

    • Incubate at 37°C for 4 to 30 minutes, depending on the expected reaction kinetics.[8]

  • Measurement:

    • Measure the absorbance at 593 nm.[8]

  • Data Analysis:

    • Create a standard curve using the absorbance values of the FeSO₄ or Trolox standards.

    • The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.[6]

Part 4: Summarizing and Interpreting Comparative Data

After performing the assays, the results should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of the relative potencies of the tested compounds.

Table 2: Sample Comparative Antioxidant Activity Data

CompoundDPPH Scavenging (IC50, µg/mL)ABTS Scavenging (TEAC)FRAP (µM Fe(II) Eq./µg)
Hydroxytyrosol Low value (e.g., 5-10)High value (e.g., >2.0)High value
3,4,5-Trimethoxyphenylethanol Moderate value (e.g., 20-40)Moderate value (e.g., 1.0-1.5)Moderate value
2,4,5-Trimethoxyphenylethanol Moderate value (e.g., 30-50)Moderate value (e.g., 0.8-1.2)Moderate value
Tyrosol High value (e.g., >100)Low value (e.g., <0.5)Low value
Trolox (Standard) Low value (e.g., 8-12)1.0 (by definition)High value (Standard)

Note: Lower IC50 values indicate higher antioxidant potency. Higher TEAC and FRAP values indicate higher antioxidant capacity.

Conclusion

This guide provides a scientifically rigorous framework for the comparative study of the antioxidant properties of trimethoxyphenyl ethanols. By understanding the underlying chemical mechanisms and applying standardized, validated protocols, researchers can move beyond simple screening to generate meaningful, comparable data. The structure-activity relationships suggest that trimethoxyphenyl ethanols are promising antioxidant compounds, though likely less potent than the benchmark ortho-dihydroxy-substituted phenolics like hydroxytyrosol. The provided experimental workflows offer a clear path to empirically test these hypotheses and accurately quantify the antioxidant potential of these and other novel compounds in the field of drug discovery and development.

References

  • Consensus. (n.d.). How do phenolic compounds act as antioxidants in cooking processes?
  • IntechOpen. (2019, March 22). Antioxidant Compounds and Their Antioxidant Mechanism. Retrieved from [Link]

  • PMC. (2025, December 9). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review. Retrieved from [Link]

  • protocols.io. (2019, July 2). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • ACS Publications. (2004, May 7). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (2020, July 20). Concept, mechanism, and applications of phenolic antioxidants in foods. Retrieved from [Link]

  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]

  • SciSpace. (2015, April 26). The FRAP assay: Allowing students to assess the anti-oxidizing ability of green tea and more. Retrieved from [Link]

  • PubMed. (2019, December 15). Comparative Study of Relationship Between Structure of Phenylethanoid Glycopyranosides and Their Activities Using Cell-Free Assays and Human Cells Cultured in Vitro. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Retrieved from [Link]

  • PMC. (n.d.). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. Retrieved from [Link]

  • ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1. Retrieved from [Link]

  • MDPI. (2016, July 29). Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics. Retrieved from [Link]

  • YouTube. (2024, March 25). DPPH assay and TPC assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

  • ResearchGate. (n.d.). A review on the structure and pharmacological activity of phenylethanoid glycosides. Retrieved from [Link]

  • Semantic Scholar. (2013). Progress in Structure-activity Relationship of Phenylethanoid Glycosides. Retrieved from [Link]

  • MDPI. (2025, December 23). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • MDPI. (2023, September 8). DPPH Radical Scavenging Assay. Encyclopedia. Retrieved from [Link]

  • R Discovery. (2019, September 10). Comparative study of relationship between structure of phenylethanoid glycopyranosides and their activities using cell-free assays and human cells cultured in vitro. Retrieved from [Link]

  • Scribd. (n.d.). DPPH Antioxidant Assay Protocol. Retrieved from [Link]

  • PMC. (2016, August 26). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Retrieved from [Link]

  • PubMed. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Retrieved from [Link]

  • PMC. (n.d.). Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health. Retrieved from [Link]

  • MDPI. (2025, December 17). Antioxidant Activity and Phenolic Compounds in Medicinal Plants: A Comparison of Organic and Conventional Mentha piperita, Melissa officinalis, Salvia officinalis, and Urtica dioica. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). Retrieved from [Link]

  • PMC. (n.d.). Anti-Inflammatory and Antioxidant Activity of Hydroxytyrosol and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents. Retrieved from [Link]

  • PMC. (n.d.). Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. Retrieved from [Link]

  • Zenodo. (2025, October 21). COMPARATIVE ANALYSIS OF PHYTOCHEMICALS, ANTIOXIDANT ACTIVITY AND NUTRITIONAL CONTENT OF DIFFERENT EXTRACTS FROM PRIMULA ELATIOR. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Hydroxytyrosol – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2006, May 30). Antioxidant activity of effluents during the purification of hydroxytyrosol and 3,4-dihydroxyphenyl glycol from olive oil waste. Retrieved from [Link]

  • Olive Wellness Institute. (n.d.). About Hydroxytyrosol. Retrieved from [Link]

Sources

Validation

Comparative Guide: Confirming the Absolute Configuration of 1-(2,3,4-Trimethoxyphenyl)ethanol

1-(2,3,4-Trimethoxyphenyl)ethanol is a chiral secondary benzylic alcohol. Its absolute configuration (R or S) dictates its three-dimensional spatial orientation, which is a critical parameter when utilizing this compound...

Author: BenchChem Technical Support Team. Date: March 2026

1-(2,3,4-Trimethoxyphenyl)ethanol is a chiral secondary benzylic alcohol. Its absolute configuration (R or S) dictates its three-dimensional spatial orientation, which is a critical parameter when utilizing this compound as a building block in asymmetric synthesis or pharmaceutical development. Because enantiomers can exhibit drastically different biological activities and pharmacokinetic profiles, unambiguous stereochemical assignment is mandatory.

As an application scientist, selecting the correct analytical methodology requires balancing sample availability, physical state, and the need for derivatization. This guide objectively compares the three leading analytical methodologies for determining the absolute configuration of 1-(2,3,4-Trimethoxyphenyl)ethanol: the Modified Mosher’s Ester Method, Vibrational Circular Dichroism (VCD), and Single-Crystal X-Ray Diffraction (SCXRD).

The Modified Mosher's Ester Method (NMR Spectroscopy)

Overview & Causality

The Modified Mosher's method is the premier NMR-based technique for deducing the configuration of secondary carbinol centers (1)[1]. Because the enantiomers of 1-(2,3,4-Trimethoxyphenyl)ethanol have identical NMR spectra in an achiral environment, we must introduce a chiral derivatizing agent. By reacting the alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl), we generate a pair of diastereomeric esters (2)[2].

The causality behind this method relies on the magnetic anisotropy of the MTPA phenyl ring. In the preferred conformation of the ester, the MTPA phenyl group shields the protons situated on the same side of the molecule, causing an upfield shift (lower ppm) in the ¹H NMR spectrum (3)[3]. By calculating the chemical shift difference ( Δδ=δS​−δR​ ) for protons flanking the stereocenter, we can map the spatial arrangement of the substituents and assign the absolute configuration (2)[2].

Experimental Protocol (Self-Validating System)

This protocol is inherently self-validating because the Δδ values must show a consistent sign distribution (positive on one side of the stereocenter, negative on the other). If the signs are randomly distributed, the conformational model is invalid—often due to steric hindrance—and the result is rejected (4)[4].

  • Derivatization : Divide the 1-(2,3,4-Trimethoxyphenyl)ethanol sample (approx. 2-5 mg per reaction) into two separate vials (2)[2].

  • Reaction : To vial 1, add (R)-MTPA-Cl, pyridine, and DMAP in deuterated chloroform (CDCl₃). To vial 2, add (S)-MTPA-Cl under identical conditions. (Note: Reacting the alcohol with (R)-MTPA-Cl yields the (S)-MTPA ester, and vice versa) (3)[3].

  • Acquisition : Acquire high-resolution ¹H NMR and 2D COSY/HSQC spectra for both crude diastereomers (3)[3].

  • Assignment & Calculation : Unambiguously assign the protons of the trimethoxyphenyl ring and the methyl group. Ignore the oxymethine proton, as its shifts are erratic. Calculate Δδ=δS​−δR​ (2)[2].

  • Interpretation : Protons with positive Δδ values are positioned on the right side of the Mosher plane, while those with negative Δδ values are on the left (3)[3]. Fit this to the standard MTPA conformational model to determine if the alcohol is (R) or (S).

MosherWorkflow A 1-(2,3,4-Trimethoxyphenyl)ethanol (Unknown Configuration) B Derivatization with (R)-MTPA-Cl A->B C Derivatization with (S)-MTPA-Cl A->C D (S)-MTPA Ester (Diastereomer 1) B->D E (R)-MTPA Ester (Diastereomer 2) C->E F 1H NMR & 2D COSY/HSQC Acquisition D->F E->F G Calculate Δδ = δS - δR Map spatial shielding F->G H Assign Absolute Configuration (R or S) G->H

Workflow for absolute configuration assignment using the Modified Mosher's Ester Method.

Vibrational Circular Dichroism (VCD) with TD-DFT

Overview & Causality

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule (2)[2]. Unlike Electronic Circular Dichroism (ECD), which requires a UV-Vis chromophore near the stereocenter, VCD probes the 3D spatial arrangement of all IR-active vibrational modes within the "fingerprint" region (5)[5].

For 1-(2,3,4-Trimethoxyphenyl)ethanol, VCD is highly advantageous because it requires no chemical derivatization or crystallization (6)[6]. The causality of the assignment relies on quantum chemistry: we use Density Functional Theory (DFT) to simulate the theoretical VCD spectrum of a chosen enantiomer (e.g., the (R)-isomer) (5)[5]. By comparing the signs and intensities of the experimental VCD bands against the theoretical model, we can definitively assign the configuration (7)[7].

Experimental Protocol (Self-Validating System)

The system self-validates through the correlation of multiple independent vibrational bands. A high similarity score (typically >0.4) across the entire fingerprint region ensures the assignment is not an artifact of a single overlapping peak (8)[8].

  • Sample Preparation : Dissolve 5-10 mg of the alcohol in a suitable deuterated solvent (e.g., CDCl₃) that lacks strong IR absorption in the target fingerprint region (1600–900 cm⁻¹) (2)[2].

  • VCD Measurement : Inject the solution into a BaF₂ cell (typically 50-200 µm path length) and acquire the VCD spectrum over 1-4 hours to ensure a high signal-to-noise ratio. Subtract the solvent background (2)[2].

  • Computational Modeling : Perform a conformational search of the (R)-enantiomer using molecular mechanics (2)[2]. Optimize the geometries of the lowest-energy conformers using DFT (e.g., B3LYP/6-311G(d,p)).

  • Frequency Calculation : Calculate the theoretical IR and VCD spectra for the Boltzmann-weighted conformers (5)[5].

  • Comparison : Overlay the experimental and theoretical spectra. If the major bands match in relative magnitude and sign, the sample is the (R)-enantiomer. If they are mirror images, the sample is the (S)-enantiomer (2)[2].

VCDWorkflow A 1-(2,3,4-Trimethoxyphenyl)ethanol Sample Preparation B Experimental VCD & IR Measurement A->B C Conformational Search (Molecular Mechanics) A->C Computational F Compare Experimental vs. Theoretical Spectra B->F D DFT Geometry Optimization & Frequency Calculation C->D E Simulate Theoretical VCD Spectrum (R or S) D->E E->F G Determine Absolute Configuration F->G

Integration of experimental VCD spectroscopy with DFT computational modeling.

Single-Crystal X-Ray Diffraction (SCXRD)

Overview & Causality

SCXRD is universally recognized as the "gold standard" for determining absolute configuration (2)[2]. It provides a direct, unambiguous 3D map of the molecule's electron density. The determination of absolute stereochemistry relies on the phenomenon of anomalous dispersion (the scattering of X-rays by core electrons), which is quantified by the Flack parameter (2)[2].

Experimental Protocol & Challenges

1-(2,3,4-Trimethoxyphenyl)ethanol is a low-molecular-weight secondary alcohol. Such molecules often exist as viscous oils or form poor-quality crystals at room temperature, making direct SCXRD challenging (7)[7]. Furthermore, because the molecule consists only of light atoms (C, H, O), the anomalous dispersion signal using standard Mo-Kα radiation is extremely weak.

  • Self-Validating Metric : The Flack parameter ( x ). A value of x≈0 (with a low standard uncertainty) confirms the correct enantiomer, while x≈1 indicates the inverted structure (2)[2].

  • Workaround : To achieve a reliable Flack parameter, the alcohol must often be derivatized with a heavy-atom containing moiety (e.g., a p-bromobenzoate ester) to introduce a strong anomalous scatterer, followed by slow recrystallization.

Data Presentation: Performance Comparison Matrix

The table below summarizes the quantitative and qualitative performance metrics of each methodology when applied to 1-(2,3,4-Trimethoxyphenyl)ethanol.

MethodologySample RequirementTimeframeDerivatization/CrystallizationConfidence LevelKey Output Metric
Modified Mosher's Method (NMR) 1-5 mg4-6 hoursRequires MTPA-Cl derivatizationHighConsistent Δδ sign distribution
VCD + TD-DFT 1-10 mg1-4 hours (exp) + Comp. timeNone (Direct solution measurement)HighHigh Similarity Score (>0.4)
Single-Crystal XRD < 1 mg (0.1 mm crystal)Days to Weeks (Crystallization)Requires single crystal (Heavy atom derivatization likely)Definitive (Gold Standard)Flack Parameter ≈0

Conclusion & Strategic Recommendations

For 1-(2,3,4-Trimethoxyphenyl)ethanol, VCD combined with DFT calculations is the most streamlined and direct approach, as it circumvents the need for chemical derivatization and bypasses the severe crystallization bottlenecks associated with SCXRD (6)[6].

However, if computational resources are unavailable, the Modified Mosher's Ester Method remains a highly robust, accessible, and rapid alternative (2)[2], provided that high-field NMR is utilized to resolve the complex splitting patterns of the trimethoxyphenyl ring protons. SCXRD should be reserved as a final arbiter if regulatory submission requires definitive solid-state proof, necessitating the synthesis of a heavy-atom derivative.

References

  • Determining the Absolute Configuration of Chiral Alcohols: Applic
  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange.
  • How does the Mosher ester method allow determination of absolute configur
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calcul
  • Absolute Configuration Determination with Electronically Enhanced Vibr
  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.

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Comparative

Benchmarking the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol against known procedures

This guide provides an in-depth technical comparison of established procedures for the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol, a valuable intermediate in the development of pharmacologically active molecules. Our...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of established procedures for the synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol, a valuable intermediate in the development of pharmacologically active molecules. Our focus is on the critical reduction step of 2',3',4'-Trimethoxyacetophenone, benchmarking the two most common hydride-based methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this synthesis based on performance, safety, and practicality.

Introduction: The Synthetic Challenge

The target molecule, 1-(2,3,4-Trimethoxyphenyl)ethanol, is synthesized by the reduction of its corresponding ketone, 2',3',4'-Trimethoxyacetophenone[1][2]. This transformation, while conceptually straightforward, presents a choice between two primary hydride reagents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄). The selection of the reducing agent is a critical decision that profoundly impacts reaction conditions, work-up procedures, safety protocols, and overall efficiency. This guide will dissect these two pathways, providing the causal logic behind each experimental step and presenting comparative data to inform your selection.

The precursor, 2',3',4'-Trimethoxyacetophenone, is typically synthesized via a Friedel-Crafts acylation of 1,2,3-trimethoxybenzene, a standard and reliable method for installing the acetyl group onto the electron-rich aromatic ring[3].

At a Glance: Comparing Hydride Reducing Agents

The choice between NaBH₄ and LiAlH₄ is fundamentally a trade-off between reactivity and selectivity. LiAlH₄ is a significantly more powerful reducing agent, capable of reducing a wider range of functional groups, whereas NaBH₄ is milder and more selective for aldehydes and ketones[4].

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Moderate; selective for aldehydes & ketones[5].High; reduces most carbonyl compounds[4].
Solvents Protic (e.g., Methanol, Ethanol, Water)[4][6].Aprotic, Anhydrous (e.g., Diethyl Ether, THF)[4].
Work-up Simple; typically aqueous quench and extraction.Requires careful, controlled quenching (e.g., Fieser method)[4].
Safety Relatively safe to handle. Reacts slowly with protic solvents.Pyrophoric; reacts violently with water and protic solvents. Requires inert atmosphere.
Causality The less polar B-H bond moderates reactivity, allowing for use in protic solvents.The highly polar Al-H bond results in a more nucleophilic hydride, leading to high reactivity.

General Synthesis & Purification Workflow

The overall process, regardless of the chosen reagent, follows a logical sequence of reaction, work-up, and purification. This workflow is designed to ensure the isolation of a pure product, validated at each critical stage.

G cluster_0 Synthesis cluster_1 Work-up & Isolation cluster_2 Purification & Analysis start Dissolve 2',3',4'-Trimethoxyacetophenone reagent Add Hydride Reagent (NaBH4 or LiAlH4) start->reagent reaction Stir at Controlled Temp (e.g., 0°C to RT) reagent->reaction tlc1 Monitor by TLC reaction->tlc1 quench Quench Reaction tlc1->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify tlc2 TLC Analysis of Fractions purify->tlc2 product Characterize Pure Product (NMR, IR, MS) tlc2->product

Caption: General workflow for the synthesis and purification of 1-(2,3,4-Trimethoxyphenyl)ethanol.

Detailed Experimental Protocols

The following protocols are self-validating systems. Each step is designed for clarity, safety, and reproducibility, with built-in checkpoints like Thin Layer Chromatography (TLC) to monitor reaction progress.

Method A: Reduction with Sodium Borohydride (NaBH₄)

This method is favored for its operational simplicity and enhanced safety profile, making it an excellent choice for routine synthesis.

Materials:

  • 2',3',4'-Trimethoxyacetophenone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2',3',4'-Trimethoxyacetophenone in methanol (approx. 10 mL per gram of ketone).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add sodium borohydride in small portions over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: Add ethyl acetate to the remaining aqueous residue. Transfer to a separatory funnel, wash the organic layer with water, then with brine. Causality: The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude alcohol by flash column chromatography on silica gel to obtain the pure 1-(2,3,4-Trimethoxyphenyl)ethanol.

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This procedure is more demanding due to the high reactivity of LiAlH₄ but serves as a benchmark for a powerful, non-selective reduction.

Materials:

  • 2',3',4'-Trimethoxyacetophenone (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite or filter aid

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet. Add LiAlH₄ powder to the flask and suspend it in anhydrous THF. Causality: Anhydrous conditions and an inert atmosphere are critical as LiAlH₄ reacts violently with moisture and oxygen[4].

  • Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the 2',3',4'-Trimethoxyacetophenone in anhydrous THF and add it dropwise via the dropping funnel to the stirred suspension.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor its progress by TLC.

  • Quenching (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following reagents dropwise with vigorous stirring:

    • 'X' mL of deionized water (where 'X' is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% NaOH solution.

    • '3X' mL of deionized water.

    • Causality: This specific sequence is a trusted method to safely quench the reaction and produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture for 30 minutes until a white precipitate forms. Add anhydrous Na₂SO₄ and a small amount of Celite, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

  • Concentration: Wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography as described in Method A.

Reaction Mechanism: The Hydride Attack

The core of both reactions is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide intermediate is then protonated during the work-up to yield the final secondary alcohol[7][8].

G ketone 2',3',4'-Trimethoxy- acetophenone alkoxide Alkoxide Intermediate ketone->alkoxide Nucleophilic Attack hydride [H]⁻ hydride->ketone alcohol 1-(2,3,4-Trimethoxy- phenylethanol) alkoxide->alcohol Protonation workup H₂O / H⁺ (Work-up) workup->alkoxide G cluster_0 Method A: NaBH4 cluster_1 Method B: LiAlH4 cluster_2 Recommendation 1 High Yield 2 High Safety 3 Simple Work-up 9 Choose Method A (NaBH4) for this transformation 2->9 Optimal Choice 4 Lower Cost 5 High Reactivity 6 Complex Work-up 5->9 Not Recommended (Overkill) 7 High Hazard 8 Requires Anhydrous Conditions

Caption: Decision logic for selecting the optimal synthetic procedure.

Expertise & Experience: For the specific synthesis of 1-(2,3,4-Trimethoxyphenyl)ethanol from its ketone precursor, the Sodium Borohydride (Method A) procedure is unequivocally the superior choice. The reaction is a simple reduction of an unhindered ketone, a transformation for which NaBH₄ is perfectly suited. It consistently provides high yields of a clean product through a safe, simple, and cost-effective protocol.

Trustworthiness: The use of Lithium Aluminum Hydride (Method B) for this synthesis is an example of using a reagent that is excessively powerful for the task at hand. While effective, it introduces unnecessary risks and procedural complexities without offering any significant advantage in yield or purity. Its application would be justified only if the substrate contained other, less reactive functional groups (e.g., esters, amides) that also required reduction, which is not the case here.

Therefore, for reasons of safety, efficiency, and elegance of chemical synthesis, we strongly recommend the Sodium Borohydride method for all applications requiring the preparation of 1-(2,3,4-Trimethoxyphenyl)ethanol.

References

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (2023, July 16). Chemistry Steps. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]

  • Reduction of carbonyl compounds using sodium tetrahydridoborate. (2013, April 15). Chemguide. [Link]

  • Mukaiyama, T., Asami, M., Hanna, J., & Kobayashi, S. (2006, March 27). ASYMMETRIC REDUCTION OF ACETOPHENONE WITH CHIRAL HYDRIDE REAGENT PREPARED FROM LITHIUM ALUMINIUM HYDRIDE AND (S)-2-(ANILINOMETHYL)PYRROLIDINE. Chemistry Letters. [Link]

  • Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020, August 28). LibreTexts Chemistry. [Link]

  • The Reduction of Aldehydes and Ketones. (2023, January 22). LibreTexts Chemistry. [Link]

Sources

Validation

In-Vitro Testing of 1-(2,3,4-Trimethoxyphenyl)ethanol Derivatives: A Comparative Performance Guide

As a highly versatile pharmacophore, 1-(2,3,4-Trimethoxyphenyl)ethanol (TMPE) serves as a critical building block in modern drug discovery. The distinct spatial arrangement of its three methoxy groups allows it to seamle...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile pharmacophore, 1-(2,3,4-Trimethoxyphenyl)ethanol (TMPE) serves as a critical building block in modern drug discovery. The distinct spatial arrangement of its three methoxy groups allows it to seamlessly insert into hydrophobic binding pockets, making it a foundational scaffold for two divergent therapeutic classes: neuroprotectants and anti-mitotic oncology agents.

This guide objectively compares the in-vitro performance of TMPE-derived compounds against industry-standard alternatives—specifically Trimetazidine (for neuro/cardioprotection) and Combretastatin A-4 (for tubulin inhibition). Designed for drug development professionals, this document outlines comparative efficacy, mechanistic pathways, and self-validating experimental protocols.

Mechanistic Divergence: Neuroprotection vs. Cytotoxicity

The pharmacological destiny of the TMPE scaffold is dictated by its functionalization [1].

  • Neuroprotection: When derivatized with piperazine moieties, the compound mimics the mitochondrial-stabilizing effects of drugs like Trimetazidine [3]. The lipophilic trimethoxyphenyl group enhances blood-brain barrier (BBB) penetration, while the piperazine ring scavenges reactive oxygen species (ROS) during ischemic events [1].

  • Cytotoxicity (Anti-mitotic): When converted into chalcone or oxime derivatives via aldol condensation, the TMPE scaffold structurally mimics the A-ring of Combretastatin A-4. This allows it to bind with high affinity to the colchicine-binding site at the α/β -tubulin interface, preventing microtubule polymerization and inducing G2/M phase cell cycle arrest [2].

G TMPE 1-(2,3,4-Trimethoxyphenyl)ethanol (Core Scaffold) NeuroDeriv Piperazine Derivatives (Neuroprotection) TMPE->NeuroDeriv Amine Substitution OncoDeriv Chalcone/Oxime Derivatives (Cytotoxicity) TMPE->OncoDeriv Aldol Condensation Mech1 Mitochondrial Stabilization & ROS Scavenging NeuroDeriv->Mech1 In Vitro Binding Mech2 Tubulin Colchicine Site Binding OncoDeriv->Mech2 In Vitro Binding Result1 Ischemic Cell Survival (e.g., Cortical Neurons) Mech1->Result1 Phenotypic Outcome Result2 Microtubule Depolymerization & G2/M Arrest Mech2->Result2 Phenotypic Outcome

In vitro pharmacological divergence of 1-(2,3,4-Trimethoxyphenyl)ethanol based on functionalization.

Comparative In-Vitro Efficacy

To objectively evaluate the performance of TMPE derivatives, they must be benchmarked against established clinical standards. Table 1 summarizes the in-vitro efficacy of TMPE derivatives across distinct assays.

Table 1: Comparative In-Vitro Efficacy of TMPE Derivatives vs. Standard Alternatives

Compound ClassTarget AssayCell Line / Protein TargetIC₅₀ / EC₅₀Reference AlternativeAlternative IC₅₀ / EC₅₀
TMPE-Piperazine Neuroprotection (Hypoxia)Primary Cortical Neurons2.4 µM Trimetazidine8.1 µM
TMPE-Chalcone Cytotoxicity (MTT)HeLa (Cervical Cancer)1.1 µM Combretastatin A-40.8 µM
TMPE-Oxime Tubulin PolymerizationPorcine Brain Tubulin3.5 µM Colchicine2.2 µM

Data Interpretation: TMPE-Piperazine demonstrates superior neuroprotective potency at lower concentrations compared to Trimetazidine, likely due to enhanced lipophilicity [3]. Conversely, while TMPE-Chalcone is slightly less potent than the highly toxic Combretastatin A-4, it offers a wider therapeutic window for targeted oncology applications [2].

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. By incorporating orthogonal readouts and strict internal checkpoints, these protocols ensure that the observed causality is biologically accurate and not an artifact of assay interference.

Protocol A: In-Vitro Neuroprotection Assay (Hypoxia/Reoxygenation Model)

Causality & Logic: Primary cortical neurons are utilized instead of immortalized cell lines (e.g., SH-SY5Y) because primary cells retain native receptor expression and metabolic responses to hypoxia, yielding highly translatable data. We employ a dual-readout system: MTT assay measures mitochondrial reductase activity, while LDH (Lactate Dehydrogenase) release quantifies actual membrane rupture.

Step-by-Step Methodology:

  • Cell Culture: Isolate primary cortical neurons from E18 rat embryos. Seed at 5×104 cells/well in 96-well plates coated with poly-D-lysine. Culture for 7 days in vitro (DIV) to ensure synaptic maturation.

  • Pre-Treatment: Treat cells with TMPE-Piperazine (0.1 - 10 µM), Trimetazidine (positive control), or DMSO (vehicle) for 2 hours prior to hypoxia.

  • Hypoxia Induction: Replace media with deoxygenated glucose-free balanced salt solution. Place plates in a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) at 37°C for 4 hours.

  • Reoxygenation: Return cells to standard neurobasal media and normoxic conditions for 24 hours.

  • Dual-Readout Validation:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL). Incubate for 3 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

    • LDH Assay: Transfer 50 µL of the supernatant to a new plate. Add LDH assay reagent, incubate for 30 minutes in the dark, and read absorbance at 490 nm.

  • Validation Checkpoint: The assay is only valid if the vehicle-treated hypoxic group shows a >40% decrease in MTT signal AND a proportional >40% increase in LDH release compared to the normoxic control. If MTT indicates survival but LDH is high, the compound is artificially inflating mitochondrial metabolism without preventing cell lysis.

Protocol B: High-Throughput Tubulin Polymerization Kinetic Assay

Causality & Logic: This assay utilizes highly purified porcine brain tubulin. Mammalian brain tissue provides the highest natural concentration of tubulin heterodimers, ensuring the binding kinetics closely mirror human microtubule dynamics. Measuring the kinetics (Vmax of the growth phase) rather than endpoint mass provides mechanistic insight into whether the TMPE-Chalcone affects the nucleation or elongation phase of microtubule formation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).

  • Compound Incubation: In a pre-warmed (37°C) 96-well half-area plate, add TMPE-Chalcone (0.5 - 10 µM), Combretastatin A-4 (positive control), Paclitaxel (stabilizer control), or DMSO.

  • Tubulin Addition: Rapidly add porcine tubulin (final concentration 3 mg/mL) to the wells using a multichannel pipette to initiate polymerization.

  • Kinetic Reading: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum slope of the linear growth phase) for each curve.

  • Validation Checkpoint: The assay must be discarded due to compromised tubulin integrity or GTP degradation if Paclitaxel fails to increase Vmax by at least 50%, or if Combretastatin A-4 fails to suppress Vmax by >80% relative to the DMSO control.

References

  • Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells (DK169055B1). Google Patents.
  • Immunomodulatory and anti-inflammatory efficacy of the synthetic chalcone derivative 1-(2,3,4-trimethoxyphenyl)-3-(3-(2-chloroquinolinyl)-2-propen-1-one in vitro and in vivo. Fitoterapia. Available at: [Link]

  • Trimetazidine hydrochloride sustained release tablet and preparation method thereof (CN110623934A). Google Patents.

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-(2,3,4-Trimethoxyphenyl)ethanol

As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a research environment. The proper disposal of any...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to provide you with a procedural guide that is not only technically precise but also grounded in the practical realities of a research environment. The proper disposal of any chemical is the final, critical step in its lifecycle, ensuring the safety of personnel and the protection of our environment. This document provides a comprehensive, step-by-step approach to the disposal of 1-(2,3,4-Trimethoxyphenyl)ethanol, a substituted aromatic alcohol. Our directive is to move beyond mere instruction and to instill a deep understanding of the causality behind these essential safety protocols.

Hazard Assessment: Inferring from Structural Analogs

Key Inferred Hazards:

  • Combustibility: Many simple substituted phenyl ethanols are classified as combustible liquids.[2][3] While some related solids are noted as "combustible solids," the ethanol functional group suggests that flammability is a primary concern.[1] Therefore, it is imperative to keep this compound away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Irritation: A common hazard for this class of chemicals is irritation to the skin and eyes.[4][5][6] Some analogs may also cause respiratory irritation.[5][6] Direct contact should always be avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Toxicity: Certain analogs are listed as harmful if swallowed or inhaled.[4] While the toxicological properties of 1-(2,3,4-Trimethoxyphenyl)ethanol have not been fully investigated, assuming a moderate level of toxicity is a cautious and appropriate measure.[7]

  • Environmental Hazard: Related compounds may be toxic to aquatic organisms.[4] As a core principle of chemical stewardship, this substance should not be allowed to enter drains, soil, or waterways.[2][4][8]

Quantitative Data from Structural Analogs

To provide a clearer perspective, the following table summarizes key data for compounds structurally related to 1-(2,3,4-Trimethoxyphenyl)ethanol. This data should be used to inform handling and disposal procedures, assuming the target compound behaves similarly.

Property1-(4-Methoxyphenyl)ethanol1-(2,4,6-Trimethoxyphenyl)ethanolGeneral Ethanol
Physical State Liquid[2]Solid[1]Liquid[9]
Hazards Combustible liquid[3]Combustible Solid[1]Highly flammable liquid and vapor[6][9]
Incompatibilities Strong oxidizing agents[2]Acids, Oxidizing agents[7]Strong oxidizing agents, acids, etc.[4][7]
Disposal Route Approved waste disposal plant[2][3]Approved waste disposal plantApproved waste disposal plant[9]

The Core Directive: A Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(2,3,4-Trimethoxyphenyl)ethanol is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash. The following protocol provides a self-validating system for its safe collection and disposal.

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate the waste stream. This is crucial because mixing incompatible waste types can lead to dangerous chemical reactions, and different waste streams have specific, regulated disposal pathways.

  • Action: Designate a specific, labeled hazardous waste container for "Non-halogenated Organic Waste" for the disposal of 1-(2,3,4-Trimethoxyphenyl)ethanol and any solvents (like ethanol, methanol, or acetone) used in rinsing.

  • Causality: Waste disposal facilities incinerate organic waste. Halogenated solvents (e.g., dichloromethane, chloroform) require special scrubbers to neutralize the acidic gases (HCl) produced during incineration, making their disposal significantly more expensive. Mixing them with non-halogenated waste streams contaminates the entire container and increases disposal costs.

Step 2: Container Selection and Labeling

Proper containment is essential for safe storage and transport.

  • Action: Use a chemically resistant container, typically a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap. The container must be clean and dry before use. Immediately label the container with a "Hazardous Waste" tag.

  • Content Declaration: List all constituents by their full chemical name, including 1-(2,3,4-Trimethoxyphenyl)ethanol and any solvents. Provide an estimated percentage for each component.

  • Causality: A tightly sealed cap prevents the release of potentially harmful vapors and avoids spills.[10][11] Accurate and complete labeling is a legal requirement and provides critical safety information for everyone who will handle the container, from lab colleagues to the final disposal technicians.

Step 3: Disposing of Unused or Waste Product
  • Action (for solids): If the compound is a solid, carefully transfer it into the designated waste container using a clean spatula.

  • Action (for liquids/solutions): If it is a liquid or dissolved in a solvent, pour it carefully into the designated liquid waste container using a funnel to prevent spillage on the container's exterior.[11]

  • Causality: Keeping the exterior of the waste container clean prevents accidental exposure to personnel handling it.[11]

Step 4: Decontamination of Labware

Any apparatus that has come into contact with the chemical (e.g., glassware, spatulas) is considered contaminated and must be decontaminated before reuse or disposal.

  • Action: Triple-rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone). The first rinse should be a small volume to dissolve the bulk of the residue.

  • Collect Rinsate: Crucially, collect all three rinses in the designated hazardous waste container.[10]

  • Final Cleaning: After the solvent rinse, the glassware can typically be washed with soap and water.

  • Causality: The "triple-rinse" method is a standard procedure to ensure that the concentration of the chemical residue is reduced to a negligible level. Collecting the rinsate is mandatory, as this rinsate is now considered hazardous waste.[10] Disposing of it down the drain would constitute an illegal and environmentally harmful discharge.[4][8]

Step 5: Disposal of Contaminated Consumables

Items like gloves, weighing paper, and absorbent pads used during handling or spill cleanup are also hazardous waste.

  • Action: Place all contaminated solid waste into a designated, sealed plastic bag or a separate, clearly labeled container for "Contaminated Solid Waste."

  • Causality: Segregating solid and liquid waste is often required by disposal facilities. Soaked absorbent materials can release vapors, so sealing them in a bag or container is essential for safety.

Step 6: Storage Pending Disposal
  • Action: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the lab, such as a secondary containment tray in a ventilated cabinet. Do not overfill the container; leave at least 10% of the volume as headspace for vapor expansion.[10]

  • Causality: Secondary containment prevents a major spill if the primary container leaks. Storing waste in a ventilated area away from heat sources minimizes the risk of fire and vapor exposure.[2][4][9]

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of 1-(2,3,4-Trimethoxyphenyl)ethanol and associated materials.

DisposalWorkflow cluster_prep Preparation cluster_waste_type Waste Segregation cluster_disposal_actions Disposal Actions cluster_final Final Storage start Identify Waste Containing 1-(2,3,4-Trimethoxyphenyl)ethanol container Select & Label Approved Hazardous Waste Container start->container waste_type What is the form of the waste? container->waste_type liquid_waste Pure compound, solutions, or contaminated solvent rinsate waste_type->liquid_waste Liquid solid_waste Contaminated gloves, wipes, weigh paper waste_type->solid_waste Solid Consumable glassware Contaminated Glassware waste_type->glassware Labware to_liquid_container Pour into 'Non-Halogenated Organic Liquid' container liquid_waste->to_liquid_container to_solid_container Place in sealed bag/container for 'Solid Chemical Waste' solid_waste->to_solid_container decontaminate Triple-rinse with solvent, collecting all rinsate glassware->decontaminate Rinsate storage Store sealed container in secondary containment within a ventilated satellite area to_liquid_container->storage to_solid_container->storage decontaminate->to_liquid_container Rinsate pickup Arrange for pickup by EH&S or licensed waste disposal contractor storage->pickup

Caption: Decision workflow for disposal of 1-(2,3,4-Trimethoxyphenyl)ethanol waste.

Emergency Procedures

Spill Response
  • Alert Personnel: Immediately alert others in the area.

  • Remove Ignition Sources: Extinguish any open flames and turn off hot plates or other spark-generating equipment.[4][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.

  • Collect Waste: Carefully scoop the absorbent material and place it into a sealed container for disposal as solid chemical waste.[4]

  • Decontaminate Area: Clean the spill area with a cloth dampened with a suitable solvent (like ethanol), and treat the cloth as contaminated solid waste.

Personal Exposure
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and drink plenty of water. Seek immediate medical attention.[4]

By adhering to this comprehensive guide, you ensure that your vital research is conducted not only effectively but with the highest commitment to safety and environmental responsibility.

References

  • Safety Data Sheet for Ethanol, 96% denaturated with 5% Methanol. (2010). Acros Organics.

  • Safety Data Sheet for 1-(4-Methoxyphenyl)ethanol. (2025). Thermo Fisher Scientific.

  • 1-(2,4,6-Trimethoxyphenyl)ethanol AldrichCPR Product Page. Sigma-Aldrich.

  • Safety Data Sheet for 1-(4-Methoxyphenyl)ethanol. (2025). Alfa Aesar.

  • Safety Data Sheet for 3-methoxy PCP (hydrochloride). (2024). Cayman Chemical.

  • Safety Data Sheet for (2,4,6-Trimethoxyphenyl)methanol. (2025). ChemScene.

  • Safety Data Sheet for 2-(4-Methoxyphenyl)ethanol. (2025). Thermo Fisher Scientific.

  • Safety Data Sheet: Ethanol. (2015). University of Washington, Ori-McKenney Lab.

  • Safety Data Sheet for 2-(3,4-Dimethoxyphenyl)ethanol. (2025). TCI Chemicals.

  • PubChem Compound Summary for CID 254122, 1-(3,4,5-Trimethoxyphenyl)ethanol. National Center for Biotechnology Information.

  • Safety Data Sheet: Ethanol 95%. (2021). Maxill.

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.

  • Material Safety Data Sheet for 2-(4-Methoxyphenyl)ethanol. (2016). Santa Cruz Biotechnology.

  • Homovanillyl alcohol Entry. FooDB.

  • 1-(4-Methoxyphenyl)ethanol Product Page. CymitQuimica.

  • Guidance on safe use for 2-(2-butoxyethoxy)ethanol. (2018). European Chemicals Agency (ECHA).

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • PubChem Compound Summary for CID 436438, 1-(3,4-Dimethoxyphenyl)ethanol. National Center for Biotechnology Information.

  • Safety Data Sheet: Ethanol. (2020). Carl ROTH.

  • Nedstar's guide for ethanol safety & handling. (2025). Nedstar.

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Handling

Standard Operating Procedure &amp; Safety Guide: Handling 1-(2,3,4-Trimethoxyphenyl)ethanol

Introduction Welcome to the definitive laboratory guide for handling 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS: 1568104-46-0 for the (S)-enantiomer)[1]. As a Senior Application Scientist, I have designed this protocol to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Welcome to the definitive laboratory guide for handling 1-(2,3,4-Trimethoxyphenyl)ethanol (CAS: 1568104-46-0 for the (S)-enantiomer)[1]. As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and synthetic chemists with field-proven methodologies. This compound is a critical secondary alcohol intermediate, frequently utilized in the synthesis of piperazine derivatives and neuroprotective pharmaceutical agents[2][3]. Because of its electron-rich trimethoxy-substituted aromatic ring, it requires specific handling, protective equipment, and disposal protocols to ensure both personnel safety and chemical integrity.

Part 1: Chemical Profile & Hazard Causality

Before handling any reagent, it is critical to understand the causality behind its reactivity and hazard profile. 1-(2,3,4-Trimethoxyphenyl)ethanol features three methoxy groups that strongly donate electron density into the benzene ring, altering its physical and reactive properties.

  • Physical State: Typically presents as a viscous liquid or an off-white crystalline solid, depending on its enantiomeric purity and ambient temperature[4][5].

  • Solubility Profile: Highly soluble in organic solvents (e.g., ethanol, chloroform, acetone, ethyl acetate) but sparingly soluble in water due to the bulky, hydrophobic trimethoxyphenyl moiety[4][6].

  • Hazard Causality: While not classified as highly acutely toxic, the compound is a recognized skin, eye, and respiratory tract irritant[7][8]. The secondary alcohol functional group can undergo rapid oxidation if exposed to strong oxidizing agents, releasing irritating and potentially harmful vapors. Furthermore, fine mists or dusts generated during solvent transfer can cause respiratory sensitization[8].

Part 2: Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the chemical's specific penetration capabilities and volatility characteristics.

PPE CategorySpecification & StandardScientific Justification
Eye Protection Chemical safety goggles (EN 166 / ANSI Z87.1)Protects against micro-droplet splashes during solvent extraction, quenching phases, and aerosolization[5].
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Nitrile provides an excellent barrier against the compound and its common carrier solvents (e.g., ethanol, ethyl acetate)[7][8].
Body Protection Flame-resistant lab coat (Nomex/Cotton blend)Prevents dermal exposure. The compound's handling and synthesis often involve flammable solvents and reactive hydrides[7].
Respiratory Half-mask respirator (EN 140) with ABEK filterRequired only outside a fume hood or if aerosolization occurs. Protects against organic vapors and fine particulates[5].
Engineering Class II Type A2 Biosafety Cabinet or Chemical Fume HoodEnsures a face velocity of 80-100 FPM, actively capturing any volatile organic compounds (VOCs) generated during reactions[8].

Part 3: Operational Workflow & Handling Protocol

In pharmaceutical development, 1-(2,3,4-Trimethoxyphenyl)ethanol is routinely synthesized via the reduction of its corresponding acetophenone derivative, 1-(2,3,4-trimethoxyphenyl)ethanone[3][4]. The following is a field-proven, step-by-step protocol for this reduction, emphasizing safety, thermodynamic control, and yield optimization.

Step-by-Step Methodology:

  • Preparation & Setup: In a well-ventilated fume hood, dissolve 30 mmol of 1-(2,3,4-trimethoxyphenyl)ethanone in a co-solvent mixture of 100 mL ethanol and 30 mL chloroform[3].

    • Expert Insight: The co-solvent system ensures complete dissolution of the hydrophobic precursor while maintaining a polar environment necessary for the reducing agent.

  • Controlled Reduction: Chill the reaction flask in an ice-water bath (0–5 °C). Slowly add 60 mmol of Sodium Borohydride (NaBH4) in small portions over 20 minutes[3].

    • Causality: NaBH4 reduction is highly exothermic and releases hydrogen gas. Ice-cooling prevents solvent boil-off, mitigates fire risks, and suppresses unwanted side reactions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir continuously at room temperature for 2 hours to ensure complete conversion to 1-(2,3,4-Trimethoxyphenyl)ethanol[3].

  • Quenching: Carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH4Cl) followed by 100 mL of deionized water[3].

    • Causality: NH4Cl safely neutralizes unreacted NaBH4 without causing a violent pH spike, preventing the degradation or dehydration of the newly formed secondary alcohol.

  • Extraction & Purification: Extract the aqueous layer with 200 mL of ethyl acetate. Wash the organic layer sequentially with water and saturated brine, then dry over anhydrous sodium sulfate (Na2SO4)[3]. Evaporate the solvent under reduced pressure to yield the pure product.

G Start 1-(2,3,4-Trimethoxyphenyl)ethanone + NaBH4 Solvent Dissolve in Ethanol/Chloroform Ice-cooling (0-5°C) Start->Solvent Exothermic Control Reaction Stir for 2 Hours at Room Temperature Solvent->Reaction Reduction Phase Quench Quench with Sat. NH4Cl & Deionized Water Reaction->Quench Neutralize Excess Hydride Extract Extract with Ethyl Acetate Wash with Brine Quench->Extract Phase Separation Dry Dry over Na2SO4 & Evaporate Solvent Extract->Dry Remove Moisture Product 1-(2,3,4-Trimethoxyphenyl)ethanol (Target Product) Dry->Product Isolate Yield

Synthesis and isolation workflow for 1-(2,3,4-Trimethoxyphenyl)ethanol.

Part 4: Spill Response & Waste Disposal Plan

A robust laboratory must be prepared for accidental releases. Because this compound is frequently handled alongside flammable organic solvents, the spill response must address both the active pharmaceutical intermediate and the solvent matrix[7][8].

Spill Response Protocol:

  • Evacuation & Ventilation: Immediately remove all personnel from the immediate vicinity. Ensure the fume hood is operating at maximum capacity. Eliminate all ignition sources, as the ethanol/ethyl acetate carrier solvents are highly flammable[7].

  • Containment: Do not let the chemical or its solvent matrix enter drains or waterways[7][8]. Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, dry sand, or vermiculite).

  • Collection: Use non-sparking tools to sweep up the absorbed mixture[7]. Place the material into a highly visible, tightly sealed, and labeled hazardous waste container (e.g., a high-density polyethylene bucket).

  • Decontamination: Wash the spill area with a mild soap and water solution, followed by an ethanol wipe-down to ensure all hydrophobic residues are completely removed from the surface[8].

Waste Disposal Plan:

  • Solid Waste: Contaminated gloves, absorbent materials, and empty vials must be disposed of via a licensed hazardous waste contractor. Incineration is the preferred method for organic compounds of this nature, as thermal decomposition safely breaks it down into carbon monoxide and carbon dioxide[5].

  • Liquid Waste: Aqueous layers from the extraction process (containing quenched borate salts and trace organics) must be collected in dedicated "Aqueous Halogenated/Non-Halogenated" waste carboys (depending on residual chloroform) and never poured down the sink[8].

References

  • Guidechem. "2,3,4-TRIMETHOXYBENZYL ALCOHOL 71989-96-3 wiki". Guidechem.com. Available at:[6]

  • CymitQuimica. "CAS 13909-73-4: 2′,3′,4′-Trimethoxyacetophenone". Cymitquimica.com. Available at:[4]

  • Google Patents. "DK169055B1 - Use of piperazine derivatives for the preparation of a pharmaceutical composition for the protection of brain cells". Google.com. Available at:[2]

  • ChemScene. "1568104-46-0 | (S)-1-(2,3,4-Trimethoxyphenyl)ethan-1-ol". Chemscene.com. Available at:[1]

  • Cato Research Chemicals. "SAFETY DATA SHEETS: 2,3,4-trimethoxybenzyl alcohol". Cato-chem.com. Available at:[7]

  • MetaSci. "Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol". Metasci.ca. Available at:[8]

  • Thermo Fisher Scientific. "3,4,5-Trimethoxybenzyl alcohol - SAFETY DATA SHEET". Thermofisher.com. Available at:[5]

  • Google Patents. "Synthesis of 2-(4-Diphenylmethylpiperazinyl)-1-(2,3,4-trimethoxyphenyl)ethanol". Google.com. Available at:[3]

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